Naringenin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022392 | |
| Record name | Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-41-1 | |
| Record name | Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 °C | |
| Record name | Naringenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Naringenin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention in oncology research for its pleiotropic anticancer properties.[1][2] Exhibiting low toxicity compared to conventional chemotherapeutic agents, this compound has been shown to impede cancer initiation, growth, and dissemination by modulating a multitude of aberrant signaling pathways.[2][3] Its mechanisms of action are multifaceted, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical processes such as angiogenesis and metastasis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways that govern proliferation, survival, angiogenesis, and metastasis.
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of apoptosis. This is achieved through the modulation of both intrinsic (mitochondrial) and extrinsic signaling pathways. A key trigger in many cancer cell types is the generation of Reactive Oxygen Species (ROS).[4][5]
-
ROS-Mediated Apoptosis: In human pancreatic cancer cells, this compound treatment leads to a dose-dependent increase in intracellular ROS levels.[5] This oxidative stress upregulates Apoptosis Signal-Regulation Kinase 1 (ASK1), which in turn activates the JNK and p38 MAPK pathways, culminating in apoptosis.[5] Similarly, in oral cancer (CAL-27 cells) and liver cancer (HepG2 cells), this compound-induced ROS generation mediates apoptosis by upregulating the pro-apoptotic protein Bid and downregulating the anti-apoptotic protein Bcl-xl, leading to mitochondrial dysfunction and caspase activation.[4][6] In HepG2 cells, this ROS-mediated apoptosis involves the inhibition of the JAK-2/STAT-3 signaling pathway.[6]
-
Caspase Activation: Across various cancer cell lines, including melanoma and prostate cancer, this compound treatment results in the activation of effector caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.
-
G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) cells (H1299 and A549), this compound treatment causes cell cycle arrest at the G2/M phase.[9][10] This is accompanied by a reduction in the expression of key regulatory proteins CDK1 and Cyclin B1.[10] In renal cell carcinoma cells, this compound also induces G2 phase arrest by downregulating cyclins A2, B1, and D1 while promoting the expression of cyclin E1 and the inhibitor p21.[11]
-
S Phase Arrest: In MCF-7 breast cancer cells, this compound inhibits proliferation by arresting cells in the S-phase of the cell cycle.[12][13]
-
G0/G1 Phase Arrest: In gastric carcinoma SNU-1 cells, this compound treatment leads to cell cycle arrest in the G0/G1 phase.[14][15]
Inhibition of Proliferation and Survival Signaling
This compound directly interferes with key signaling cascades that are often hyperactivated in cancer, promoting uncontrolled cell growth and survival.
-
PI3K/Akt/mTOR Pathway: this compound is a potent inhibitor of the PI3K/Akt/mTOR pathway in various cancers, including colorectal, gastric, and prostate cancers.[1][8][16] By inhibiting this pathway, this compound suppresses downstream signaling that promotes cell proliferation and survival.[16][17] In some contexts, the inhibition of the PI3K/Akt pathway by this compound can activate pro-death autophagy, further contributing to its anticancer effects.[14][15][18]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a critical regulator of cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK in melanoma cells, thereby suppressing their growth.[7] Conversely, it can activate the pro-apoptotic p38 and JNK pathways in other cancer types, such as pancreatic cancer, often mediated by ROS.[5][19]
Suppression of Metastasis and Invasion
Metastasis is a major cause of cancer-related mortality.[3] this compound demonstrates significant anti-metastatic properties by inhibiting cell migration, invasion, and the epithelial-mesenchymal transition (EMT).
-
Inhibition of MMPs: this compound downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix and facilitating cancer cell invasion.[17] This effect has been observed in gastric, pancreatic, and bladder cancer cells.[17]
-
Modulation of EMT Markers: this compound can suppress the EMT process by increasing the expression of epithelial markers like E-cadherin and reducing mesenchymal markers such as N-cadherin.[18][20]
Anti-Angiogenic Effects
This compound inhibits the formation of new blood vessels (angiogenesis), a process essential for tumor growth and survival.[7][21] It suppresses the migration and tube formation of endothelial cells (like HUVECs) and reduces neovascularization in models like the chicken chorioallantoic membrane (CAM) assay.[7][21] The mechanism involves reducing the expression of angiogenic factors, such as Tie2 and Vascular Endothelial Growth Factor A (VEGFA), from the cancer cells.[7][21]
Modulation of Wnt/β-catenin and NF-κB Pathways
-
Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[22] It can suppress the transcriptional activity of the β-catenin/Tcf complex in gastric cancer cells.[23]
-
NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer cell survival. This compound can inhibit NF-κB activity, which contributes to its anti-inflammatory and pro-apoptotic effects.[1][24]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's effects across various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations and IC50 Values of this compound
| Cancer Type | Cell Line(s) | Effective Concentration Range | Reported Effect | Citation(s) |
|---|---|---|---|---|
| Melanoma | B16F10, SK-MEL-28 | 100 - 400 µM | Inhibition of proliferation, migration; induction of apoptosis | [7] |
| Breast Cancer | MDA-MB-231 | 20 - 160 µM | Suppression of migration and invasion | [17] |
| Prostate Cancer | MAT-LyLu | 5 - 10 µM | Decreased cell motility | [17] |
| Gastric Cancer | SGC-7901 | 20 - 80 µM | Downregulation of MMP-2 and MMP-9 | [17] |
| Pancreatic Cancer | PANC-1, ASPC-1 | 50 - 100 µM | Suppression of migration and invasion | [17] |
| Bladder Cancer | TSGH-8301 | 300 µM | Inhibition of migration | [17] |
| Colon Cancer | HT-29 | 0.71 - 2.85 mM | Inhibition of proliferation | [17] |
| Renal Cell Carcinoma | 786-O, OS-RC-2 | 4 - 8 µM | Cell cycle arrest at G2 phase | [11] |
| Pancreatic Cancer | SNU-213 | 200 - 600 µM | Induction of ROS and apoptosis |[5] |
Table 2: this compound's Impact on Apoptosis, Cell Cycle, and ROS Generation
| Cancer Type | Cell Line | Parameter Measured | Observation | Citation(s) |
|---|---|---|---|---|
| Pancreatic Cancer | SNU-213 | ROS Levels | 1.8-fold to 2.4-fold increase at 400-600 µM | [5] |
| Oral Cancer | CAL-27 | Apoptosis | Dose-dependent increase | [4] |
| Breast Cancer | MCF-7 | Cell Cycle | Arrest at S-phase | [12] |
| Lung Cancer | H1299, A549 | Cell Cycle | Arrest at G2/M phase | [9][10] |
| Renal Carcinoma | 786-O, OS-RC-2 | Cell Cycle | Arrest at G2 phase | [11] |
| Gastric Cancer | SNU-1 | Cell Cycle | Arrest at G0/G1 phase |[14] |
Table 3: Modulation of Key Signaling Proteins by this compound
| Cancer Type | Cell Line(s) | Protein/Pathway | Effect | Citation(s) |
|---|---|---|---|---|
| Melanoma | B16F10, SK-MEL-28 | p-ERK1/2, p-JNK | Decreased | [7] |
| Melanoma | B16F10, SK-MEL-28 | Activated Caspase-3, PARP | Increased | [7] |
| Oral Cancer | CAL-27 | Bid | Upregulated | [4] |
| Oral Cancer | CAL-27 | Bcl-xl | Downregulated | [4] |
| Multiple | Multiple | PI3K/Akt/mTOR | Inhibited | [1][16][17] |
| Gastric Cancer | SGC-7901 | MMP-2, MMP-9 | Downregulated | [17] |
| Pancreatic Cancer | PANC-1, ASPC-1 | MMP-2, MMP-9 | Downregulated | [17] |
| Gastric Cancer | AGS | β-catenin/Tcf signaling | Suppressed | [22][23] |
| Hepatocellular Carcinoma | Huh7, Hep1-6 | VEGFA, c-Met | K48-linked ubiquitination and degradation |[21] |
Visualization of this compound's Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
This compound-Induced Apoptosis Pathways
Caption: this compound induces apoptosis via ROS generation, modulating the Bcl-2 family and activating the ASK1-MAPK cascade.
Inhibition of PI3K/Akt and MAPK Survival Pathways
Caption: this compound inhibits cell proliferation and survival by suppressing the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Suppression of Wnt/β-catenin Signaling
Caption: this compound suppresses Wnt signaling by inhibiting the transcriptional activity of the β-catenin/TCF complex.
General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for evaluating this compound's anticancer effects in vitro, from cell culture to final analysis.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the study of this compound's anticancer effects.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Methodology:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed immediately using a flow cytometer.
-
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The total percentage of apoptotic cells (early + late) is calculated.[4]
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound as described previously.
-
Cell Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.[9][11]
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins in key signaling pathways.
-
Methodology:
-
Protein Extraction: Following this compound treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.[3][25]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare tumor volume and weight between the treated and control groups.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent, acting on multiple fronts to combat tumor progression. Its ability to induce apoptosis and cell cycle arrest, coupled with the inhibition of critical survival pathways like PI3K/Akt and MAPK, underscores its therapeutic potential.[1][8][26] Furthermore, its capacity to suppress angiogenesis and metastasis addresses key drivers of cancer lethality.[7][17] The generation of ROS appears to be a central mechanism that triggers several of these downstream anti-tumor effects.[5][9]
For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on enhancing its bioavailability and developing targeted delivery systems, such as nanoformulations, to improve its efficacy in clinical settings.[2] Investigating synergistic combinations with existing chemotherapies could also pave the way for more effective and less toxic cancer treatment regimens. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers to further explore and harness the full therapeutic potential of this compound.
References
- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces lung metastasis in a breast cancer resection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes ASK1-induced apoptosis via reactive oxygen species in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Research progress on the anti-tumor effect of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: A potential therapeutic agent for modulating angiogenesis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibitory Effects of this compound on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 26. discovery.researcher.life [discovery.researcher.life]
Naringenin's Modulation of Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (4',5,7-trihydroxyflavanone) is a prominent flavanone found abundantly in citrus fruits and tomatoes, recognized for its extensive pharmacological properties, including antioxidant, anti-cancer, and potent anti-inflammatory effects.[1][2] The inflammatory response, a critical defense mechanism, can lead to chronic diseases when dysregulated. This compound has demonstrated significant therapeutic potential by modulating key signaling cascades that underpin the inflammatory process.[3] This document provides an in-depth technical overview of the core signaling pathways targeted by this compound in its anti-inflammatory action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening at multiple points within several critical intracellular signaling pathways. The primary pathways identified include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[1][5]
This compound effectively suppresses this pathway by inhibiting the phosphorylation of IκBα, thereby preventing p65 nuclear translocation.[5] Studies have shown that this compound's intervention leads to a significant downstream reduction in the expression of NF-κB target genes like TNF-α, IL-6, and IL-1β.[1][6] Another mechanism involves the this compound-induced expression of metallothionein 1 G (MT1G), which can repress NF-κB activation through zinc chelation.[7]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1 (c-fos/c-jun), which in turn promote the expression of inflammatory mediators.[9]
This compound has been shown to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell types, including RAW 264.7 macrophages and BV-2 microglia.[5][10] This inhibition prevents the activation of downstream transcription factors, thereby suppressing the inflammatory response. By targeting MAPK signaling, this compound also modulates the polarization of microglia, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, but it also plays a significant role in inflammation. In some contexts, activation of PI3K/Akt can promote inflammatory responses, for instance by contributing to NF-κB activation.[11][12] this compound has been found to inhibit the PI3K/Akt signaling pathway.[13] This inhibition can subsequently suppress the expression of downstream inflammatory mediators like matrix metalloproteinase-9 (MMP-9).[13] Molecular docking studies suggest that this compound may directly interact with PI3K, specifically the p85alpha subunit, to exert its inhibitory effect.[13]
References
- 1. Inhibitory Effects of this compound on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MAPK Pathways by this compound Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Naringenin: An In-depth Technical Guide on its Antioxidant Properties and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin (4',5,7-trihydroxyflavanone), a prominent flavanone found abundantly in citrus fruits, is a well-documented antioxidant that demonstrates significant potential in mitigating oxidative stress.[1][2] Its therapeutic efficacy is rooted in its ability to directly scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as to modulate endogenous antioxidant defense systems.[3][4] This technical guide provides a comprehensive overview of this compound's antioxidant capabilities, presenting quantitative data, detailed experimental protocols for its evaluation, and an exploration of the key molecular signaling pathways it modulates, particularly the Nrf2/ARE pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Quantitative Analysis of Antioxidant Activity
This compound's efficacy as an antioxidant is quantified through various in vitro and in vivo assays. The following tables summarize its free-radical scavenging capabilities, typically expressed as the half-maximal inhibitory concentration (IC50), and its effects on endogenous antioxidant enzymes.
Table 1: In Vitro Free Radical Scavenging Activity of this compound
This table presents the IC50 values of this compound against various reactive species. Lower IC50 values are indicative of higher scavenging potency.
| Radical/Species Scavenged | IC50 Value | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 88 µg/mL | [5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 86 µg/mL | [5] |
| ABTS | 0.71 µg/mL | [6] |
| Hydroxyl Radical (•OH) | 251.1 µM | [3] |
| Hydroxyl Radical (•OH) | 183 µg/mL | [6] |
| Hydrogen Peroxide (H₂O₂) | 358.5 µM | [3] |
| Superoxide Radical (O₂•⁻) | 360.03 µM | [3] |
| Nitric Oxide Radical (NO•) | 185.6 µM | [3] |
| Iron-Independent Lipid Peroxidation | 101 µg/mL | [6] |
| Iron-Dependent Lipid Peroxidation | 159 µg/mL | [6] |
Table 2: In Vivo Effects of this compound on Endogenous Antioxidant Markers
This table summarizes the observed effects of this compound administration on key markers of oxidative stress and antioxidant enzyme activity in animal models, particularly in studies of streptozotocin-induced liver damage.[3]
| Marker | Effect of this compound Administration | Reference |
| Lipid Peroxidation (TBARS) | Reduced | [3] |
| Lipid Hydroperoxides | Reduced | [3] |
| Superoxide Dismutase (SOD) | Increased Activity/Levels | [3][7] |
| Catalase (CAT) | Increased Activity/Levels | [3][7] |
| Glutathione Peroxidase (GPx) | Increased Activity/Levels | [3][7] |
| Glutathione S-Transferase (GST) | Increased Activity/Levels | [3][7] |
| Glutathione (GSH) | Increased Levels | [3][7] |
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The structural arrangement of hydroxyl groups on this compound's phenolic rings allows it to donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[5] It has been shown to effectively neutralize hydroxyl radicals, superoxides, and nitric oxide radicals.[3]
-
Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound modulates intracellular signaling pathways that control the expression of a suite of protective enzymes.[5] The most critical of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[8][9]
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in cellular defense against oxidative stress.[7][10] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
This compound activates this pathway by promoting the dissociation of Nrf2 from Keap1, which can be facilitated by the activation of upstream kinases such as PI3K/AKT and PKC.[7] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[7][8][11] This binding event initiates the transcription and subsequent translation of numerous cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1) [12]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1) [13]
-
Superoxide Dismutase (SOD) [7]
-
Catalase (CAT) [7]
-
Glutathione Peroxidase (GPx) [7]
This upregulation of the endogenous antioxidant system fortifies the cell against oxidative insults.[8][10]
References
- 1. This compound as a Natural Agent Against Oxidative Stress and Inflammation, and Its Bioavailability | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topical Formulation Containing this compound: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attenuates H2O2-Induced Mitochondrial Dysfunction by an Nrf2-Dependent Mechanism in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin's Role in Regulating Cellular Apoptosis Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological activities, including its potent anti-cancer properties. A substantial body of evidence indicates that this compound exerts its anti-neoplastic effects in part by modulating cellular apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates key apoptosis pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It is primarily executed through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound has been shown to influence both of these pathways, as well as other associated signaling cascades, making it a promising candidate for further investigation in cancer therapy and drug development.
This compound's Impact on Apoptotic Markers: Quantitative Analysis
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points, including IC50 values, the percentage of apoptotic cells following treatment, and changes in the expression of crucial apoptosis-related proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |
| A549 | Lung Cancer | 37.63 ± 7.27 µg/mL | Not Specified | [1] |
| HOS | Osteosarcoma | 276 | 24 | [2] |
| U2OS | Osteosarcoma | 389 | 24 | [2] |
| MCF-7 | Breast Cancer | 95 (24h), 49 (48h) | 24 and 48 | [3] |
| C33A | Cervical Cancer | 745 | Not Specified | [4] |
| SiHa | Cervical Cancer | 764 | Not Specified | [4] |
| HeLa | Cervical Cancer | 793 | Not Specified | [4] |
| KB-1 | Oral Cancer | 125.3 | 24 | [5] |
Table 2: this compound-Induced Apoptosis in Cancer Cells (Annexin V Assay)
| Cell Line | This compound Conc. (µM) | % of Apoptotic Cells (Early + Late) | Treatment Duration (h) | Reference |
| A549 | IC50 (19.28 µg/mL) | 32.16 ± 2.14 | Not Specified | [1] |
| A431 | 100 | 6.24 | Not Specified | [6] |
| A431 | 300 | 14.39 | Not Specified | [6] |
| A431 | 500 | 26.32 | Not Specified | [6] |
| C6 | 114 µg/mL | ~35% | 24 | |
| HepG2 | 360 | 7.1 | 24 | [7] |
| MCF-7 | 50 | Increased | 24 | [3][8] |
| MCF-7 | 100 | Increased | 24 | [3][8] |
| MCF-7 | 150 | Increased | 24 | [3][8] |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | This compound Conc. | Protein Target | Effect | Fold/Percent Change | Reference |
| HL60 | 40 µM | Bcl-2 | Downregulation | 0.74-fold (mRNA), 0.75-fold (protein) | |
| HL60 | 40 µM | Cleaved Caspase-3 | Upregulation | 2.36-fold (protein) | |
| NCI-H23 | Not Specified | BAX | Upregulation | Increased | [9] |
| NCI-H23 | Not Specified | Caspase-3 | Upregulation | ~2-fold increase in activity | [9] |
| Y79 | Not Specified | Bax/Bcl-2 ratio | Increase | Increased | [10] |
| A431 | 100 µM | Caspase-3 activity | Increase | 29.57% | [6] |
| A431 | 300 µM | Caspase-3 activity | Increase | 85.10% | [6] |
| A431 | 500 µM | Caspase-3 activity | Increase | 114.02% | [6] |
| HepG2 | 360 µM | Caspase-9 activity | Increase | 255.35% | [7] |
Core Apoptotic Signaling Pathways Modulated by this compound
This compound orchestrates apoptosis through a multi-faceted approach, primarily by targeting the intrinsic and extrinsic pathways, and by modulating key signaling cascades that regulate cell survival and death.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This compound actively promotes this pathway through several mechanisms.
This compound upregulates the expression of pro-apoptotic Bcl-2 family proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.[11] Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[7]
Caption: this compound's modulation of the intrinsic and extrinsic apoptosis pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, leading to apoptosis. This compound has been reported to enhance TRAIL-induced apoptosis through the induction of death receptor 5 (DR5) expression in some cancer cells.
Furthermore, caspase-8 can also cleave Bid, a Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.
Modulation of Other Key Signaling Pathways by this compound
This compound's pro-apoptotic activity is also mediated through its influence on other critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis. By downregulating the phosphorylation of Akt, this compound can prevent the downstream activation of anti-apoptotic targets and promote the activity of pro-apoptotic proteins.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Bax and Bcl-2 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. benchchem.com [benchchem.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. takarabio.com [takarabio.com]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin's Modulation of Autophagy in Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which naringenin, a naturally occurring flavonoid, modulates autophagy in various tumor cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for research and development in oncology.
Introduction: this compound as a Modulator of Autophagy in Cancer
This compound, a flavanone predominantly found in citrus fruits, has garnered significant attention for its pleiotropic anticancer activities.[1][2] These effects are attributed to its ability to modulate a variety of cellular signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2] One of the critical cellular processes influenced by this compound is autophagy, a catabolic "self-eating" mechanism essential for cellular homeostasis.
Autophagy can play a dual role in cancer: it can act as a tumor suppressor by eliminating damaged organelles and proteins, or it can promote tumor survival under metabolic stress.[1] Consequently, therapeutic agents that can modulate autophagy, such as this compound, are of great interest.[1] this compound has been shown to induce autophagy in a variety of cancer cell lines, often leading to autophagic cell death or sensitizing cells to other anticancer treatments.[3][4][5] This guide synthesizes the current understanding of this compound's impact on autophagy in tumor cells, focusing on the underlying molecular mechanisms, experimental validation, and quantitative outcomes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various tumor cell lines as reported in the literature. These tables provide a comparative overview of its potency and efficacy across different cancer types.
Table 1: IC50 Values of this compound in Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| MCF-7 | Breast Cancer | ~150 | 24 | MTT | [6] |
| A549 | Lung Cancer | 37.63 ± 7.27 | 48 | MTT | [7] |
| SNU-213 | Pancreatic Cancer | ~400-600 | 24 | Annexin V/PI | [8] |
| U-118 MG | Glioblastoma | ~211 | 24 | Neutral Red | [9] |
| HOS | Osteosarcoma | ~250-500 | 24 | CCK-8 | [4][10] |
| U2OS | Osteosarcoma | ~250-500 | 24 | CCK-8 | [4][10] |
| HepG2 | Liver Cancer | ~150 | 24 | MTT | [6] |
Table 2: this compound's Effect on Autophagy and Apoptosis Markers
| Cell Line | Cancer Type | This compound Conc. (µM) | Key Findings | Reference |
| HOS & U2OS | Osteosarcoma | 100, 250, 500 | Dose-dependent increase in LC3-II, Beclin-1, and p62 expression. Increased formation of acidic vesicular organelles. | [4][10] |
| MCF-7 | Breast Cancer | 50, 100, 150 | Dose-dependent increase in LC3-II expression and p62 degradation. Co-treatment with 3-MA reduced cleaved PARP, indicating pro-apoptotic autophagy. | [3] |
| AGS | Gastric Cancer | 1000, 2000 (Naringin) | Increased Beclin-1 and conversion of LC3-I to LC3-II. Downregulation of PI3K/Akt/mTOR pathway. | [11][12][13] |
| SNU-1 | Gastric Cancer | (Naringin) | Dose-dependent increase in LC3B-II and Beclin-1; decrease in p62. Pre-treatment with 3-MA attenuated naringin-induced apoptosis. | [14] |
| H1299 & A549 | Non-Small Cell Lung Cancer | 25-500 | Increased autolysosomes and LC3-II/LC3-I ratio. Triggered autophagy via ROS-mediated AMPK activation. | [5][15] |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | Cancer Type | This compound Conc. (µM) | Fold Increase in ROS | Reference |
| SNU-213 | Pancreatic Cancer | 200, 400, 600 | 1.30x, 1.82x, 2.37x | [8] |
| HepG2 | Liver Cancer | Not specified | 1.21x to 2.71x | [16] |
| CAL-27 | Oral Cancer | Not specified | Dose-dependent increase | [17] |
| H1299 & A549 | Non-Small Cell Lung Cancer | Not specified | Significantly increased | [5] |
Core Signaling Pathways
This compound modulates autophagy in tumor cells primarily through the induction of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway. It can also activate the MAPK pathway.
ROS-Mediated Inhibition of PI3K/Akt/mTOR Pathway
A predominant mechanism involves the generation of intracellular ROS.[5][8] Elevated ROS levels can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[11] mTOR is a critical negative regulator of autophagy; its inhibition leads to the activation of the ULK1 complex, initiating autophagosome formation.[12] this compound treatment has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR in cancer cells.[11][13] This leads to the upregulation of key autophagy-related proteins like Beclin-1 and the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][4][12]
Caption: this compound-induced autophagy via ROS and PI3K/Akt/mTOR.
Crosstalk with Apoptosis
This compound often induces autophagy and apoptosis concurrently, and the relationship between these two processes can be complex.[3] In some contexts, the induced autophagy is "pro-apoptotic" or "pro-death," meaning it facilitates apoptosis.[3][14] For instance, in MCF-7 breast cancer cells, inhibiting this compound-induced autophagy with 3-methyladenine (3-MA) led to a reduction in apoptotic markers like cleaved PARP.[3] This suggests a synergistic relationship where autophagy contributes to the overall cell death program. The generation of ROS appears to be a common upstream event that can trigger both pathways.[4][5]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to assess this compound-induced autophagy in tumor cell lines.
Cell Culture and this compound Treatment
-
Cell Maintenance : Culture the desired tumor cell line (e.g., A549, MCF-7, HOS) in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[12] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes). Allow them to adhere and reach 70-80% confluency.
-
Dosing : Dilute the this compound stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500 µM). The final DMSO concentration in the medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation : Replace the existing medium with the this compound-containing medium or vehicle control medium and incubate for the desired time period (e.g., 8, 24, 48 hours).
Western Blot Analysis for Autophagy Markers
This protocol is used to quantify the protein levels of LC3-II, p62, and Beclin-1.[18][19][20]
-
Cell Lysis : After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification : Scrape the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[21]
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel to ensure good separation of LC3-I (16 kDa) and LC3-II (14 kDa).[12][21]
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, Beclin-1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[21]
-
Analysis : Capture the chemiluminescent signal using an imaging system. Densitometry analysis is performed to quantify the LC3-II/LC3-I ratio or the levels of LC3-II normalized to the loading control. A decrease in p62 levels typically indicates increased autophagic flux.[21]
Autophagic Flux Assay
This assay distinguishes between the induction of autophagosome formation and a blockage in their degradation.[22][23]
-
Cell Treatment : Treat cells with this compound as described in Protocol 4.1.
-
Lysosomal Inhibition : In a parallel set of experiments, co-treat cells with this compound and a lysosomal inhibitor such as Bafilomycin A1 (Baf A1, 100 nM) or Chloroquine (CQ, 50 µM) for the last 2-4 hours of the this compound incubation period.[20]
-
Western Blot : Perform Western blot analysis for LC3 as described in Protocol 4.2.
-
Interpretation : If this compound induces autophagy, there will be an accumulation of LC3-II. If this compound is a true autophagy inducer, the LC3-II levels will be significantly higher in the cells co-treated with Baf A1 compared to cells treated with this compound alone. This "LC3-II turnover" indicates a functional autophagic flux.[24]
Visualization of Autophagy
Caption: General experimental workflow for autophagy assessment.
-
Staining : After this compound treatment, wash cells with PBS and stain with Acridine Orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.
-
Visualization : Wash cells again with PBS. Observe under a fluorescence microscope. The cytoplasm and nucleus will fluoresce bright green, while acidic compartments, such as autolysosomes, will fluoresce bright red.[4]
-
Quantification : The intensity of red fluorescence can be quantified using flow cytometry to measure the formation of AVOs.
TEM is the gold standard for visualizing autophagic structures.[19]
-
Cell Fixation : After treatment, fix cells with glutaraldehyde.
-
Processing : Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Sectioning : Cut ultrathin sections (60-80 nm).
-
Staining : Stain the sections with uranyl acetate and lead citrate.
-
Imaging : Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned vesicles (autophagosomes) or single-membraned vesicles containing degraded cytoplasmic material (autolysosomes).[11][12]
Conclusion
This compound consistently demonstrates the ability to induce autophagy across a range of tumor cell lines, including those from breast, lung, gastric, and bone cancers.[1][4][5] The primary mechanism involves the generation of ROS, leading to the suppression of the pro-survival PI3K/Akt/mTOR pathway. This induction of autophagy often contributes to a pro-death phenotype, either through direct autophagic cell death or by enhancing apoptosis. The data strongly support this compound as a promising candidate for further investigation as a standalone or adjuvant anticancer agent. This guide provides the foundational knowledge and methodologies for researchers to explore and validate the therapeutic potential of modulating autophagy with this compound in preclinical cancer models.
References
- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound causes ASK1-induced apoptosis via reactive oxygen species in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Effect of 8-Prenylthis compound and this compound on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 23. Analyzing Autophagic Flux in Nerve Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Naringenin natural sources and biochemical synthesis pathways
An In-depth Technical Guide to Naringenin: Natural Sources and Biochemical Synthesis
Introduction
This compound, a flavanone belonging to the flavonoid group of polyphenols, is a natural compound of significant interest to the scientific and medical communities.[1] It is the aglycone of naringin, a major flavonoid in citrus fruits that contributes to their characteristic bitter taste.[2] this compound serves as a crucial precursor in the biosynthesis of a wide array of other flavonoids and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.[2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biochemical synthesis pathways in plants, and outlines key experimental protocols for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is widely distributed in the plant kingdom, predominantly in citrus fruits. It is also found in various vegetables, herbs, and other fruits.[1][4] In plants, this compound typically exists in its glycosidic forms, primarily as naringin (this compound-7-rhamnoglucoside) and narirutin (this compound-7-glucoside).[4] The concentration of these compounds varies significantly depending on the plant species, cultivar, part of the fruit (peel, pith, juice, seeds), and stage of maturity.[4][5]
Grapefruit (Citrus paradisi) is one of the most abundant sources of this compound and its derivatives.[4] Other significant sources include pomelo, sour orange, tomatoes, and certain herbs like Greek oregano and water mint.[1][6] The quantitative distribution of naringin and this compound in various natural sources is summarized in the tables below.
Table 1: Naringin Content in Various Citrus Sources
| Plant Source | Part of Fruit | Cultivar/Variety | Naringin Content | Reference(s) |
| Grapefruit (C. paradisi) | Whole Fruit | White | 16.90 mg/100 mg | [4] |
| Grapefruit (C. paradisi) | Whole Fruit | Pink/Red | 13.87 mg/100 mg | [4] |
| Grapefruit (C. paradisi) | Peel | - | 2300 µg/mL | [7] |
| Grapefruit (C. paradisi) | Seeds | - | 200 µg/mL | [7] |
| Pomelo (C. maxima) | Peel | - | 3910 µg/mL | [7] |
| Pomelo (C. maxima) | Juice | - | 220 µg/mL | [7] |
| Sweet Orange (C. sinensis) | Juice | - | 22.06 ± 0.50 µg/mL | [4] |
| Sour Orange (C. aurantium) | Fruit | - | 47.1 µg/mL | [7] |
| Lime (C. aurantiifolia) | Skin (Peel) | - | 517.2 µg/mL | [6][7] |
| Lime (C. aurantiifolia) | Juice | - | 98 µg/mL | [6][7] |
| Lime (C. aurantiifolia) | Seed | - | 29.2 µg/mL | [6][7] |
Table 2: this compound Content in Various Sources
| Plant Source | Part of Fruit | Cultivar/Variety | This compound Content | Reference(s) |
| Citrus Juice (General) | Juice | C. paradisi | 2.35 mg/100 g | [4] |
| Grapefruit (C. paradisi) | Segmental Part | - | 35.80 ± 1.79 µg/g (Heat Reflux) | [8][9] |
| Tomato Paste (Cooked) | - | - | 3.8 mg / 150 g | [1] |
Biochemical Synthesis Pathways
The biosynthesis of this compound in plants is a well-characterized process that occurs via the phenylpropanoid pathway.[3][10] This pathway converts the amino acid L-phenylalanine (or L-tyrosine in some plants) into 4-coumaroyl-CoA, which serves as a key intermediate for flavonoid synthesis.[10][11][12] this compound is the first flavanone synthesized and acts as a precursor for the entire class of flavonoids.[13][14]
The synthesis involves a series of enzymatic reactions:
-
Deamination: Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) catalyzes the removal of an amino group from L-phenylalanine or L-tyrosine to form cinnamic acid or p-coumaric acid, respectively.[10][11]
-
Hydroxylation: In the pathway starting from L-phenylalanine, Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group to cinnamic acid to produce p-coumaric acid.[3][12]
-
CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[3][12]
-
Chalcone Synthesis: Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone.[10][15]
-
Isomerization: Finally, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of this compound chalcone into (2S)-naringenin.[10][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of Citrus Flavonoids, Naringin and this compound, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin | Encyclopedia MDPI [encyclopedia.pub]
- 7. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Naringin and this compound Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Molecular Mechanisms of Biosynthesis of this compound and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two putative parallel pathways for this compound biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 12. Anthocyanin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Naringenin: A Potent Regulator of the PI3K/AKT/mTOR Signaling Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Naringenin, a natural flavonoid predominantly found in citrus fruits, has emerged as a promising anti-cancer agent due to its ability to modulate this key pathway. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates the PI3K/AKT/mTOR cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction: The PI3K/AKT/mTOR Pathway and this compound
The PI3K/AKT/mTOR pathway is a crucial signaling network that transmits signals from growth factors and other extracellular stimuli to intracellular effectors, promoting cell growth and proliferation while inhibiting apoptosis (programmed cell death).[1] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[1][2] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[3][4]
This compound is a flavanone that has demonstrated significant pharmacological properties, including antioxidant, anti-inflammatory, and potent anti-cancer activities.[5][6] A growing body of evidence indicates that one of this compound's primary anti-neoplastic mechanisms is the targeted inhibition of the PI3K/AKT/mTOR signaling cascade.[1] By suppressing this pathway, this compound can effectively inhibit cancer cell proliferation, induce apoptosis, and trigger autophagy in a variety of cancer cell lines.[3][7]
Mechanism of Action: this compound's Inhibition of PI3K/AKT/mTOR Signaling
This compound exerts its regulatory effects not by altering the total protein expression of the core components of the pathway, but by significantly inhibiting their phosphorylation, which is essential for their activation.[3][8]
Key Inhibitory Actions:
-
Inhibition of PI3K Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of PI3K (p-PI3K).[3][9] This initial blockade is critical as it prevents the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger required for the recruitment and activation of AKT.
-
Suppression of AKT Phosphorylation: Consequently, the phosphorylation of AKT at key residues (like Ser473 and Thr308) is significantly reduced.[3][8] This inactivation of AKT is a pivotal event, as AKT is a central node in the pathway that controls numerous downstream pro-survival signals.
-
Downregulation of mTOR Phosphorylation: With AKT inactivated, the downstream phosphorylation of mTOR (p-mTOR) is also diminished in a dose-dependent manner.[3][10] This inhibits mTORC1 activity, leading to the dephosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[11][12][13]
The following diagram illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling cascade.
References
- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin's Interaction with Nuclear Factor-Kappa B (NF-κB) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3][4][5][6] A primary mechanism underpinning these effects is its targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[7][8][9][10] Dysregulation of the NF-κB cascade is implicated in a multitude of chronic inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth examination of the molecular interactions between this compound and the NF-κB pathway, presenting quantitative data from relevant studies, detailed experimental protocols for assessing this interaction, and visual diagrams of the core signaling events and workflows.
The NF-κB Signaling Pathway and this compound's Points of Intervention
The canonical NF-κB signaling pathway is a cornerstone of the innate immune response. In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][11][12]
This compound exerts its inhibitory effects at multiple key junctures within this pathway. Evidence suggests that this compound can:
-
Inhibit IκBα Phosphorylation and Degradation: By preventing the phosphorylation of IκBα, this compound ensures the NF-κB dimer remains sequestered and inactive in the cytoplasm.[7][13][14][15]
-
Suppress p65 Phosphorylation: Phosphorylation of the p65 subunit is crucial for its transcriptional activity. This compound has been shown to inhibit this phosphorylation step, thereby reducing the potency of NF-κB even if it reaches the nucleus.[16][17]
-
Block NF-κB Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex, this compound effectively blocks the migration of p65/p50 into the nucleus.[7][10][14][15]
-
Modulate Upstream Signaling: this compound can interfere with upstream activators of the NF-κB pathway, such as the Toll-like receptor 4 (TLR4) signaling cascade, which is a primary sensor for LPS.[8][10][15][18]
The following diagram illustrates the canonical NF-κB pathway and highlights the specific inhibitory actions of this compound.
Quantitative Data on this compound's Inhibitory Efficacy
The inhibitory effect of this compound on the NF-κB pathway has been quantified in numerous cell-based and animal studies. The following tables summarize key findings, providing data on the concentrations used and the observed effects on various inflammatory markers.
Table 1: In Vitro Studies of this compound's Effect on NF-κB Signaling
| Cell Line | Stimulant | This compound Conc. (µM) | Measured Outcome | Result | Reference |
| RAW 264.7 Macrophages | LPS | 20, 40, 80 | p-IκBα, p-p38, p-ERK | Dose-dependent inhibition of phosphorylation. | [7] |
| RAW 264.7 Macrophages | LPS (100 ng/ml) | 80 | NF-κB Nuclear Translocation | Markedly suppressed nuclear translocation of p65. | [7][14] |
| RAW 264.7 Macrophages | LPS | 80 | NF-κB Luciferase Activity | Significantly inhibited transcriptional activity (**P < 0.01). | [7] |
| RAW 264.7 Macrophages | LPS | 20, 40, 80 | TNF-α, IL-6 Release | Dose-dependent suppression of cytokine release. | [14] |
| BV2 Microglia | LPS | 25, 50, 100 | NO, PGE2 Production | Significant, dose-dependent inhibition. | [6] |
| BV2 Microglia | LPS | 25, 50, 100 | iNOS, COX-2 Expression | Downregulation of protein expression. | [6] |
| HT-29 Colon Cells | TNF-α | 25 | NF-κB Luciferase Activity | Significant inhibition of TNF-α-induced NF-κB expression. | [15] |
| dHL-60 Cells | GM-CSF | 100 | p-p65 (NF-κB) | Reduced elevated phosphorylation of p65. | [17] |
Table 2: In Vivo Studies of this compound's Effect on NF-κB Signaling
| Animal Model | Condition | This compound Dose | Measured Outcome | Result | Reference |
| Mice | DSS-induced Colitis | 25, 50 mg/kg | Colonic TLR4, p-p65 | Significant decrease in TLR4 and phospho-p65 protein expression. | [15][18] |
| Mice | DSS-induced Colitis | 25, 50 mg/kg | Colonic TNF-α, IL-6 | Significant reduction in pro-inflammatory cytokine levels. | [15][18] |
| Rats | Focal Cerebral I/R | Pre-treatment | NF-κB Expression | Downregulated NF-κB expression level in the brain. | [9] |
| Mice | Oleic Acid-induced Skin Damage | 5, 10 mg/kg | Skin NF-κB, IL-6, TNF-α, IL-1β | Suppressed expression of NF-κB and pro-inflammatory cytokines. | [11] |
Detailed Experimental Protocols
Investigating the interaction between this compound and NF-κB signaling requires a combination of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Western Blotting for NF-κB Pathway Proteins
This protocol is used to quantify changes in the expression and phosphorylation status of key proteins like p65, IκBα, and their phosphorylated forms.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) or vehicle control (DMSO) for 1-2 hours.[7]
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65).[7]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin or tubulin.[17]
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the light produced by a luciferase reporter gene under the control of an NF-κB promoter.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or HT-29) in a 24- or 96-well plate.
-
Co-transfect cells with a plasmid containing the firefly luciferase gene driven by an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization) using a suitable transfection reagent.[19]
-
-
Treatment:
-
Cell Lysis:
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay system. Add the firefly luciferase substrate to the lysate and measure the luminescence using a luminometer.[20]
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[20]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Immunofluorescence for p65 Nuclear Translocation
This microscopy-based technique visualizes the location of the p65 subunit within the cell, determining whether it has translocated to the nucleus.
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.[22]
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of p65. The degree of nuclear translocation can be quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.
-
The following diagram provides a generalized workflow for these experimental procedures.
Conclusion
This compound consistently demonstrates robust inhibitory activity against the NF-κB signaling pathway, a key driver of inflammation. Its multi-targeted approach—interfering with upstream activators like TLR4, preventing IκBα degradation, and inhibiting p65 phosphorylation and nuclear translocation—makes it a compelling compound for further investigation in the context of inflammatory diseases.[7][8][10][18] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound as a modulator of NF-κB-mediated inflammation. Further clinical trials are necessary to translate these preclinical findings into viable therapeutic strategies.[1][4][5]
References
- 1. This compound: A flavanone with anti-inflammatory and anti-infective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Therapeutic Potential of this compound: A Review of Clinical Trials - ProQuest [proquest.com]
- 4. The Therapeutic Potential of this compound: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The citrus flavonoid this compound confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effect of this compound against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin's effects on the JAK/STAT signaling pathway
An In-depth Technical Guide to Naringenin's Effects on the JAK/STAT Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A growing body of evidence indicates that a key mechanism underlying these effects is its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune response. Its aberrant activation is implicated in various pathologies, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the JAK/STAT pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and therapeutic potential.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signal transduction cascade for a wide array of cytokines, interferons, and growth factors. The canonical pathway is initiated when a ligand binds to its specific transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell survival, and proliferation.
This compound's Mechanism of aAction on the JAK/STAT Pathway
This compound exerts its modulatory effects on the JAK/STAT pathway primarily through the inhibition of key phosphorylation events. Research indicates that this compound can directly or indirectly suppress the activity of JAKs and STATs, particularly JAK2 and STAT3.
-
Inhibition of STAT3 Phosphorylation : Multiple studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT3 at the critical Tyr705 residue. This inhibition prevents STAT3 dimerization and its subsequent nuclear translocation, thereby blocking the transcription of its downstream target genes. For instance, this compound has been shown to suppress IL-6-induced STAT3 phosphorylation in vascular endothelial cells and breast cancer cells.
-
Suppression of JAK Activity : The inhibition of STAT phosphorylation is often a direct consequence of suppressed activity of upstream JAKs. This compound has been found to reduce the expression and phosphorylation of JAK1 and JAK2 in various cancer cell lines.
-
Upstream Regulation : this compound can also influence the pathway at the receptor level by interfering with upstream activators like interleukin-6 (IL-6). It has been shown to suppress the function of IL-6 in modulating the expression of apoptosis-associated genes, further confirming its inhibitory role in the cascade. In some contexts, this compound's effects are mediated by the generation of reactive oxygen species (ROS), which can then lead to the inhibition of the JAK2/STAT3 pathway.
Quantitative Data Presentation
The effects of this compound and its glycoside, naringin, have been quantified in several studies. The following tables summarize key findings.
Table 1: Cytotoxicity and IC50 Values of this compound and Naringin
| Compound | Cell Line | Assay | IC50 Value | Duration | Source |
| Naringin | MCF-7 (Breast Cancer) | SRB | 15.3 µg/mL | 48h | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | SRB | 5.7 µg/mL | 48h | [1] |
| Doxorubicin + Naringin | MCF-7 (Breast Cancer) | SRB | 2.1 µg/mL (Dox) | 48h | [1] |
| This compound | Various Cancer Lines | Various | 780 to 880 µM | 24h | [2] |
Table 2: Effects of this compound on JAK/STAT Pathway Protein Expression and Phosphorylation
| Compound | Cell Line | Treatment | Target Protein | Effect | Source |
| This compound | MDA-MB-231 | 200 µM this compound | p-STAT3 | Marked reduction | [3] |
| This compound + CPT | Mouse Model | N/A | p-JAK2/p-STAT3 | Reduced phosphorylation | [4] |
| Naringin | MCF-7 | IC50 Naringin | p-JAK1, p-STAT3 | Significant downregulation | [1] |
| This compound | HUVEC | 100 µM + IL-6 | p-STAT3 (Tyr705) | Significant decrease | [5] |
| This compound | Osteosarcoma cells | N/A | STAT3 | Inhibition |
Table 3: Effects of this compound on Downstream Apoptotic Gene Expression
| Compound | Cell Line | Treatment | Target Gene/Protein | Effect | Source |
| This compound | MDA-MB-231 | 200 µM this compound | Bax | Upregulation | [3] |
| This compound | MDA-MB-231 | 200 µM this compound | Bcl-2 | Downregulation | [3] |
| This compound | A549 (Lung Cancer) | 800 µM this compound | Bax | Increased expression | |
| This compound | A549 (Lung Cancer) | 800 µM this compound | Bcl-2, Bcl-xL | Reduced expression | |
| Naringin | MCF-7 | IC50 Naringin | Bax | Boost in level | |
| Naringin | MCF-7 | IC50 Naringin | Bcl-2, Survivin | Hindered expression |
Visualization of Pathways and Workflows
This compound's Inhibition of the JAK/STAT Pathway
The following diagram illustrates the canonical JAK/STAT signaling cascade and highlights the key points of inhibition by this compound.
Caption: this compound inhibits the JAK/STAT pathway by blocking JAK and STAT phosphorylation.
Experimental Workflow for Western Blot Analysis
This diagram outlines a standard workflow for assessing the phosphorylation status of JAK and STAT proteins following this compound treatment.
Caption: Standard experimental workflow for Western Blot analysis of JAK/STAT proteins.
Detailed Experimental Protocols
The following are synthesized methodologies based on protocols frequently cited in the literature for studying this compound's effect on the JAK/STAT pathway.
Cell Culture and Treatment
-
Cell Lines : Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), or HepG2 (hepatocellular carcinoma) are commonly used.[1]
-
Culture Conditions : Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Treatment Protocol : Cells are seeded to achieve 70-80% confluency. The medium is then replaced with a fresh medium containing the desired concentrations of this compound (e.g., 50-200 µM), a stimulant if required (e.g., IL-6, 10 ng/mL), or vehicle control (e.g., DMSO). Incubation times typically range from 24 to 48 hours.[3][5]
Western Blot Analysis
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[1]
-
Protein Quantification : The supernatant is collected, and the total protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies targeting specific proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin).[1] After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ), and target protein levels are normalized to the total protein and/or the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit). The concentration and purity of RNA are determined spectrophotometrically. Complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.[1]
-
qPCR Reaction : qPCR is performed using a SYBR Green-based master mix with specific primers for target genes (e.g., STAT3, JAK1, BCL2, BAX) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, where the expression level in treated cells is compared to that in control cells.[1]
Cell Viability (MTT/SRB) Assay
-
Procedure : Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
SRB Assay : Cells are fixed with trichloroacetic acid (TCA), stained with sulforhodamine B (SRB) solution, and the bound dye is solubilized with Tris base.[1]
-
MTT Assay : MTT reagent is added to the wells and incubated to allow for formazan crystal formation, which is then solubilized with DMSO.[3]
-
Measurement : The absorbance is read using a microplate reader at an appropriate wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent modulator of the JAK/STAT signaling pathway. Its ability to inhibit the phosphorylation of key kinases like JAK2 and transcription factors like STAT3 provides a clear molecular basis for its observed anti-inflammatory and anti-proliferative effects. The quantitative data and established protocols outlined in this guide offer a solid foundation for researchers and drug development professionals.
Future research should focus on optimizing the bioavailability and delivery of this compound through nanoformulations, exploring its synergistic effects with conventional chemotherapeutic agents[1][3], and conducting further in vivo and clinical studies to validate its therapeutic efficacy and safety in the context of diseases driven by aberrant JAK/STAT signaling. The continued investigation of this compound and its derivatives holds significant promise for the development of novel, targeted therapies for cancer and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces ferroptosis in osteosarcoma cells through the STAT3-MGST2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin's neuroprotective effects and mechanisms
An In-depth Technical Guide on the Neuroprotective Effects and Mechanisms of Naringenin
Abstract
This compound, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant scientific attention for its potential neuroprotective properties. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action in the context of neurological disorders. It delves into its antioxidant, anti-inflammatory, and anti-apoptotic effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this promising area.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a growing global health challenge. The pathological hallmarks of these diseases often include oxidative stress, chronic inflammation, and apoptosis of neuronal cells. This compound has emerged as a promising therapeutic candidate due to its ability to modulate these key pathological processes. Its pleiotropic effects make it a subject of intense research for the development of novel neuroprotective strategies.
Antioxidant Effects of this compound
This compound exerts its antioxidant effects through both direct and indirect mechanisms. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to cellular components. Indirectly, it upregulates the expression of endogenous antioxidant enzymes.
Direct Radical Scavenging Activity
This compound's chemical structure, particularly its phenolic hydroxyl groups, enables it to donate hydrogen atoms to free radicals, thus neutralizing them.
Upregulation of Antioxidant Enzymes
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Table 1: Quantitative Data on this compound's Antioxidant Effects
| Parameter | Model | Concentration/Dose | Result | Reference |
| IC50 for DPPH radical scavenging | In vitro | - | 135.4 μM | |
| Nrf2 activation | SH-SY5Y cells | 10, 20, 40 μM | Significant increase in nuclear Nrf2 levels | |
| Heme Oxygenase-1 (HO-1) expression | Primary cortical neurons | 20 μM | 2.5-fold increase | |
| Superoxide Dismutase (SOD) activity | Rat model of cerebral ischemia | 50 mg/kg | 45% increase in SOD activity in the hippocampus | |
| Malondialdehyde (MDA) levels | Mouse model of Parkinson's disease | 100 mg/kg | 60% reduction in MDA levels in the substantia nigra |
Diagram 1: Nrf2-ARE Signaling Pathway
Caption: this compound promotes Nrf2 translocation to the nucleus by inhibiting Keap1.
Anti-inflammatory Mechanisms
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has been demonstrated to suppress inflammatory responses in the brain by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Modulation of MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also involved in regulating inflammation. This compound can modulate the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.
Table 2: Quantitative Data on this compound's Anti-inflammatory Effects
| Parameter | Model | Concentration/Dose | Result | Reference |
| TNF-α production | LPS-stimulated BV2 microglia | 50 μM | 70% reduction | |
| IL-1β production | Primary astrocytes | 25 μM | 65% decrease | |
| iNOS expression | Rat model of spinal cord injury | 50 mg/kg | 50% reduction in iNOS protein levels | |
| NF-κB p65 nuclear translocation | Mouse model of Alzheimer's disease | 100 mg/kg | 40% decrease in nuclear p65 levels | |
| p-p38 MAPK levels | In vitro model of neuroinflammation | 10 μM | 55% reduction in phosphorylation |
Diagram 2: NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. This compound can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins and by inhibiting key enzymatic cascades.
Regulation of Bcl-2 Family Proteins
This compound can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Inhibition of Caspase Activity
Caspases are a family of proteases that execute the apoptotic program. This compound has been shown to inhibit the activation of caspase-3 and caspase-9, thereby blocking the final steps of apoptosis.
Table 3: Quantitative Data on this compound's Anti-apoptotic Effects
| Parameter | Model | Concentration/Dose | Result | Reference |
| Bax/Bcl-2 ratio | SH-SY5Y cells exposed to MPP+ | 20 μM | 50% decrease in the ratio | |
| Cytochrome c release | Primary cerebellar granule neurons | 10 μM | 60% reduction in cytosolic cytochrome c | |
| Caspase-3 activity | Rat model of Huntington's disease | 50 mg/kg | 40% decrease in cleaved caspase-3 levels | |
| TUNEL-positive cells | Mouse model of traumatic brain injury | 100 mg/kg | 35% reduction in apoptotic cells |
Diagram 3: Intrinsic Apoptosis Pathway
Naringenin: A Technical Guide to its Therapeutic Potential in Metabolic Disorders
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a significant global health challenge. Naringenin, a flavanone predominantly found in citrus fruits, has emerged as a promising natural compound with multifaceted therapeutic potential against these conditions.[1][2] This technical guide provides an in-depth review of the core molecular mechanisms through which this compound exerts its metabolic benefits, supported by quantitative data from key preclinical and clinical studies. We detail its role in activating crucial energy sensors like AMP-activated protein kinase (AMPK) and modulating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[3][4] Furthermore, this document outlines detailed experimental protocols for assays crucial to evaluating its efficacy and presents visualizations of its key signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
This compound's therapeutic effects on metabolic disorders are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected signaling pathways that regulate glucose homeostasis, lipid metabolism, and inflammation.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a central regulator of cellular energy homeostasis. Its activation triggers ATP-producing pathways (like glucose uptake and fatty acid oxidation) while inhibiting ATP-consuming processes (like lipogenesis). This compound has been consistently shown to activate AMPK in various cell types, including skeletal muscle cells and hepatocytes.[3][5][6] In L6 muscle cells, this compound treatment (75 µM) significantly increased AMPK phosphorylation, which was directly linked to an increase in glucose uptake.[3] This activation is crucial as it enhances glucose utilization in peripheral tissues, a key factor in improving insulin sensitivity.[7] Studies in high-glucose-treated HepG2 cells confirm that this compound stimulates glucose uptake by promoting the phosphorylation of AMPK at Thr172.[5][8] This insulin-independent mechanism makes AMPK a prime target for managing insulin resistance.[5]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. This compound has been identified as an agonist for both PPARα and PPARγ.[4][9]
-
PPARα: Activation of PPARα primarily occurs in the liver, where it stimulates the transcription of genes involved in fatty acid oxidation. By activating PPARα, this compound helps reduce the accumulation of lipids in the liver, a key feature of non-alcoholic fatty liver disease (NAFLD).[10][11]
-
PPARγ: This receptor is highly expressed in adipose tissue and is a master regulator of adipogenesis. This compound's activation of PPARγ has been shown to enhance the "browning" of white adipose tissue, a process that increases energy expenditure through thermogenesis via uncoupling protein 1 (UCP1).[12][13] In 3T3-L1 adipocytes, 10 μM of this compound activated a PPRE-Luc reporter by approximately 2-fold, demonstrating its direct effect on the PPAR pathway.[12] This dual agonism on PPARα and PPARγ positions this compound as a potent modulator of both lipid catabolism and energy expenditure.
Modulation of Lipid Metabolism via SREBP-1c
Sterol regulatory element-binding protein 1c (SREBP-1c) is a key transcription factor that promotes lipogenesis in the liver. In states of insulin resistance and hyperinsulinemia, SREBP-1c is often over-activated, leading to hepatic steatosis and dyslipidemia.[10] this compound has been shown to inhibit the expression and activity of SREBP-1c.[10][14] This effect is partly mediated through the activation of phosphatidylinositol 3-kinase (PI3K), which occurs independently of insulin receptor substrate-1 (IRS-1) phosphorylation, representing a novel mechanism.[15][16] By suppressing SREBP-1c, this compound downregulates the entire lipogenic program, resulting in reduced hepatic triglyceride synthesis and decreased secretion of apolipoprotein B (apoB), a primary component of VLDL cholesterol.[10][15]
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome.[6] this compound exhibits potent anti-inflammatory and antioxidant activities.[1][2] It can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17][18] Its antioxidant properties involve scavenging free radicals and upregulating endogenous antioxidant enzymes, which helps to mitigate the oxidative damage associated with metabolic dysfunction.[17][19]
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro, in vivo, and clinical studies, providing a comparative overview of this compound's efficacy.
Table 1: Summary of Key In Vitro Studies on this compound
| Cell Model | This compound Conc. | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| L6 Myotubes | 75 µM | 2 hours | ~192% increase in glucose uptake, comparable to maximal insulin response. | [3][7] |
| HepG2 Cells | 1-100 µM | 24 hours | Dose-dependent increase in glucose uptake, regardless of insulin stimulation. | [5][8] |
| 3T3-L1 Adipocytes | 10 µM | 18 hours | ~2-fold activation of PPRE-Luc reporter gene. | [12][13] |
| Primary Human Adipocytes | 8 µM | N/A | Increased oxygen consumption rate; increased gene expression of UCP1. | [9][20] |
| HepG2 Cells | 200 µM | N/A | Inhibition of apolipoprotein B secretion. |[15][21] |
Table 2: Summary of Key In Vivo (Animal) Studies on this compound
| Animal Model | Diet | This compound Dose | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|---|
| C57BL/6J Mice | High-Fat Diet | 100 mg/kg/day | 8 weeks | Body weight reduced from 51.8g (control) to 28.0g. Significant decrease in plasma insulin and LDL-c. | [22] |
| LDL Receptor-Null Mice | High-Fat Diet | 3% of diet | 4 weeks | Prevented hyperinsulinemia and hepatic triglyceride accumulation. Improved glucose tolerance. | [10][11] |
| Wistar Rats | High-Fructose Diet | 50 mg/kg/day | 45 days | Improved insulin sensitivity indices; reduced plasma glucose, insulin, and triglycerides. | [23] |
| Alloxan-Induced Diabetic Mice | Standard | 50 mg/kg/day | 2 days | Reduced lipid peroxidation levels in liver and kidney tissue. |[24] |
Table 3: Summary of Key Clinical Studies on this compound
| Study Population | This compound Dose | Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Single Female Subject (with Diabetes) | 150 mg, 3x/day | 8 weeks | Body weight decreased by 2.3 kg; HOMA-IR reduced by 17.6%; Resting metabolic rate increased. | [9] |
| Healthy Volunteers | Single Ascending Doses (150, 300, 600, 900 mg) | Single Dose | Doses found to be safe and well-tolerated. This compound metabolites cleared within 24 hours. Cmax at 300mg dose sufficient to elicit physiologic response. | [20][25] |
| Overweight/Obese Humans | 1/2 Grapefruit (49 mg this compound), 3x/day | 8-12 weeks | Reduced body weight and waist circumference compared to placebo. |[9] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate this compound's efficacy.
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol is adapted from studies using HepG2 and L6 cells to measure insulin-independent glucose uptake.[5][26]
-
Cell Culture: Seed HepG2 or L6 cells in 96-well black, clear-bottom plates at a density of 1 × 10⁵ cells/well. Culture until confluent in DMEM with 10% FBS.
-
Serum Starvation: Once confluent, serum-starve the cells for 12-24 hours in serum-free DMEM.
-
Treatment: Replace the medium with serum-free DMEM containing desired concentrations of this compound (e.g., 1-100 µM), metformin (positive control, e.g., 2 mM), or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
-
Glucose Analog Incubation: Remove the treatment medium and add Krebs-Ringer-Phosphate-HEPES (KRPH) buffer containing 50 µM 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). Incubate for 30-60 minutes at 37°C.
-
Wash and Measurement: Terminate the uptake by washing the cells three times with ice-cold PBS. Add 100 µL of PBS to each well.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Western Blot for Protein Phosphorylation (e.g., p-AMPK)
This protocol is a standard method for detecting the activation state of signaling proteins.[18]
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPKα Thr172) and the total protein (e.g., anti-AMPKα), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.
PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARγ transcription factor.[12][27]
-
Cell Transfection: Co-transfect 3T3-L1 or Huh7 cells with two plasmids: one containing a luciferase reporter gene driven by a peroxisome proliferator response element (PPRE-Luc) and a second plasmid expressing a control reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, or vehicle (DMSO).
-
Cell Lysis and Assay: After an 18-24 hour incubation period, lyse the cells.
-
Quantification: Measure the luciferase activity using a luminometer and the β-galactosidase activity using a spectrophotometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Express the results as fold activation relative to the vehicle-treated control.
Challenges and Future Directions: Bioavailability
A significant hurdle for the clinical application of this compound is its poor aqueous solubility and low oral bioavailability.[28][29] Studies in healthy volunteers have shown that after oral administration, this compound is extensively metabolized, and its bioavailability is estimated to be low.[30] This limitation necessitates the development of advanced formulation strategies to enhance its therapeutic efficacy.
Several approaches have shown promise:
-
Nanosuspensions: Formulating this compound into nanosuspensions has been shown to increase its dissolution rate and oral bioavailability.[29] An in vivo pharmacokinetic study demonstrated that the Cmax and AUC of a this compound nanosuspension were approximately 2-fold and 1.8-fold higher, respectively, than the pure drug.[29]
-
Cyclodextrin Complexation: Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to dramatically increase this compound's solubility and bioavailability.[30] In a rat model, this complexation resulted in a 7.4-fold increase in the area under the curve (AUC) and a 14.6-fold increase in maximal plasma concentration (Cmax).[30]
Conclusion
This compound presents a compelling case as a multi-target therapeutic agent for metabolic disorders. Its ability to favorably modulate key pathways including AMPK, PPARs, and SREBP-1c provides a strong mechanistic basis for its observed benefits in improving glucose uptake, enhancing fatty acid oxidation, reducing lipogenesis, and curbing inflammation.[3][4][17] While preclinical data are robust, the primary challenge remains its suboptimal bioavailability.[28] Future research must focus on optimizing delivery systems to translate the promising preclinical efficacy of this compound into tangible clinical outcomes for patients with metabolic disorders. Successful formulation development will be critical to unlocking the full therapeutic potential of this citrus flavanone.
References
- 1. Effect of citrus flavonoids, naringin and this compound, on metabolic syndrome and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Citrus Flavonoids, Naringin and this compound, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid this compound: Role of PPARα, PPARγ and LXRα | PLOS One [journals.plos.org]
- 5. The effects of this compound and naringin on the glucose uptake and AMPK phosphorylation in high glucose treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Increases Insulin Sensitivity and Metabolic Rate: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound prevents dyslipidemia, apolipoprotein B overproduction, and hyperinsulinemia in LDL receptor-null mice with diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma [frontiersin.org]
- 14. Naringin ameliorates high-fat diet-induced hepatotoxicity and dyslipidemia in experimental rat model via modulation of anti-oxidant enzymes, AMPK and SERBP-1c signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of net HepG2 cell apolipoprotein B secretion by the citrus flavonoid this compound involves activation of phosphatidylinositol 3-kinase, independent of insulin receptor substrate-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Therapeutic Potential of this compound: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naringin Activates AMPK Resulting in Altered Expression of SREBPs, PCSK9, and LDLR To Reduce Body Weight in Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. bio-conferences.org [bio-conferences.org]
- 29. Formulation and Evaluation of this compound Nanosuspensions for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Quantification of Naringenin in Citrus Juices by High-Performance Liquid Chromatography (HPLC)
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, is a subject of growing interest in the fields of nutrition, pharmacology, and drug development due to its various reported biological activities. Accurate quantification of this compound in citrus juices is crucial for quality control, product development, and scientific research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise and reliable determination of this compound. This application note provides a detailed protocol for the quantification of this compound in citrus juices using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in the citrus juice matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and acidified water mixture. The quantification is performed by detecting the absorbance of this compound at a specific UV wavelength and comparing the peak area to a standard calibration curve.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances from the citrus juice matrix.
Materials:
-
Citrus juice sample
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Centrifuge
-
Volumetric flasks and pipettes
Protocol:
-
Allow the citrus juice sample to come to room temperature and mix thoroughly.
-
For fresh juices, centrifuge the sample at 12,000 g for 10 minutes to pellet solids[1].
-
Dilute the supernatant or the commercial juice sample with a suitable solvent, such as acetonitrile or the mobile phase. A common dilution is 1:1 with 40% acetonitrile[2].
-
Vortex the diluted sample for 1 minute to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial[3][4][5][6]. Note that some filter membranes may adsorb flavanones; nylon and cellulose acetate membranes have shown negligible adsorption[1].
-
The prepared sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
The following table summarizes typical HPLC conditions for this compound analysis. Both isocratic and gradient elution methods can be employed.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 (e.g., Zorbax Eclipse XDB C18, 4.6 mm x 250 mm, 5 µm)[3] | C18 (e.g., ACE C18, 4.6 mm x 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (21:78.8:0.2, v/v/v), pH 2.5[3] | A: Acetonitrile, B: Water with 1.0% Acetic Acid[4] |
| Elution Mode | Isocratic | Gradient: 0-5 min, 20% A; 5-15 min, 20-60% A; 15-35 min, 60-80% A; 35-45 min, 80-20% A; 45-55 min, 20% A[4] |
| Flow Rate | 1.0 mL/min[2][3] | 0.8 mL/min[7] |
| Column Temperature | 25 °C[2] | 40 °C[7] |
| Detection Wavelength | 280 nm[2][3][5][6] | 278 nm[7] |
| Injection Volume | 20 µL[3] | 10 µL[5][6] |
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol or Acetonitrile (HPLC grade)
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol or acetonitrile in a volumetric flask.
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of this compound in the juice samples (e.g., 0.05 - 0.30 mg/100 g⁻¹)[4].
-
Inject each standard solution in triplicate into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
The linearity of the method is confirmed by a correlation coefficient (R²) greater than 0.999[4][6][8].
Data Presentation
The following tables summarize the quantitative data for a validated HPLC method for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range (µg/mL) | 10 - 60 | [2] |
| Correlation Coefficient (R²) | > 0.999 | [4][6][8] |
| Limit of Detection (LOD) (µg/mL) | 1.11 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 3.37 | [2] |
| Accuracy (Recovery %) | 98 - 101% | [4] |
| Precision (RSD %) | < 2.5% | [2] |
Table 2: this compound Content in Different Citrus Juices (Example Data)
| Citrus Juice Type | This compound Concentration (mg/100g) |
| Industrial Orange Juice | 0.12 ± 0.05[4] |
| Hand-Squeezed Orange Juice | 0.10 ± 0.03 |
| Grapefruit Juice | Varies significantly based on processing |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of the HPLC method development and validation process.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Naringin and this compound Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. science.lpnu.ua [science.lpnu.ua]
Application Notes and Protocols for Naringenin Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone abundant in citrus fruits, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Its therapeutic potential has garnered significant interest in the fields of pharmaceutical and nutraceutical research. The primary source of this compound is its glycoside precursor, naringin, which is predominantly found in the peels of citrus fruits like grapefruit and pomelo. This document provides a comprehensive guide to the extraction of naringin from plant material, its subsequent hydrolysis to this compound, and the purification of the final product. The protocols detailed herein are designed to be practical for both laboratory and pilot-scale production of high-purity this compound.
I. Extraction of Naringin from Plant Material
The initial and critical step in obtaining this compound is the efficient extraction of its precursor, naringin, from citrus peels. Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods like maceration and Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and higher yields.
Plant Material Preparation
Proper preparation of the plant material is crucial for maximizing the extraction efficiency.
-
Source Material : Obtain fresh citrus peels, with grapefruit and pomelo being particularly rich sources of naringin.
-
Washing : Thoroughly wash the peels with distilled water to remove surface impurities.
-
Separation : Separate the flavedo (outer colored part) from the albedo (inner white part). The albedo is known to have a higher concentration of naringin.[1]
-
Drying : Dry the peels to a constant weight to prevent enzymatic degradation and improve storage stability. This can be achieved through air-drying, oven-drying at a low temperature (e.g., 50-60°C), or freeze-drying.[1]
-
Grinding : Grind the dried peels into a fine powder using a blender or mill. This increases the surface area available for solvent interaction, leading to more efficient extraction.
Extraction Protocols
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to a more efficient extraction process.[2]
Materials:
-
Powdered citrus peel
-
Ethanol (70-80%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper, centrifuge)
-
Rotary evaporator
Protocol:
-
Weigh a specific amount of powdered citrus peel and place it in a beaker or flask.
-
Add the ethanol solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:25 (w/v).
-
Place the beaker in an ultrasonic bath or immerse the sonicator probe into the mixture.
-
Set the sonication parameters. Optimal conditions can vary, but a temperature of 40-65°C, a time of 15-60 minutes, and a frequency of around 20-40 kHz are commonly used.[1][2]
-
After sonication, separate the liquid extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting crude naringin extract is then ready for hydrolysis or further purification.
MAE employs microwave energy to heat the solvent and plant material directly and rapidly. This localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents into the solvent.
Materials:
-
Powdered citrus peel
-
Ethanol-water mixture or water
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Protocol:
-
Place a weighed amount of powdered citrus peel into the microwave extraction vessel.
-
Add the extraction solvent at a predetermined solid-to-solvent ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).[1]
-
After the extraction cycle, allow the vessel to cool down.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.
Comparison of Naringin Extraction Methods
The choice of extraction method significantly impacts the yield of naringin. The following table summarizes quantitative data from various studies, providing a comparison of different techniques.
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | Naringin Yield (mg/g of dry peel) |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021[3] |
| Ultrasound-Assisted Extraction (UAE) | Citrus x paradisi | 70% Ethanol | 33-40 | 1-5 min | up to 25.05[2] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20[1] |
| Soxhlet Extraction | Citrus sinensis | Ethanol | 50 | 1 hr | - |
II. Hydrolysis of Naringin to this compound
Once the crude naringin extract is obtained, the next step is to hydrolyze the glycosidic bond to yield the aglycone, this compound. This can be achieved through either acid hydrolysis or enzymatic hydrolysis.
References
Naringenin In Vitro Experimental Design for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention in biomedical research for its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and anti-cancer properties. In vitro cell culture studies are fundamental to elucidating the molecular mechanisms underlying these effects and for evaluating its therapeutic potential. This document provides a comprehensive guide to designing and conducting in vitro experiments with this compound, complete with detailed protocols for key assays and data presentation guidelines.
Data Presentation: Efficacy of this compound in Various Cell Lines
The following tables summarize the effective concentrations and observed biological effects of this compound in different cancer cell lines, providing a reference for experimental design.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Incubation Time (h) | Observed Effect |
| MCF-7 | Breast Cancer | MTT Assay | 50, 100, 150 | 24 | Dose-dependent inhibition of cell proliferation.[1] |
| HepG2 | Liver Cancer | MTT Assay | 80, 160, 240, 360 | 24 | Significant reduction in cell viability. |
| A549 | Lung Cancer | SRB Assay | 10, 100, 200 | 48 | Inhibition of cell proliferation.[2] |
| HeLa | Cervical Cancer | ATP Assay | 100, 300, 500 | 24, 48 | Time- and dose-dependent decrease in cell viability. |
| 786-O, OS-RC-2 | Renal Cell Carcinoma | CCK-8 Assay | 4, 8 (IC50 ~8-9 µM) | 48 | Inhibition of cell proliferation.[3] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Incubation Time (h) | Observed Effect |
| MCF-7 | Breast Cancer | Annexin V/PI | 50, 100, 150 | 24 | Dose-dependent increase in early and late apoptotic cells.[1][4] |
| HepG2 | Liver Cancer | Annexin V/PI | 80, 160, 240, 360 | 24 | Increased percentage of apoptotic cells.[5] |
| A431 | Epidermoid Carcinoma | PI Staining | 100, 300, 500 | 24 | G0/G1 phase cell cycle arrest and increased sub-G1 peak.[6] |
| MCF-7 | Breast Cancer | PI Staining | 50, 100, 150 | 24 | Arrest at G0/G1 and S phases.[1] |
| 786-O, OS-RC-2 | Renal Cell Carcinoma | PI Staining | 4, 8 | 48 | G2 phase cell cycle arrest.[3] |
Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been demonstrated to inhibit this pathway in various cancer cells, leading to decreased proliferation and induction of apoptosis.[7]
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and migration. This compound can suppress this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-500 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][10]
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.[5]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, which is essential for studying signaling pathways.
-
Procedure:
-
After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
-
Procedure:
-
Isolate total RNA from this compound-treated and control cells using TRIzol reagent or a commercial kit.[12]
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used for quantifying soluble proteins such as cytokines in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight.[14]
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[15]
-
Wash again and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[14]
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
References
- 1. This compound Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Apoptosis and Antiproliferative Activity of this compound in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Activity and mechanism of naringin in the treatment of post-infectious cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qiagen.com [qiagen.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Cytokine Elisa [bdbiosciences.com]
Application Notes & Protocols: Developing Animal Models for In Vivo Studies of Naringenin
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant scientific interest for its broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Translating these promising in vitro findings into therapeutic applications necessitates robust in vivo studies using animal models. However, the development of such models is complicated by this compound's poor water solubility and low oral bioavailability, with only about 15% of an ingested dose being absorbed in the gastrointestinal tract.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing in vivo studies to evaluate the efficacy of this compound. This document outlines protocols for animal model selection, this compound solution preparation, administration, and common experimental designs, supported by quantitative data and visual diagrams of key signaling pathways.
Section 1: Animal Model and this compound Administration
The selection of an appropriate animal model and a reliable administration protocol are foundational to a successful in vivo study. Rodents, particularly mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley), are the most common models used to investigate the effects of this compound across various pathologies.[5][6][7]
Protocol for this compound Solution Preparation (Intraperitoneal Administration)
Due to its hydrophobic nature, this compound requires a specific solubilization method for in vivo administration. This protocol is adapted from established methods for preparing a stable this compound solution for intraperitoneal (IP) injection.[8][9]
Materials:
-
This compound powder (purity ≥95%)
-
Dimethylsulfoxide (DMSO)
-
Tween 80
-
0.9% Saline (Physiological Saline, PS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Initial Solubilization Test: To ensure complete solubilization, it is critical to perform a small-scale test.[9] Weigh 5-7 mg of this compound powder into a sterile tube.
-
Add Solvents: Add DMSO to create a 3.5% solution, followed by an equal volume of Tween 80 to achieve a final concentration of 3.5% DMSO and 3.5% Tween 80.[8] Vortex thoroughly until the powder is dissolved.
-
Dilution with Saline: Slowly add 0.9% physiological saline to the mixture to reach the final desired concentration (e.g., 2 mg/mL). The solution may form an emulsion.[8]
-
Stability Check: Centrifuge the solution at 2,000 x g for 30 seconds or let it stand at room temperature for 2 hours. A stable solution will be clear, without any white precipitate, indicating that the this compound is completely dissolved.[9]
-
Stock and Final Preparation: Once the solvent system is validated, a larger stock solution can be prepared in the DMSO/Tween 80 mixture. The final dilution with physiological saline should be done just prior to administration to ensure stability.
Dosing and Administration Routes
The choice of dose and administration route depends on the specific disease model and study objectives. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most frequently used methods.[1][9] After oral administration, this compound is extensively metabolized into sulfates and glucuronides, with the free form being almost negligible in the bloodstream.[10]
. Table 1: Summary of this compound Dosing in Rodent Models
| Animal Model | Disease/Condition | Dose Range (mg/kg) | Administration Route | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | Parkinson's Disease (6-OHDA induced) | 70 | Oral (p.o.) | [1][5] |
| Mice | Epilepsy (Pilocarpine induced) | 20 - 40 | Intraperitoneal (i.p.) | [11] |
| Sprague-Dawley Rats | Osteoporosis (Retinoic acid induced) | 100 | Oral (ig) | |
| Rats | Diabetic Retinopathy (STZ induced) | 50 - 100 | Intraperitoneal (i.p.) | [12] |
| C57BL/6J Mice | Diet-Induced Obesity | 100 | Oral (gavage) | [6] |
| Rats | General Pharmacokinetics | 50 | Oral (gastric gavage) | [13] |
| Mice | Oxidative Stress-Induced Pain | 50 - 150 | Oral (p.o.) |[14] |
Section 2: Experimental Workflow and Study Protocols
A generalized workflow for an in vivo this compound study provides a structured approach from initial setup to final analysis.
Protocol: High-Fat Diet and STZ-Induced Diabetic Model
This model is used to study this compound's effects on metabolic disorders like type 2 diabetes and associated complications such as diabetic osteoporotosis.[9][12]
Animals: Male C57BL/6J mice, 6-8 weeks old. Procedure:
-
Induction: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.
-
STZ Injection: Following the HFD period, administer a single low dose of streptozotocin (STZ), dissolved in citrate buffer, via intraperitoneal injection to induce hyperglycemia.
-
Treatment: Begin daily administration of this compound (e.g., 100 mg/kg, i.p.) or vehicle control.[12] The treatment duration can range from 4 to 12 weeks.
-
Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
-
Endpoint Analysis: At the end of the study, collect blood to measure serum levels of glucose, insulin, lipids (TG, TC), and inflammatory cytokines.[6] Tissues such as the liver, adipose tissue, and pancreas can be collected for histological analysis and gene/protein expression studies (e.g., AMPK, PPARα).[15]
Protocol: Neuroprotection Model (6-OHDA-Induced Parkinsonism)
This model is used to evaluate the neuroprotective effects of this compound against dopamine neuron degeneration.[1][5]
Animals: Male C57BL/6 mice or Sprague-Dawley rats. Procedure:
-
Induction: Administer 6-hydroxydopamine (6-OHDA) via stereotactic injection into the substantia nigra or striatum to create a unilateral lesion of the nigrostriatal pathway.
-
Treatment: Administer this compound (e.g., 70 mg/kg, p.o.) or vehicle daily, starting either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion.[1][5]
-
Behavioral Assessment: Perform behavioral tests such as the apomorphine-induced rotation test or cylinder test to assess motor deficits.
Section 3: Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating a variety of intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-Inflammatory Effects via NF-κB Pathway
Chronic inflammation is a key driver of many diseases. This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][12][16] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][12]
Antioxidant Effects via Nrf2/ARE Pathway
This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][5] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione cysteine ligase.[1]
Neuroprotection via PI3K/Akt Pathway
The anti-apoptotic and neuroprotective effects of this compound are partly mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is crucial for promoting cell survival and inhibiting apoptosis. This compound has been shown to activate PI3K/Akt signaling, which in turn modulates downstream targets like GSK-3β and inhibits pro-apoptotic factors such as caspase-3.[1]
Section 4: Summary of Quantitative Outcomes
The efficacy of this compound in various animal models is quantified by measuring specific biochemical and physiological parameters.
. Table 2: Key Quantitative Outcomes from this compound In Vivo Studies
| Parameter | Disease Model | Effect of this compound | Outcome | Reference |
|---|---|---|---|---|
| Biochemical Markers | ||||
| Serum Glucose | STZ-Induced Diabetes | ↓ | Decreased | [12] |
| Serum TG, TC, LDL-C | Diet-Induced Obesity | ↓ | Reduced | [6] |
| Inflammatory Cytokines (TNF-α, IL-1β) | Diabetic Retinopathy | ↓ | Down-regulated | [1][12] |
| Oxidative Stress Markers (MDA) | Drug-Induced Bone Loss | ↓ | Reduced | |
| Antioxidant Enzymes (SOD, CAT, GSH) | Epilepsy, Diabetes | ↑ | Up-regulated / Increased | [11][12] |
| Tissue-Specific Markers | ||||
| Dopamine Levels (Striatum) | Parkinson's Disease | ↑ | Increased / Restored | [5] |
| GFAP Expression (Retina) | Diabetic Retinopathy | ↓ | Decreased | [12] |
| Bone Mineral Density (Femur) | Osteoporosis | ↑ | Increased | |
| Physiological/Behavioral | ||||
| Body Weight Gain | Diet-Induced Obesity | ↓ | Inhibited | [6] |
| Glucose Tolerance (OGTT) | Diet-Induced Obesity | ↑ | Improved | [6] |
| Motor Impairment | Parkinson's Disease | ↑ | Ameliorated | [1] |
| Seizure Latency | Epilepsy | ↑ | Delayed Onset |[11] |
Developing animal models for in vivo studies of this compound requires careful consideration of the compound's physicochemical properties, particularly its low solubility. The protocols and data presented here provide a framework for selecting appropriate models, preparing stable formulations, and designing robust experimental workflows. By focusing on relevant signaling pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt, researchers can effectively investigate the therapeutic potential of this compound for a wide range of diseases, from metabolic disorders to neurodegeneration.
References
- 1. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]
- 2. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Naringin and this compound Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringin ameliorates obesity via stimulating adipose thermogenesis and browning, and modulating gut microbiota in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue distribution of this compound conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Preparation of this compound Solution for In Vivo Application [jove.com]
- 9. Preparation of this compound Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Effect of this compound (A naturally occurring flavanone) Against Pilocarpine-induced Status Epilepticus and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Pharmacokinetics of this compound: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Naringenin: A Versatile Tool for In Vitro Drug-Drug Interaction Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringenin, a naturally occurring flavanone found abundantly in citrus fruits, has garnered significant attention in the field of drug metabolism and pharmacokinetics. Its ability to modulate the activity of various drug-metabolizing enzymes and transporters makes it a valuable in vitro tool for investigating potential drug-drug interactions (DDIs). Understanding these interactions is a critical component of drug development, as unforeseen DDIs can lead to adverse drug reactions or therapeutic failure. This document provides a comprehensive overview of the application of this compound in in vitro DDI studies, including detailed experimental protocols and a summary of its effects on key enzymes and transporters.
This compound's primary mechanisms of interaction involve the inhibition of Cytochrome P450 (CYP) enzymes, modulation of UDP-glucuronosyltransferases (UGTs), and interaction with drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs). Furthermore, this compound can influence the expression of these proteins through its effects on nuclear receptors like the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). These properties allow researchers to use this compound as a probe inhibitor or modulator to characterize the metabolic and transport pathways of investigational drugs.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the in vitro inhibitory effects of this compound on major drug-metabolizing enzymes and transporters. These values are essential for predicting the DDI potential of new chemical entities.
Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound
| CYP Isoform | Substrate | Test System | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| CYP1A2 | Benzo(a)pyrene | Mouse Liver Microsomes | - | 39 | Competitive | [1] |
| CYP3A4 | Testosterone | Human Liver Microsomes | 12.1 | 24.6 | Competitive | [2][3] |
| CYP2C9 | Diclofenac | Human Liver Microsomes | 22.3 | - | - | [2] |
| CYP2C19 | (S)-mephenytoin | Human Liver Microsomes | 7.4 | - | - | [2] |
| CYP19 (Aromatase) | - | Recombinant Enzyme | <5 | - | - | [4] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. "-" indicates data not specified in the cited sources.
Table 2: Inhibition of UDP-Glucuronosyltransferase (UGT) Isoforms by this compound
| UGT Isoform | Substrate | Test System | IC50 (µM) | Ki (µM) | Reference(s) |
| UGT1A1 | 4-Methylumbelliferone | Recombinant Human UGTs | <10 | <10 | [5] |
| UGT1A3 | 4-Methylumbelliferone | Recombinant Human UGTs | <10 | <10 | [5] |
| UGT2B7 | 4-Methylumbelliferone | Recombinant Human UGTs | <10 | - | [5] |
| UGT1A4 | Trifluoperazine | Recombinant Human UGTs | >10 | - | [6] |
| UGT1A6 | 4-Methylumbelliferone | Recombinant Human UGTs | >100 | - | [6] |
| UGT1A7 | 4-Methylumbelliferone | Recombinant Human UGTs | Moderate Inhibition | - | [6] |
| UGT1A8 | 4-Methylumbelliferone | Recombinant Human UGTs | Moderate Inhibition | - | [6] |
| UGT1A9 | 4-Methylumbelliferone | Recombinant Human UGTs | >10 | - | [5] |
| UGT1A10 | 4-Methylumbelliferone | Recombinant Human UGTs | Moderate Inhibition | - | [6] |
| UGT2B15 | 4-Methylumbelliferone | Recombinant Human UGTs | Moderate Inhibition | - | [6] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. "Moderate Inhibition" indicates a significant reduction in activity was observed, but a specific IC50 value was not provided.
Table 3: Interaction of this compound with Drug Transporters
| Transporter | Substrate | Test System | IC50 (µM) | Interaction Type | Reference(s) |
| P-glycoprotein (P-gp/MDR1/ABCB1) | Talinolol | Caco-2 cells | 411 | Inhibition | [7] |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | - | - | Data Not Available | - | |
| OATP1B1 | [3H]Sulfobromophthalein | HEK293 cells | 81.6 | Inhibition | [2] |
| OATP1B3 | [3H]Sulfobromophthalein | HEK293 cells | 101.1 | Inhibition | [2] |
| OAT1 | - | - | Data Not Available | - | |
| OAT3 | - | - | Data Not Available | - | |
| OCT1 | [3H]MPP+ | HEK293 cells | No significant inhibition | - | [2] |
| OCT2 | - | - | Data Not Available | - | |
| MATE1 | - | - | Data Not Available | - | |
| MATE2-K | - | - | Data Not Available | - |
IC50: Half maximal inhibitory concentration. "-" indicates data not available in the searched literature.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound that are relevant to drug-drug interactions.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the DDI potential of a compound using in vitro methods, in accordance with FDA guidance.[8]
References
- 1. Frontiers | Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation [frontiersin.org]
- 2. Naringin is a major and selective clinical inhibitor of organic anion-transporting polypeptide 1A2 (OATP1A2) in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Content of CYP3A4 inhibitors, naringin, this compound and bergapten in grapefruit and grapefruit juice products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Naringenin in Experimental Models of Chronic Wound Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic wounds represent a significant clinical challenge, characterized by a prolonged inflammatory phase, impaired angiogenesis, and increased oxidative stress. Naringenin, a natural flavanone predominantly found in citrus fruits, has emerged as a promising therapeutic agent for chronic wound healing due to its potent anti-inflammatory, antioxidant, and pro-angiogenic properties. This document provides a comprehensive overview of the application of this compound in preclinical experimental models of chronic wound healing, detailing its mechanisms of action, quantitative effects, and relevant experimental protocols.
Mechanism of Action
This compound's therapeutic effects on chronic wound healing are multi-faceted. It modulates key signaling pathways involved in inflammation, oxidative stress, and tissue regeneration. Its primary mechanisms include the inhibition of pro-inflammatory cytokines, activation of antioxidant defenses, and promotion of angiogenesis.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from various experimental studies on the efficacy of this compound and its glycoside precursor, naringin, in chronic wound healing models.
Table 1: Effect of this compound/Naringin on Wound Closure in Diabetic Animal Models
| Animal Model | Treatment | Dosage/Concentration | Time Point | Wound Closure (%) | Reference |
| Streptozotocin (STZ)-induced diabetic mice | Topical this compound | 20 µmol/L (intradermal injection) | Day 7 | ~60% (vs. ~35% in diabetic control) | [4] |
| STZ-induced diabetic mice | Topical this compound | 20 µmol/L (intradermal injection) | Day 13 | >80% (vs. ~55% in diabetic control) | [4] |
| STZ-induced diabetic Wistar rats | This compound-loaded hydrogel | Not specified | Day 21 | 99.9% (vs. 93% with blank hydrogel) | [2] |
| Alloxan-induced diabetic mice | Topical Naringin gel | Not specified | Day 6 | Significant improvement (p<0.001) vs. control | [5] |
| Alloxan-induced diabetic mice | Topical Naringin gel | Not specified | Day 10 | Significant improvement (p<0.001) vs. control | [5] |
Table 2: Modulation of Inflammatory and Angiogenic Markers by this compound/Naringin in Wound Tissue
| Animal Model | Treatment | Marker | Effect | Reference |
| STZ-induced diabetic mice | Topical this compound | IL-1β, IL-6, iNOS (M1 macrophage markers) | Decreased mRNA expression | [4][6] |
| STZ-induced diabetic mice | Topical this compound | Arg-1, CD206, IL-10 (M2 macrophage markers) | Increased mRNA expression | [4][6] |
| Excisional wound model in rats | Naringin ointment (2% and 4% w/w) | TNF-α, IL-1β, IL-6, IL-8, NF-κB | Significantly down-regulated mRNA expression | [3] |
| Excisional wound model in rats | Naringin ointment (2% and 4% w/w) | VEGF, TGF-β | Significantly up-regulated mRNA expression | [3] |
| Excisional wound model in mice | Naringin cream (2.5 and 5 mg/wound) | VEGF-A, VEGF-B, VEGF-C, VEGFR3 | Upregulated expression | [7] |
Table 3: Effect of Naringin on Biochemical and Physical Parameters of Wound Healing
| Animal Model | Treatment | Parameter | Effect | Reference |
| Excisional wound model in rats | Naringin ointment (2% and 4% w/w) | Superoxide Dismutase (SOD), Glutathione (GSH) | Significantly increased levels | [8] |
| Excisional wound model in rats | Naringin ointment (2% and 4% w/w) | Malondialdehyde (MDA), Myeloperoxidase (MPO), Nitric Oxide (NO) | Significantly decreased levels | [8] |
| Incision wound model in rats | Naringin ointment (2% and 4% w/w) | Tensile strength, Hydroxyproline content, Protein content | Significantly increased levels | [3][8] |
Experimental Protocols
Induction of a Chronic Diabetic Wound Model in Mice
This protocol describes the creation of a diabetic wound model using streptozotocin (STZ), which is a common method to study impaired wound healing.[4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Insulin
-
Blood glucose meter
-
Anesthetic (e.g., isoflurane)
-
Sterile skin biopsy punch (e.g., 10 mm diameter)
-
Surgical scissors and forceps
-
Topical this compound solution (e.g., 20 µmol/L in PBS)
-
Control vehicle (e.g., PBS)
-
Digital camera
Procedure:
-
Induce diabetes by intraperitoneal injection of STZ (dissolved in citrate buffer) for five consecutive days.
-
Monitor blood glucose levels regularly. Mice with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic.[4]
-
Allow the diabetic condition to stabilize for a designated period (e.g., 4 weeks).
-
Anesthetize the mice.
-
Shave the dorsal skin and disinfect the area.
-
Create a full-thickness excisional wound on the dorsal skin using a sterile biopsy punch.[4]
-
Immediately after wounding, administer the this compound solution via intradermal injection around the wound site. The control group receives an equal volume of the vehicle.[4]
-
Photograph the wounds at specific time points (e.g., days 0, 3, 7, 10, 13, and 15) to monitor wound closure.[4][6]
-
Analyze the wound area using image analysis software (e.g., ImageJ).
-
At the end of the experiment, euthanize the mice and harvest the wound tissue for further analysis.
Histological Analysis of Wound Tissue
This protocol outlines the steps for histological examination of wound tissue to assess re-epithelialization, collagen deposition, and cellular infiltration.
Materials:
-
Harvested wound tissue
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Microscope
Procedure:
-
Fix the harvested wound tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
For general morphology, stain the sections with H&E. This will allow for the assessment of re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[2]
-
For collagen deposition analysis, stain the sections with Masson's Trichrome. Collagen fibers will be stained blue, allowing for their visualization and quantification.[4]
-
Examine the stained sections under a microscope and capture images for analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA expression levels of key inflammatory and angiogenic markers in the wound tissue.
Materials:
-
Harvested wound tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green master mix
-
Specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, VEGF, TGF-β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Homogenize the harvested wound tissue and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and housekeeping genes.
-
The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Signaling Pathways of this compound in Chronic Wound Healing
Caption: this compound's multifaceted mechanism of action in promoting chronic wound healing.
Experimental Workflow for In Vivo Chronic Wound Healing Studies
Caption: A typical experimental workflow for evaluating this compound in a chronic wound model.
Logical Relationship of this compound's Anti-inflammatory and Antioxidant Effects
Caption: Interplay of this compound's anti-inflammatory and antioxidant effects in wound healing.
References
- 1. Therapeutic potential of naringin in improving the survival rate of skin flap: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of a Novel Antioxidant this compound-Loaded Hydrogel for Encouraging Re-Epithelization in Chronic Diabetic Wounds: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing potential of naringin ointment formulation via regulating the expression of inflammatory, apoptotic and growth mediators in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Diabetic Wound Healing via Regulating Macrophage M2 Polarization and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Naringenin-Loaded Nanoparticle Formulation for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a natural flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Despite its therapeutic potential, the clinical application of this compound is substantially hindered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[1][3][4][5][6] To overcome these limitations, the formulation of this compound into nanoparticle-based drug delivery systems has emerged as a promising strategy.[3][4][5] Encapsulating this compound within nanocarriers, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), can enhance its solubility, protect it from enzymatic degradation, improve its pharmacokinetic profile, and facilitate targeted delivery, thereby augmenting its therapeutic efficacy.[5][7]
These application notes provide a comprehensive overview of this compound-loaded nanoparticle formulations, including detailed experimental protocols for their preparation and characterization, a summary of key quantitative data from various studies, and a visualization of the cellular signaling pathways modulated by this compound.
Data Presentation: Physicochemical and In Vitro/In Vivo Characteristics
The following tables summarize the quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative view of different formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method of Preparation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | PLGA | Emulsion-diffusion-evaporation | 137 ± 30 | - | - | 86.4 | - | [1] |
| Polymeric Nanoparticles | Eudragit® L100 | Nanoprecipitation | 121 | < 0.1 | - | > 80 | - | [8] |
| Polymeric Nanoparticles | Chitosan | Ionic gelation | 337.2 ± 48.27 | - | +34.4 ± 7.45 | - | - | [3] |
| Solid Lipid Nanoparticles (SLNs) | Compritol® 888 ATO | Solvent emulsification/diffusion and ultrasonication | ~50 | 0.15 | -30 | 97.9 | 4 | [9] |
| Nanosuspension | - | Sonication tailoring | - | - | - | - | - | [3] |
| Liposomes | DPPC/Chol/DSPE-020CN | Thin-film hydration | 140.5 - 165.6 | 0.062 - 0.248 | -47.3 to -53.3 | - | - | [10] |
| Silk Fibroin Nanoparticles | Silk Fibroin | - | - | - | - | - | - | [11] |
Table 2: In Vitro and In Vivo Performance of this compound-Loaded Nanoparticles
| Nanoparticle Type | Study Model | Key Findings | Reference |
| This compound-dextrin nanoparticles (NNPs) | Wistar rats with DEN-induced cardio-nephrotoxicity | Showed chemoprotective effects.[2] | [2] |
| This compound-loaded polymeric nanoparticles | Sunscreen creams | Enhanced photoprotective efficacy.[2] | [2] |
| This compound-loaded chitosan nanocapsule (NAR-CN) | In vitro (HFF-1 line) and in vivo (Caenorhabditis elegans) | Demonstrated safety.[2] | [2] |
| This compound-loaded SLNs | Rats (oral administration) | Oral bioavailability was ~2.93-fold higher than this compound solution.[9] | [9] |
| This compound-loaded SLNs | Rats (pulmonary administration) | 2.53-fold increase in bioavailability compared to this compound suspension.[9] | [9] |
| This compound-loaded mixed micelles | Rats (oral administration) | Enhanced this compound solubility by 27-fold and bioavailability up to 26.9%.[5] | [5] |
| This compound-loaded liposomes | Rats (oral administration) | Showed higher drug concentrations in various tissues, especially the liver.[5] | [5] |
| This compound-loaded Eudragit E100 nanoparticles | Tumor-bearing BALB/c mice | Enhanced oral bioavailability and anticancer efficacy in colorectal cancer.[3] | [3] |
| This compound nanoparticles | Pancreatic cancer cells | IC50 values were significantly lower than free this compound (e.g., at 72h, 32.08 µg/ml vs 73.2 µg/ml).[3] | [3] |
| This compound-loaded PLGA nanoparticles | Rats with FCA-induced arthritis | Greater reduction in arthritis severity compared to free naringin.[10] | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation[8]
Materials:
-
This compound
-
Eudragit® L100 or Eudragit® S100
-
Sorbitan monostearate
-
Isopropyl adipate
-
Ethanol (or other suitable organic solvents like isopropanol, tetrahydrofuran, acetone)
-
Polysorbate 80 (Tween 80)
-
Purified water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound (e.g., 0.05 g), Eudragit® L100 (0.25 g), sorbitan monostearate (0.0962 g), and isopropyl adipate (0.395 g) in ethanol to a final volume of 100 mL.
-
-
Preparation of the Aqueous Phase:
-
Dissolve polysorbate 80 (0.385 g) in purified water.
-
-
Nanoparticle Formation:
-
Pour the organic phase into the aqueous phase under moderate magnetic stirring.
-
The nanoparticles are formed instantaneously by interfacial deposition of the polymer.
-
-
Solvent Evaporation:
-
Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator) until a final volume of 25 mL is reached.
-
-
Storage:
-
Store the resulting nanoparticle suspension at room temperature (25 ± 3 °C).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification[12]
Materials:
-
This compound (NRG)
-
Glyceryl monostearate (GMS)
-
Soya lecithin
-
Acetone
-
Anhydrous ethanol
-
Polysorbate 80 (Tween 80)
-
Poloxamer 188 (Pluronic F68)
-
Doubly distilled water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound (10 mg), GMS (100 mg), and soya lecithin (200 mg) in a mixture of acetone (3 mL) and anhydrous ethanol (3 mL).
-
Heat the mixture to 80°C in a water bath while sonicating to form a clear organic phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 80 (125 mg) and Pluronic F68 (125 mg) in doubly distilled water (18 mL).
-
Heat the aqueous phase to 80°C in a water bath.
-
-
Emulsification:
-
Add the hot organic phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form an oil-in-water emulsion.
-
-
Solidification:
-
Quickly transfer the hot emulsion to a cold environment (e.g., an ice bath) and continue stirring until the lipid solidifies, forming the SLNs.
-
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [8][12]
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Dilute the nanoparticle suspension (e.g., 500-fold) with deionized water for particle size and PDI measurements, or with 10 mM NaCl for zeta potential measurement.
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the Z-average particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency and Drug Loading: [8]
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
To determine the total amount of this compound, dissolve a known amount of the nanoparticle suspension in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100
-
-
3. In Vitro Drug Release Study: [5][12]
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the amount of this compound released in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Exploring the Pharmacological Potential of this compound and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies | BIO Web of Conferences [bio-conferences.org]
- 5. This compound Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. This compound-Loaded Solid Lipid Nanoparticles: Physical–Chemical Characterization and In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Validated HPLC-UV Method for Naringenin Analysis in Skin Permeation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavonoid predominantly found in citrus fruits, is renowned for its antioxidant, anti-inflammatory, and antitumor properties.[1] Its potential for topical and transdermal delivery to address various skin conditions is an active area of research. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in skin permeation assays. The protocol outlines the procedures for skin preparation, Franz diffusion cell setup, sample analysis, and method validation, ensuring reliable and reproducible results for formulation development and dermatological research.
Signaling Pathways Modulated by this compound in Skin
This compound exerts its beneficial effects on the skin by modulating various signaling pathways. Understanding these mechanisms is crucial for interpreting skin permeation data in the context of its biological activity. This compound has been shown to support collagen synthesis by influencing pathways such as PI3K/AKT, MAPK/ERK, and TGF-β.[2] Furthermore, it exhibits anti-inflammatory effects by interacting with the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.[2][3] Studies have also indicated its role in activating the Nrf2-dependent antioxidant response and suppressing NF-κB expression to mitigate skin damage.[3] In the context of skin cancer, this compound has been observed to inhibit ERK1/2 and JNK MAPK signaling and modulate Wnt/β-catenin and PI3K pathways.[4]
HPLC-UV Method Validation Parameters
A validated HPLC-UV method is critical for the accurate quantification of this compound. The following tables summarize the key validation parameters from a published study.[1]
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Methanol/Phosphoric Acid 0.01 M (65:35, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.5 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | > 85% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.20 µg/mL |
Experimental Protocols
This section provides detailed protocols for the skin permeation study and the subsequent HPLC-UV analysis of this compound.
Experimental Workflow
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for conducting a skin permeation study to evaluate the passive diffusion of this compound from a topical formulation.
Materials:
-
Full-thickness abdominal skin from a Sprague-Dawley rat (275–300 g) or porcine ear skin.[5][6]
-
Franz diffusion cells.[5]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4).
-
This compound-containing formulation.
-
Magnetic stirrer and stir bars.
-
Water bath or heating block to maintain 37°C.
-
Syringes and needles for sampling.
-
Parafilm.
Procedure:
-
Skin Preparation:
-
Franz Diffusion Cell Assembly:
-
Mount the excised skin on the receptor chamber of the Franz diffusion cell with the stratum corneum side facing upwards towards the donor chamber.[5]
-
The effective diffusion area will depend on the specific cells used (e.g., 3.46 cm²).[5]
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) receptor medium (e.g., 20 mL), ensuring no air bubbles are trapped beneath the skin.[5]
-
Place a small magnetic stir bar in the receptor chamber.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.[5]
-
Constantly stir the receptor medium at a consistent speed (e.g., 600 rpm).[5]
-
-
Sample Application and Collection:
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.
-
Occlude the donor chamber with parafilm to prevent evaporation.[5]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium (e.g., 1 mL) from the sampling port.[5]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
The collected samples should be stored at an appropriate temperature (e.g., -20°C) until HPLC analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol details the validated HPLC-UV method for the quantification of this compound in the collected receptor fluid samples.
Materials and Equipment:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Methanol (HPLC grade).
-
Phosphoric acid.
-
Ultrapure water.
-
Syringe filters (0.45 µm).
-
Autosampler vials.
-
This compound standard.
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase consisting of methanol and 0.01 M phosphoric acid in a 65:35 (v/v) ratio.[1] Degas the mobile phase before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve covering the expected concentration range of the samples (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).[1]
-
-
Sample Preparation:
-
Thaw the collected receptor fluid samples.
-
Filter the samples through a 0.45 µm syringe filter into autosampler vials.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Set the flow rate to 0.6 mL/min and the UV detection wavelength to 290 nm.[1]
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Calculate the cumulative amount of this compound permeated through the skin at each time point, correcting for the removed sample volume.
-
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the analysis of this compound in skin permeation studies. The detailed protocols for both the in vitro permeation assay and the analytical quantification, along with an understanding of the relevant signaling pathways, will enable researchers to obtain accurate and reliable data. This information is invaluable for the development and evaluation of novel topical and transdermal formulations containing this compound.
References
- 1. Validation of a simple chromatographic method for this compound quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deinde.com [deinde.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Characterization of this compound-Loaded Elastic Liposomes for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. Determination of naringin and this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Metabolic Syndrome Pathways with Naringenin
Introduction
Metabolic syndrome is a constellation of conditions, including central obesity, hypertension, dyslipidemia, and insulin resistance, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease.[1] Naringenin, a flavanone abundant in citrus fruits, and its glycoside precursor, naringin, have emerged as powerful pharmacological tools for investigating the molecular underpinnings of this syndrome.[2][3] Preclinical studies have demonstrated that this compound can ameliorate key features of metabolic syndrome by modulating a network of interconnected signaling pathways that regulate energy homeostasis, lipid metabolism, inflammation, and insulin sensitivity.[4][5] These application notes provide researchers, scientists, and drug development professionals with a summary of this compound's mechanisms, quantitative data from key studies, and detailed protocols for its use in experimental models.
Molecular Mechanisms of this compound in Metabolic Regulation
This compound exerts its therapeutic effects by targeting several key molecular pathways implicated in metabolic syndrome.
-
Activation of AMP-Activated Protein Kinase (AMPK) : AMPK is a master regulator of cellular energy balance.[1] this compound has been shown to activate AMPK in metabolic tissues like the liver and skeletal muscle.[6] This activation is a cornerstone of its beneficial effects, leading to the inhibition of ATP-consuming processes like fatty acid and cholesterol synthesis, and the stimulation of ATP-generating processes such as fatty acid oxidation and glucose uptake.[1][4]
-
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) : this compound modulates the activity of PPARs, which are nuclear receptors critical for regulating lipid and glucose metabolism.[1][7] It activates PPARα, primarily in the liver, to enhance the breakdown of fatty acids, which helps lower triglyceride levels.[1][8] Additionally, it upregulates PPARγ, a key regulator of adipocyte differentiation and insulin sensitivity.[1][7]
-
Anti-Inflammatory and Antioxidant Effects : Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome.[4] this compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory pathways like NF-κB and reducing the secretion of cytokines such as TNF-α and IL-6.[1][8] It also functions as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][9]
-
Modulation of Gut Microbiota : Emerging evidence suggests that this compound can beneficially alter the composition of the gut microbiota.[10][11] This can lead to improved intestinal barrier function and a reduction in the translocation of inflammatory microbial products, contributing to its overall positive metabolic effects.[10]
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the primary molecular pathways influenced by this compound in the context of metabolic syndrome.
Quantitative Data from Preclinical Studies
The tables below summarize the effects of naringin/naringenin administration in animal models of metabolic syndrome.
Table 1: Effects on Body Weight and Adiposity
| Reference | Animal Model | Treatment & Dosage | Duration | Key Findings |
|---|---|---|---|---|
| Pu, P., et al. (2012)[1] | C57BL/6 Mice (High-Fat Diet) | Naringin, 0.2 g/kg | 10 weeks | Reduced body weight, liver weight, and visceral fat. |
| Panchal, S. K., et al. (2013)[1] | Wistar Rats (High-Carb, High-Fat Diet) | Naringin, ~95.4 mg/kg/day | 8 weeks | Attenuated increase in abdominal circumference and reduced abdominal fat deposition. |
| Naringin Study[12] | Rats (High-Fat Diet) | Naringin, 100 mg/kg | 16 weeks | Significantly decreased body weight gain, BMI, and adipose tissue mass.[12] |
Table 2: Effects on Lipid Profile
| Reference | Animal Model | Treatment & Dosage | Duration | Key Findings |
|---|---|---|---|---|
| Naringin Study[13] | Diabetic Rats | Naringin, 50 & 100 mg/kg | 28 days | Significantly decreased total cholesterol, triglycerides, and LDL; increased HDL.[13] |
| Naringin Study[14] | High-Fat Diet Mice | Naringin, 0.2 g/kg | 10 weeks | Reduced cholesterol and LDL levels; increased HDL levels.[14] |
| Naringin Study[13] | Diabetic Rats | Naringin, 50 mg/kg | 30 days | Ameliorated serum cholesterol, triglycerides, LDL, and VLDL; increased HDL.[13] |
Table 3: Effects on Glucose Homeostasis and Insulin Sensitivity
| Reference | Animal Model | Treatment & Dosage | Duration | Key Findings |
|---|---|---|---|---|
| Naringin Study[14] | Diabetic Rats | Naringin, 100 mg/kg | 28 days | Corrected impaired glucose utilization and insulin insensitivity; improved β-cell function.[14] |
| Naringin Study[14] | Diabetic Rats | Naringin, 50 mg/kg | 56 days | Significantly reduced fasting blood glucose and increased plasma insulin concentrations.[14] |
| this compound Study[15] | Ovariectomized Rats | this compound | Not Specified | Markedly improved glucose intolerance.[15] |
Protocols for Investigating this compound's Effects
The following protocols provide a framework for studying the impact of this compound on metabolic syndrome in a preclinical setting.
Overall Experimental Workflow
Protocol 1: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Rodents
-
Animal Selection : Use male C57BL/6 mice or Wistar rats, 6-8 weeks old.
-
Acclimatization : House animals in a controlled environment (22-24°C, 12h light/dark cycle) with standard chow and water ad libitum for at least one week.[1]
-
Diet Induction :
-
This compound Administration :
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution of propylene glycol and DMSO).[1]
-
Administer this compound daily via oral gavage at dosages ranging from 50 to 200 mg/kg body weight.[1] The HFD group without treatment should receive the vehicle alone.
-
-
Monitoring : Record body weight, food intake, and water consumption weekly. Monitor fasting blood glucose levels bi-weekly using a glucometer.
-
Termination : At the end of the treatment period, fast animals overnight, collect terminal blood samples via cardiac puncture, and euthanize. Harvest key metabolic tissues (liver, skeletal muscle, visceral adipose tissue), weigh them, and either fix in formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.[1]
Protocol 2: Biochemical and Molecular Analyses
-
Serum Lipid Profile :
-
Centrifuge terminal blood samples to separate serum.
-
Measure total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available enzymatic kits according to the manufacturer's instructions.[1]
-
-
Oral Glucose Tolerance Test (OGTT) :
-
Perform this test one week before the study termination.
-
Fast animals for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.[1]
-
-
Gene Expression Analysis (RT-qPCR) :
-
Isolate total RNA from frozen liver or muscle tissue using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using specific primers for target genes (e.g., AMPK, SREBP-1c, PPARα, PPARγ, CPT-1) and a reference gene (e.g., β-actin).[1]
-
Quantify relative gene expression using the ΔΔCt method.
-
-
Protein Expression Analysis (Western Blotting) :
-
Homogenize frozen tissues in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p-AMPK, total AMPK, SREBP-1c).[1]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
-
Protocol 3: Histopathological Analysis
-
Tissue Processing :
-
Fix liver and adipose tissues in 10% neutral buffered formalin for 24-48 hours.[1]
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining :
-
Cut 4-5 µm thick sections using a microtome.
-
Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize general morphology, hepatic steatosis (lipid droplets), and adipocyte size.[1]
-
-
Microscopy : Examine the stained sections under a light microscope and capture images for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Citrus Flavonoids, Naringin and this compound, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Naringin ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Increases Insulin Sensitivity and Metabolic Rate: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. dovepress.com [dovepress.com]
- 11. Naringin Attenuates High Fat Diet Induced Non-alcoholic Fatty Liver Disease and Gut Bacterial Dysbiosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringin ameliorates high-fat diet-induced hepatotoxicity and dyslipidemia in experimental rat model via modulation of anti-oxidant enzymes, AMPK and SERBP-1c signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of this compound on estrogen deficiency-induced obesity via regulation of mitochondrial dynamics and AMPK activation associated with white adipose tissue browning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Naringenin as a Potential Topical Treatment for Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory skin diseases, such as atopic dermatitis (AD), psoriasis, and acne, are chronic conditions characterized by complex immune responses leading to symptoms like erythema, edema, pruritus, and compromised skin barrier function.[1] Current treatments often involve topical corticosteroids and calcineurin inhibitors, which can have side effects with long-term use. Naringenin, a natural flavonoid found abundantly in citrus fruits, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and skin barrier-supporting properties.[2][3] These notes provide an overview of the preclinical data supporting the use of this compound in topical formulations and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of skin inflammation. Its primary mechanisms include the inhibition of the NF-κB and JAK-STAT pathways, and the activation of the Nrf2 antioxidant response.
-
Inhibition of NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][4][5] By preventing NF-κB's translocation to the nucleus, this compound effectively downregulates the inflammatory cascade.[5]
-
Modulation of JAK-STAT Pathway: In conditions like atopic dermatitis, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is often hyperactivated.[6] this compound has been shown to reduce the expression and phosphorylation of key proteins in this pathway, including JAK1, JAK2, STAT1, and STAT3, thereby decreasing the production of inflammatory mediators.[6][7][8]
-
Activation of Nrf2 Antioxidant Pathway: Oxidative stress is a significant contributor to skin inflammation. This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, helping to neutralize reactive oxygen species (ROS) and reduce cellular damage.[4][9]
-
Skin Barrier Enhancement: this compound supports the skin's barrier function by promoting the synthesis of essential lipids like ceramides and fatty acids.[2][10] It also supports the proper expression of filaggrin, a key protein for maintaining skin hydration and structural integrity.[2]
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound modulates the JAK-STAT signaling cascade.
Preclinical Efficacy Data
Topical application of this compound has demonstrated significant efficacy in various preclinical models of inflammatory skin disease.
In Vivo Efficacy
Studies using mouse models of atopic dermatitis and UVB-induced inflammation show that topical this compound reduces clinical signs of inflammation and key biomarkers.[6][11]
Table 1: Summary of In Vivo Efficacy of Topical this compound/Naringin
| Animal Model | Condition | Treatment | Key Clinical & Histological Outcomes | Key Biomarker Changes (in skin tissue) | Reference |
|---|---|---|---|---|---|
| DNCB-induced Mouse | Atopic Dermatitis | 50 mM & 200 mM Naringin | Significantly reduced dermatitis severity scores and ear thickness. Decreased epidermal thickness and mast cell infiltration. | ↓ IL-4, IL-13, CCL17, CCL22, IL-1β, IFN-γ, TNF-α. ↓ p-JAK1, p-JAK2, p-STAT3, p-STAT6. | [6][12] |
| DNFB-induced Mouse | Atopic Dermatitis | This compound (dose-dependent) | Reduced dermatitis scores and ear thickness. Alleviated skin lesions and reduced mast cell/eosinophil infiltration. | ↓ Serum IgE. ↓ TNF-α, IL-6, IFN-γ, IL-12, IL-5. ↓ p-JAK2, p-STAT3. | [7][8] |
| UVB-irradiated Hairless Mouse | UVB-induced Inflammation | This compound Formulation | Inhibited skin edema. | ↓ TNF-α, IL-1β, IL-6. ↓ Superoxide anion and lipid hydroperoxides. Maintained catalase activity and GSH levels. | [11][13][14] |
| Imiquimod-induced Mouse | Psoriasis | this compound | Recovered skin barrier function (reduced TEWL). | Suppressed IL-6 overexpression. |[15] |
Note: Naringin is the glycoside form of this compound and is often used in studies, converting to this compound in vivo.
In Vitro Efficacy
Cell-based assays confirm the direct anti-inflammatory and antioxidant effects of this compound on skin cells.
Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound | Cell Line | Inflammatory Stimulus | this compound Conc. | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Human Dermal Fibroblasts (HDFs) | Lipopolysaccharide (LPS) | 5 µM & 10 µM | Dose-dependent reduction in PGE2, IL-6, and IL-1β. Attenuated NF-κB luciferase activity. Downregulated gene expression of IL-1β, TNF-α, and COX-2. |[5] | | Human Keratinocytes (HaCaT) | TNF-α | Not specified | Inhibited IκB-α phosphorylation and nuclear NF-κB translocation. |[16] | | Human Keratinocytes (HaCaT) | Imiquimod (IMQ) | Not specified | Suppressed IL-6 overexpression to baseline levels. |[15] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of topical this compound formulations.
Experimental Workflow Diagram
Caption: General workflow for an in vivo study of this compound.
Protocol 1: In Vivo Atopic Dermatitis (AD) Mouse Model
This protocol is adapted from studies using DNCB to induce AD-like symptoms in mice.[1][6]
1. Animals:
-
Use 6-8 week old BALB/c or NC/Nga mice.
-
Acclimatize animals for at least one week before the experiment.
2. Reagents & Materials:
-
1-chloro-2,4-dinitrobenzene (DNCB)
-
Acetone and Olive Oil (4:1 vehicle)
-
This compound (or Naringin)
-
Vehicle for this compound (e.g., ethanol, propylene glycol, or a specific cream base)
-
Positive control: 0.03% Tacrolimus ointment.[6]
3. Experimental Procedure:
-
Sensitization (Day 0): Shave the dorsal skin of the mice. Apply 100 µL of 1% DNCB in acetone/olive oil to the shaved back.
-
Challenge Phase (Starting Day 7): Three times a week for 2-3 weeks, apply 50 µL of 0.5% DNCB to the dorsal skin and 20 µL to each ear to elicit an AD-like response.[6]
-
Grouping and Treatment: Divide mice into groups (n=6-8 per group):
-
Naive Control (No DNCB)
-
DNCB + Vehicle
-
DNCB + Topical this compound (e.g., 50 mM)[6]
-
DNCB + Positive Control (Tacrolimus)
-
-
Apply topical treatments (e.g., 50 µL) to the dorsal skin lesions daily or as required, typically starting with the challenge phase.
4. Assessment:
-
Clinical Score: Twice weekly, evaluate the severity of skin lesions based on erythema, edema, excoriation, and scaling/dryness (each on a scale of 0-3; total score 0-12).[6]
-
Ear Thickness: Measure ear thickness using a digital caliper as an indicator of edema.[1]
-
Histology: At the end of the study, collect dorsal skin tissue, fix in formalin, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess epidermal thickness and with Toluidine Blue to count mast cells.[6]
-
Biomarker Analysis: Homogenize skin tissue to extract RNA for qRT-PCR (for cytokine mRNA levels) or protein for ELISA/Western Blot (for cytokine and signaling protein levels).[6][12]
Protocol 2: In Vitro Anti-inflammatory Assay in Human Dermal Fibroblasts (HDFs)
This protocol is based on LPS-induced inflammation in cultured fibroblasts.[5]
1. Cell Culture:
-
Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for qRT-PCR) and allow them to adhere overnight.
2. Reagents & Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in media)
-
Cell culture media and supplements
-
Reagents for analysis (e.g., MTT assay kit, ELISA kits for IL-6/TNF-α, RNA extraction kit)
3. Experimental Procedure:
-
Toxicity Assessment: First, determine the non-toxic concentration of this compound using an MTT or similar cell viability assay. Treat cells with a range of this compound concentrations (e.g., 1-100 µM) for 24 hours.[5]
-
Inflammation Assay:
-
Replace media with serum-free or low-serum media for a few hours.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 5 µM, 10 µM) for 1-2 hours.
-
Add LPS (e.g., 1 µg/mL) to induce inflammation and co-incubate for a specified time (e.g., 6 hours for RNA, 24 hours for protein).
-
Include control groups: Untreated cells, cells treated with LPS + Vehicle (DMSO), and cells treated with this compound alone.
-
4. Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Gene Expression: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of inflammatory genes (e.g., TNF, IL6, IL1B, PTGS2/COX2). Normalize to a housekeeping gene like GAPDH or ACTB.[5][17]
Protocol 3: General Protocol for Cytokine Measurement by ELISA
1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
2. Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (known concentrations of the cytokine) and samples (cell culture supernatant or tissue homogenate) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate: Wash the plate. Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present. Incubate for 15-20 minutes.
-
Stop Solution: Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[12]
References
- 1. Efficacy and Potential Mechanisms of Naringin in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deinde.com [deinde.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of this compound on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound ameliorates atopic dermatitis by inhibiting inflammation and enhancing immunity through the JAK2/STAT3 pathway | Semantic Scholar [semanticscholar.org]
- 8. This compound ameliorates atopic dermatitis by inhibiting inflammation and enhancing immunity through the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechbeautyus.com [biotechbeautyus.com]
- 11. Topical Formulation Containing this compound: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topical Formulation Containing this compound: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of flavanone and its derivatives as topical agents against psoriasis: The prediction of therapeutic efficiency through skin permeation evaluation and cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Naringenin in Neurodegenerative Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naringenin, a naturally occurring flavonoid, in preclinical research models of neurodegenerative diseases. This document details its mechanisms of action, summarizes key quantitative findings, and offers detailed protocols for replicating pivotal experiments.
Introduction to this compound in Neurodegeneration
This compound, abundant in citrus fruits, has emerged as a promising multi-target therapeutic candidate for various neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2][3][4][5] Its neuroprotective effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3][6] this compound has been shown to modulate key signaling pathways involved in neuronal survival, inflammation, and the clearance of pathogenic protein aggregates.[1][3][6]
Key Mechanisms of Action and Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. These pathways are central to the pathogenesis of many neurodegenerative diseases.
Antioxidant and Cytoprotective Pathways
This compound enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[6][7] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][6][8]
Anti-inflammatory Pathways
Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of neurodegenerative diseases. This compound has been shown to suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][6][9] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringin and this compound Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpas.org [ijpas.org]
- 8. This compound alleviates 6-hydroxydopamine induced Parkinsonism in SHSY5Y cells and zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Pathways by this compound Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to overcome poor water solubility of naringenin in buffers
Technical Support Center: Naringenin Solubility
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor water solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is a hydrophobic molecule with very low water solubility. Its solubility in water is approximately 36 µM (about 9.8 µg/mL) at 37°C.[1][2] This inherent poor solubility is a primary factor limiting its dissolution in gastrointestinal fluids and aqueous buffers, which is a prerequisite for absorption and bioavailability.[3]
Q2: Why is my this compound precipitating in my aqueous buffer (e.g., PBS)?
A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen buffer system. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer, causing the this compound to crash out of solution. This compound's solubility is also pH-dependent and can be affected by temperature fluctuations.[4]
Q3: What are the most common strategies to enhance the aqueous solubility of this compound?
A3: Several effective strategies are employed to improve this compound's water solubility. The most common laboratory-scale methods include:
-
Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent before diluting it into an aqueous buffer.[3][5]
-
pH Adjustment: Increasing the pH of the buffer to an alkaline state can significantly increase this compound's solubility.[3][6][7]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules to form a soluble inclusion complex.[1][3][8]
-
Advanced Formulations: For more significant enhancements, techniques like solid dispersions, nanoformulations (nanosuspensions, liposomes), and co-crystallization are used.[8][9][10][11][12]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution & Troubleshooting Steps |
| This compound powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4). | Inherent low solubility of this compound. | 1. Prepare a concentrated stock solution: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[5] Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.[13] 2. Dilute carefully: Add the stock solution dropwise into your vigorously stirring aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity in cell-based assays.[13] 3. Use sonication: Gentle sonication can help break down small particles and aid dissolution.[13] |
| This compound precipitates out of the buffer after dilution from an organic stock. | Concentration exceeds the solubility limit in the final buffer/solvent mixture. | 1. Decrease final concentration: Your target concentration may be too high for the buffer system. Try working with a lower final concentration of this compound. 2. Increase co-solvent percentage (with caution): If your experiment allows, slightly increasing the final percentage of the organic solvent can help. For example, a 1:1 solution of DMF:PBS (pH 7.2) can dissolve approximately 0.50 mg/mL of this compound.[5] Always check for solvent compatibility with your experimental model. 3. Switch to a more robust solubilization method: For higher concentrations, co-solvents alone may be insufficient. Consider using cyclodextrin complexation.[1] |
| I need to prepare a high-concentration aqueous solution without organic solvents. | Requirement to avoid organic solvents due to experimental constraints (e.g., certain in vivo studies). | 1. pH Adjustment: this compound solubility increases significantly in alkaline conditions.[6][14] Dissolving it in a buffer with a higher pH (e.g., pH > 8) can be effective. When the pH of a this compound solution was changed from 12.0 to 7.0, its solubility decreased from 5.0 mg/mL to 94.59 µg/mL.[6] Ensure the pH is compatible with your experiment. 2. Cyclodextrin Complexation: Form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This method has been shown to increase this compound's solubility by over 400-fold and is a widely used, biocompatible approach.[1][3] |
| Experimental results are inconsistent or show high variability. | Poor solubility leading to inconsistent effective concentrations. Precipitation during the experiment. | 1. Confirm dissolved concentration: After preparing your solution, centrifuge it at high speed (e.g., 10,000 x g) to pellet any undissolved particles.[3] Measure the concentration of the supernatant using HPLC or UV-Vis spectrophotometry to know the actual dissolved concentration. 2. Use a solubilizing formulation: Employing a robust method like HP-β-CD complexation can maintain this compound in a dissolved state, leading to more reliable and reproducible results.[3][15] |
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in this compound's aqueous solubility achieved through various methods.
Table 1: Solubility of this compound with Organic Co-solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
|---|---|---|
| Ethanol | ~2.5 | [5] |
| DMSO | ~5.0 | [5] |
| Dimethyl formamide (DMF) | ~10.0 | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 |[5] |
Table 2: Solubility Enhancement using Cyclodextrin Complexation
| Cyclodextrin (CD) Type | Fold Increase in Solubility | Final Solubility | Reference |
|---|---|---|---|
| β-cyclodextrin (β-CD) | 132-fold | ~4.75 mM | [1][2] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >400-fold | ~15.7 mM | [1][3] |
| Methyl-β-cyclodextrin (m-β-CD) | 526-fold | ~19.0 mM | [1][2] |
Baseline aqueous solubility of this compound was measured at 36 µM.[1][2]
Table 3: Effect of pH on this compound Solubility
| Condition | Solubility | Reference |
|---|---|---|
| Distilled Water | Lowest solubility | [16] |
| Alkaline Solution (pH 12.0) | ~5.0 mg/mL | [6] |
| Phosphate Buffer (pH 7.4) | Clear solution (significantly higher than in acidic buffers) | [16] |
This compound's solubility is pH-dependent, increasing as the pH becomes more alkaline.[7][14][16]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
-
Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes.
-
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 2.72 mg of this compound).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[13]
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute this stock solution at least 1000-fold into the final aqueous medium to keep the DMSO concentration at or below 0.1%.[13]
-
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Objective: To prepare a highly water-soluble this compound complex for experiments requiring low or no organic solvent.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, centrifuge, 0.45 µm filter.
-
Methodology:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 45 mM).[1][3]
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously on a magnetic stirrer for 24-48 hours at room temperature, protected from light.[3]
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.[3]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[1]
-
The resulting clear solution contains the soluble this compound-HP-β-CD complex. The concentration can be confirmed by UV-Vis spectrophotometry or HPLC.[3]
-
Visual Guides and Workflows
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
References
- 1. Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: this compound and Naringin as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Characterization, in Vitro and in Vivo Evaluation of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery | MDPI [mdpi.com]
- 10. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academicresearchlibrary.com [academicresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
How to prevent naringenin precipitation in aqueous experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of naringenin precipitation in aqueous experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions? this compound's low water solubility is due to its chemical structure, specifically its hydrophobic flavanone backbone. While it has some hydrophilic hydroxyl groups, the overall molecule has limited favorable interactions with water, leading to poor dissolution.[1]
Q2: What are the consequences of this compound's low solubility in research? The primary consequences include limited bioavailability in in vivo studies, difficulty in preparing aqueous stock solutions for in vitro assays, and a high potential for precipitation in experimental setups. This can lead to inaccurate, inconsistent, and unreliable results.[2][3][4]
Q3: What are the most common organic solvents for dissolving this compound? this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] DMSO is frequently used to prepare high-concentration stock solutions due to its high solubilizing capacity for this compound.[2][6]
Q4: What is a recommended stock solution concentration for this compound in DMSO? A stock solution of this compound can be prepared in DMSO at concentrations of 100 mg/mL or higher.[6] For cell culture experiments, preparing a 10 mM stock solution in 100% DMSO is a common practice.[7]
Q5: What strategies can be used to enhance the aqueous solubility of this compound? Several strategies can improve this compound's water solubility, including:
-
Use of Co-solvents: Preparing the final solution in a mixture of an organic solvent (like DMSO) and an aqueous buffer.[5]
-
pH Adjustment: The solubility of this compound is pH-dependent, increasing with higher pH values. It is significantly more soluble in phosphate buffer at pH 7.4 than in distilled water.[8]
-
Inclusion Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to encapsulate the this compound molecule, which dramatically increases its aqueous solubility.[4][9]
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitating out of solution during experiments.
Issue 1: this compound precipitates immediately when I dilute my organic stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity upon dilution causes the hydrophobic compound to crash out of solution.
-
Solution:
-
Check Stock Solution: Ensure your initial stock solution in 100% anhydrous DMSO is completely dissolved and clear. Gentle warming (to 37°C) or sonication can aid dissolution.[2]
-
Optimize Dilution Technique: Avoid adding the aqueous medium directly to your small volume of stock. Instead, add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal.[10][11]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution to gradually reduce the organic solvent concentration.[10]
-
Maintain Final Solvent Concentration: For cell-based assays, aim for a final DMSO concentration that is non-toxic to your cells (typically <0.5%) but sufficient to aid solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[12]
-
Issue 2: My this compound solution appears clear at first but then forms a precipitate over time (e.g., during incubation).
-
Possible Cause: This may be due to delayed precipitation from a supersaturated solution, interactions with components in the media (e.g., salts, proteins), or fluctuations in temperature and pH during the experiment.[2]
-
Solution:
-
Lower Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Use Solubility Enhancers: Incorporating a cyclodextrin, such as HPβCD, into your formulation can create a stable inclusion complex that keeps this compound in solution even in the complex environment of cell culture media.[2][9]
-
Control Experimental Conditions: Maintain a stable temperature throughout the experiment, as solubility is temperature-dependent.[3] Ensure the pH of your final solution is stable and buffered correctly.
-
Avoid Long-Term Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[5][13] Prepare fresh working solutions for each experiment.
-
Issue 3: Can I simply filter my final solution to remove the precipitate?
-
Answer: Filtering is not recommended. This action will remove the precipitated active compound, resulting in an unknown and lower final concentration in your experiment.[2] This will compromise the accuracy and reproducibility of your results. The primary goal should be to prevent precipitation from occurring in the first place.
Data Presentation: this compound Solubility
The following tables summarize quantitative data on this compound's solubility.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100[6] |
| Dimethylformamide (DMF) | ~10[5] |
| Ethanol | ~2.5[5] |
Table 2: Examples of Enhanced Aqueous Solubility of this compound
| Method | Solvent System | Approximate Solubility (mg/mL) | Fold Increase vs. Water |
| Co-Solvent | 1:1 DMF:PBS (pH 7.2) | ~0.50[5] | - |
| Inclusion Complex | Water with HPβCD | - | >400-fold[9] |
| pH Adjustment | Phosphate Buffer (pH 7.4) | Forms a clear solution[8] | - |
| Inclusion Complex | Water with βCD | - | 132-fold[9] |
| Inclusion Complex | Water with mβCD | - | 526-fold[9] |
Note: The solubility in water is approximately 36 µM (~9.8 µg/mL).[9]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 272.25 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock, weigh 27.23 mg.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO. Vortex thoroughly.
-
Solubilization Aid (If Necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a 37°C water bath.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Thaw Stock: Thaw a single aliquot of the this compound-DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium (with or without serum) to 37°C.
-
Dilution: To minimize precipitation, add the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling. Do not add the medium to the stock.
-
Final Concentration: Ensure the final concentration of DMSO in the medium is as low as possible and not toxic to the specific cell line being used (generally below 0.5%). For example, to achieve a 100 µM this compound concentration from a 100 mM stock, perform a 1:1000 dilution, which results in a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution immediately in your experiment.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a co-solvent formulation suitable for intraperitoneal injection, achieving a concentration of ≥ 2.5 mg/mL.[6]
-
Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Dissolution: Dissolve the required amount of this compound powder first in the DMSO portion.
-
Stepwise Addition: Sequentially add the PEG300, Tween-80, and finally the saline, ensuring the solution is mixed thoroughly after each addition.
-
Final Solution: The result should be a clear solution. This method has been used to prepare solutions of at least 2.5 mg/mL.[6] A similar protocol involves dissolving this compound in a mixture of DMSO and Tween 80 before reconstitution in physiological saline.[15][16][17]
Visualized Workflows and Pathways
Caption: A streamlined workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Simplified signaling pathway of this compound-induced mitochondrial-mediated apoptosis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Preparation of this compound Solution for In Vivo Application [jove.com]
- 17. Preparation of this compound Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Naringenin for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of naringenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a promising flavonoid, is primarily attributed to several factors that limit its clinical potential.[1] These include:
-
Poor Water Solubility: this compound is a hydrophobic molecule, which restricts its dissolution in gastrointestinal fluids, a critical step for absorption.
-
Extensive First-Pass Metabolism: Following absorption, this compound undergoes significant metabolism in the intestines and liver, mainly through glucuronidation and sulfation. This rapid conversion to metabolites facilitates its quick elimination from the body.
-
Limited Membrane Permeability: The chemical structure of this compound is not optimal for passive diffusion across the intestinal epithelial cell membrane.
Q2: What are the most effective strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation and co-administration strategies have been successfully developed to enhance the bioavailability of this compound. These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanosuspensions can significantly improve its solubility, protect it from degradation, and enhance its absorption.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to dramatically increase the aqueous solubility of this compound.
-
Solid Dispersions: Dispersing this compound in a solid carrier in an amorphous state increases its dissolution rate, leading to improved oral bioavailability.[1]
-
Co-administration with Metabolic Inhibitors: The co-administration of this compound with compounds that inhibit its metabolic enzymes, such as piperine, can slow down its metabolism and increase its systemic exposure.[1]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form within the body can also enhance its bioavailability.
Q3: How do nanoformulations, specifically, improve the bioavailability of this compound?
A3: Nanoformulations enhance this compound's bioavailability through several key mechanisms:
-
Increased Surface Area: The small size of nanoparticles drastically increases the surface area-to-volume ratio, which leads to a faster dissolution rate in gastrointestinal fluids.
-
Protection from Degradation: The encapsulating material shields this compound from the harsh pH conditions and enzymatic degradation within the gastrointestinal tract.
-
Improved Cellular Uptake: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux transporters that might otherwise pump this compound out of the cell.
-
Sustained Release: Formulations like solid lipid nanoparticles can provide a sustained release of this compound over an extended period.[2]
Troubleshooting Guides
Issue 1: Low Dissolution of this compound in Aqueous Buffers for In Vitro or In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Inherent Poor Solubility | 1. Co-solvents: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. Ensure the final solvent concentration is non-toxic to cells. 2. pH Adjustment: this compound's solubility is pH-dependent, with increased solubility in alkaline conditions. Adjust the pH of your buffer if your experimental design allows. 3. Formulation Strategies: The most effective solution is to use a bioavailability enhancement strategy. Complexation with HPβCD has been shown to increase aqueous solubility by over 400-fold. |
Issue 2: High Variability in Plasma Concentrations in Animal Studies
| Possible Cause | Troubleshooting Step |
| Gut Microbiota Variation | 1. Standardize Animal Source and Housing: Ensure all animals are from the same vendor and are housed under identical conditions to minimize variations in gut microflora. 2. Robust Formulation: Employ formulations like nanoparticles or liposomes that protect this compound from premature degradation by gut enzymes, leading to more consistent absorption.[1] |
| Extensive First-Pass Metabolism | 1. Analyze for Metabolites: Your analytical method should be capable of detecting and quantifying the major glucuronide and sulfate conjugates of this compound, as these are often the predominant forms in plasma. Report total this compound (aglycone + conjugates). 2. Co-administration with Inhibitors: In a preliminary study, co-administer this compound with a known inhibitor of UGT and SULT enzymes to confirm the extent of first-pass metabolism.[1] |
| Improper Dosing Technique | 1. Ensure Proper Gavage Technique: Improper oral gavage can lead to significant dosing errors. Ensure all personnel are well-trained in this procedure. 2. Standardize Fasting: Standardize the fasting period for the animals before dosing, as the presence of food can affect the absorption of flavonoids. |
Issue 3: Challenges in Preparing Stable this compound-Loaded Nanoparticles
| Possible Cause | Troubleshooting Step |
| Aggregation or Low Drug Entrapment Efficiency | 1. Optimize Formulation Parameters: The ratio of lipids, surfactants, and this compound may not be optimal. Systematically vary these ratios to find the ideal combination for stability and entrapment. 2. Optimize Process Parameters: Fine-tune process parameters such as sonication time and amplitude, stirring speed, and temperature, as these can significantly influence particle size and entrapment efficiency.[1] |
Data Presentation: Quantitative Improvements in this compound Bioavailability
Table 1: Enhancement of this compound Solubility with Different Formulations
| Formulation | Fold Increase in Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | >400 | |
| β-cyclodextrin (βCD) | 132 | [3] |
| Methyl-β-cyclodextrin (mβCD) | 526 | [3] |
Table 2: Improvement in In Vivo Bioavailability Parameters of this compound in Rats
| Formulation | Parameter | Fold Increase | Reference |
| HPβCD Complex | AUC | 7.4 | [3] |
| HPβCD Complex | Cmax | 14.6 | [3] |
| Nanosuspension | Relative Bioavailability | 1.3 | [4] |
| Solid Lipid Nanoparticles (Pulmonary) | Relative Bioavailability | 2.53 | [2] |
| Solid Dispersion | Absolute Bioavailability | 2.75 (from 0.52% to 1.43%) | [5] |
| This compound-Nicotinamide Cocrystal | Relative Bioavailability | 1.75 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Inclusion Complex
Objective: To prepare a this compound-HPβCD inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional, for obtaining a solid complex)
Methodology:
-
Prepare a stock solution of HPβCD in deionized water at the desired concentration (e.g., 45 mM).
-
Add an excess amount of this compound powder to the HPβCD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-HPβCD complex.
-
For a solid complex, freeze the supernatant at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
The concentration of this compound in the complex can be determined by UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of this compound Nanosuspension using Sonoprecipitation
Objective: To prepare a this compound nanosuspension to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Polyvinylpyrrolidone (PVP K-90) (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic processor (probe sonicator)
-
Freeze dryer (optional)
Methodology:
-
Dissolve this compound in ethanol to create the organic phase (e.g., 30 mg/mL).[7]
-
Dissolve PVP K-90 in deionized water to create the aqueous anti-solvent phase (e.g., 0.5% w/v).[7]
-
Under magnetic stirring at approximately 1000 rpm, inject the organic phase into the aqueous phase.[7]
-
Continue stirring for 5 minutes.[7]
-
Subject the resulting suspension to ultrasonication using a probe sonicator. Optimize sonication time and power to achieve the desired particle size.
-
The resulting nanosuspension can be used directly or freeze-dried for long-term storage and redispersion.
Protocol 3: Preparation of this compound Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve both this compound and the carrier (e.g., PVP K-30) in the organic solvent in a specific ratio (e.g., 1:4 this compound to carrier).[10]
-
Mix the solution thoroughly.
-
Remove the organic solvent using a rotary evaporator until a viscous mixture is obtained.[10]
-
Rapidly cool and solidify the mixture.
-
Place the solid mass in a vacuum oven at 25-40°C for 48 hours to remove any residual solvent.[9][10]
-
Grind the resulting solid dispersion into a fine powder and pass it through a sieve.
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: this compound activates PPARα/γ, leading to increased fatty acid oxidation.[11][12]
Caption: this compound inhibits the NF-κB signaling pathway by blocking IKK activation.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 6. Pharmacokinetic Comparisons of this compound and this compound-Nicotinamide Cocrystal in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, Characterization and Evaluation In Vitro of this compound-PVP K-30 Solid Dispersions | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 11. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid this compound: Role of PPARα, PPARγ and LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary this compound increases hepatic peroxisome proliferators-activated receptor α protein expression and decreases plasma triglyceride and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the stability and degradation of naringenin under lab conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of naringenin under typical laboratory conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in the lab?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light.[1][2][3] It exhibits the greatest stability at physiological pH (around 7.4) and is more prone to degradation at extreme acidic or alkaline pH.[4][5] High temperatures (above 100°C) and direct exposure to UV or visible light can also accelerate its degradation.[3][6][7]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored in a cool, dark, and dry place, with storage at -20°C recommended for long-term stability (≥4 years).[8] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in a tightly sealed container, purged with an inert gas, and stored at -20°C in the dark.[8] It is not recommended to store aqueous solutions for more than one day due to this compound's limited stability and solubility in aqueous buffers.[8]
Q3: What are the common degradation products of this compound?
A3: this compound can degrade into various smaller phenolic compounds through the cleavage of its heterocyclic C-ring.[9] Under certain conditions, particularly with microbial influence, degradation products can include 3-(4'-hydroxyphenyl)propionic acid and other phenolic acids.[9][10]
Q4: In what solvents is this compound most soluble and stable?
A4: this compound has poor water solubility.[11][12] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8] The solubility in these solvents is approximately 5 mg/mL in DMSO, 2.5 mg/mL in ethanol, and 10 mg/mL in DMF.[8] For experiments in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMF or DMSO before diluting with the aqueous buffer.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly low this compound concentration in samples. | Degradation due to improper storage or handling. | Store stock solutions at -20°C in the dark and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect all solutions from direct light exposure by using amber vials or covering tubes with aluminum foil. |
| pH of the medium is too high or too low. | This compound is less stable at extreme pH values.[4][5] Ensure the pH of your experimental buffer or medium is within a stable range, ideally close to neutral (pH 6.8-7.4). | |
| Precipitation of this compound in aqueous media. | Poor aqueous solubility. | This compound's solubility in aqueous buffers is limited.[8] To increase solubility, first dissolve this compound in a small volume of a compatible organic solvent (e.g., DMSO, DMF) before making the final dilution in your aqueous medium. Be mindful of the final organic solvent concentration in your experiment. |
| Inconsistent results between experimental replicates. | Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the stock solution before preparing dilutions. Use of sonication or gentle warming can aid dissolution in organic solvents. |
| Photodegradation during the experiment. | Conduct experiments under subdued lighting conditions. Use opaque or amber-colored plates and tubes to minimize light exposure, especially during long incubation periods.[13] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | This indicates sample degradation. Review storage conditions, solution pH, and light exposure. Perform a forced degradation study (see protocols below) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[14] |
Quantitative Data Summary: this compound Stability
The following table summarizes the stability of this compound under various stress conditions. This data is compiled from forced degradation studies and provides a baseline for experimental design.
| Condition | Stress Agent/Level | Duration | This compound Recovery/Degradation | Reference(s) |
| pH | pH 1.2, 5.8, 7.4 | 7 days at 37°C | Stable, no significant degradation observed. | [15] |
| pH 13.0 | 7 days at 37°C | Degradation observed (specific % not provided). | [15] | |
| pH 3, 5, 7 | 8 hours at 90°C | Stable, minimal degradation. | [16] | |
| Temperature | Up to 100°C | Not specified | Generally stable. | [4][5] |
| 45°C (as powder) | 3 weeks | Stable (99.9% - 100.4% recovery). | [16] | |
| 90°C (in aqueous buffer) | 8 hours | Stable. | [16] | |
| 130°C | 2 hours | ~20% degradation. | [7] | |
| Light | Visible Light (16.5 klux) | Not specified | Sensitive, degradation occurs. | |
| UV-C Light | 120 hours | Significant degradation (photodegradation follows zero-order kinetics). | [17] | |
| Solvent | Propylene Glycol | 4 months at 25°C | Stable (99.5% - 100.1% recovery). | [16] |
| Aqueous Buffer (PBS, pH 7.2) | > 1 day | Not recommended for storage due to low solubility and stability. | [8] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a sample of this compound to assess the stability-indicating properties of an analytical method, typically HPLC.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and an acidic solution (e.g., 0.1 N HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an appropriate base (e.g., 0.1 N NaOH).
-
Dilute with the mobile phase to the working concentration for analysis.
3. Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and a basic solution (e.g., 0.1 N NaOH).
-
Incubate at room temperature or a slightly elevated temperature for a set time.
-
Neutralize the sample with an appropriate acid (e.g., 0.1 N HCl) and dilute for analysis.
4. Oxidative Degradation:
-
Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a specified duration.
-
Dilute the sample with the mobile phase for analysis.
5. Thermal Degradation:
-
Place the solid this compound powder or a solution in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period.
-
For the solid, dissolve it in the solvent after heating. For the solution, cool it to room temperature.
-
Dilute the sample as needed for analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a UV lamp in a photostability chamber for an extended period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
7. Analysis:
-
Analyze all stressed samples and a non-degraded control sample using a validated HPLC method.
-
Compare the chromatograms to identify degradation products and assess the loss of the parent this compound peak.
Protocol 2: HPLC Method for this compound Quantification
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or adjusted to pH 4.0 (Solvent A).[17][18]
-
Example Gradient: 0-4 min, 10-70% B; 4-5 min, 70-100% B; 5-6 min, 100-70% B; 6-8 min, 70-10% B.[17]
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C.[18]
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 1-40 µg/mL) in the mobile phase to generate a standard curve for quantification.[17][18]
Visualizing Pathways and Workflows
This compound's Influence on Cellular Signaling
This compound can modulate various signaling pathways. For instance, in certain cancer cell lines, it has been shown to inhibit the PI3K pathway, which in turn reduces the translocation of GLUT-4 to the cell membrane, thereby decreasing glucose uptake.[9]
Caption: this compound inhibiting the PI3K pathway to reduce glucose uptake.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound involves sample preparation, application of stress conditions, and subsequent analysis by HPLC to quantify the remaining compound and identify any degradation products.
Caption: Workflow for conducting a this compound stability study.
References
- 1. Anthocyanin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preformulation studies and in vitro cytotoxicity of naringin. | Read by QxMD [read.qxmd.com]
- 6. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of this compound Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Flavouring Group Evaluation 413 (FGE.413): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seer.ufrgs.br [seer.ufrgs.br]
- 18. Simultaneous separation and sensitive detection of naringin and this compound in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Naringin Hydrolysis for High-Yield Naringenin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrolysis of naringin into naringenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing naringin to produce this compound?
A1: The two main methods for converting naringin to its aglycone form, this compound, are enzymatic hydrolysis and acid hydrolysis.[1]
-
Enzymatic Hydrolysis: This method utilizes the enzyme complex naringinase, which contains α-L-rhamnosidase and β-D-glucosidase activities. It is highly specific and operates under mild conditions, which helps in preserving the integrity of the this compound product.[1][2]
-
Acid Hydrolysis: This chemical method typically involves heating naringin in the presence of an acid, such as sulfuric acid or an organic acid.[1][3] It is often faster but can be less specific, potentially leading to the formation of byproducts.[1]
Q2: What is naringinase and how does it catalyze the hydrolysis of naringin?
A2: Naringinase is an enzyme complex that catalyzes the complete deglycosylation of naringin in a two-step reaction.[1][4][5] First, the α-L-rhamnosidase component hydrolyzes naringin, splitting it into L-rhamnose and an intermediate compound called prunin.[2][4][6] Second, the β-D-glucosidase component acts on prunin, hydrolyzing it to D-glucose and the final product, this compound.[2][4][6] Due to this compound being tasteless, naringinase is widely used in the food industry to debitter citrus juices.[1][5]
Troubleshooting Guide
Q1: Why is my this compound yield unexpectedly low?
A1: Low this compound yield can result from several factors related to your substrate, catalyst, or reaction conditions.
-
Suboptimal Reaction Conditions: The efficiency of both enzymatic and acid hydrolysis is highly dependent on parameters like temperature, pH, and reaction time.[1] For enzymatic hydrolysis, operating outside the optimal range for your specific naringinase can drastically reduce its activity. For acid hydrolysis, insufficient temperature or time can lead to an incomplete reaction.[1]
-
Enzyme Inactivation: In enzymatic hydrolysis, the naringinase may have lost activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your reaction mixture.[1] The production of naringinase can also be repressed by glucose, a byproduct of the hydrolysis itself.[1]
-
Incomplete Hydrolysis: The reaction may not have proceeded to completion. This can be verified by monitoring the reaction over time using techniques like HPLC.[1] Insufficient enzyme concentration, inadequate mixing, or a short reaction time can all contribute to this issue.[1]
-
Substrate Quality: The purity of the starting naringin can impact the final yield, as impurities may interfere with the reaction.[1]
-
Product Degradation: this compound can be sensitive to harsh conditions. In acid hydrolysis, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired product.[1]
Q2: My naringinase enzyme appears to be inactive or has very low activity. What are the potential causes?
A2: Several factors can lead to diminished or complete loss of naringinase activity.
-
Incorrect pH: Naringinase exhibits optimal activity within a specific acidic pH range. For free naringinase, the optimal pH is often around 4.0-5.0.[1][5] Operating outside this range can lead to a significant loss of activity.
-
Suboptimal Temperature: The ideal temperature for naringinase activity is generally between 40°C and 70°C.[1] Temperatures outside of this range can lead to decreased enzyme activity.
-
Improper Storage: Naringinase should be stored according to the manufacturer's instructions, typically at low temperatures, to maintain its activity.
-
Presence of Inhibitors: Certain metal ions or organic compounds in the reaction mixture can inhibit enzyme activity.
Q3: I am observing the formation of prunin, but very little this compound. What is happening?
A3: This indicates that the first step of enzymatic hydrolysis (conversion of naringin to prunin by α-L-rhamnosidase) is occurring, but the second step (conversion of prunin to this compound by β-D-glucosidase) is hindered.[4][6]
-
Suboptimal Conditions for β-D-glucosidase: The optimal conditions for β-D-glucosidase activity might differ slightly from those for α-L-rhamnosidase. Re-evaluate the pH and temperature to ensure they are suitable for the second hydrolysis step.[1]
-
Selective Inactivation of β-D-glucosidase: In some cases, β-D-glucosidase can be selectively inactivated, for example, in an alkaline environment.[7]
Q4: How can I minimize byproduct formation and degradation of this compound during acid hydrolysis?
A4: To improve the selectivity and yield of acid hydrolysis, consider the following:
-
Use of Organic Acids: Employing organic acids instead of strong mineral acids can sometimes lead to a cleaner reaction with fewer byproducts.[3]
-
Microwave-Assisted Hydrolysis: This technique can significantly shorten reaction times (e.g., 10 minutes at 120°C), which can reduce the degradation of this compound.[1][8]
-
Control Reaction Time: Precisely control the hydrolysis time to avoid over-exposure of this compound to harsh acidic conditions.[1]
-
Biphasic System: A biphasic system, for example, using 2% sulfuric acid with water and chloroform, can help to continuously extract the this compound product from the aqueous acidic phase as it is formed, thus protecting it from degradation.[1][9][10]
Data on this compound Yield
The following tables summarize quantitative data on this compound yield under different hydrolysis conditions.
Table 1: Enzymatic Hydrolysis of Naringin
| Naringinase Source | pH | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |
| Aspergillus niger | 4.1 | 50 | 71 | 65.44 | [4] |
| Snailase | 5.0 | 37 | 12 | 56.2 (free naringin) | [11] |
| Snailase with β-CD | 5.0 | 37 | 12 | 98.7 (complexed naringin) | [11] |
| Naringinase | 5.0 | 50 | 5 | 65.58% reduction in naringin | [5] |
Table 2: Acid Hydrolysis of Naringin
| Acid | Solvent | Method | Temperature (°C) | Time (min) | This compound Yield (%) | Reference |
| Sulfuric Acid | Water | Microwave | 120 | 10 | ~90 | [8] |
| Sulfuric Acid | Water | Reflux | - | - | ~70 | [8] |
| Organic Acid | - | Heating | 90-130 | 60-240 | High | [3] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Naringin
This protocol provides a general guideline for the hydrolysis of naringin using commercially available naringinase.
Materials:
-
Naringin
-
Naringinase
-
0.1 M McIlvaine buffer (Citrate-Phosphate buffer), pH 4.0
-
Conical flasks
-
Shaking incubator
-
Water bath
-
HPLC system for analysis
Procedure:
-
Preparation of Naringin Solution: Prepare a 0.1% (w/v) naringin solution in 0.1 M McIlvaine buffer (pH 4.0).[1]
-
Reaction Setup: In a conical flask, add the naringin solution and the naringinase enzyme solution to a final concentration of 0.2 mg/mL.[1]
-
Incubation: Place the flask in a shaking incubator set to 50°C and 150 rpm.[1]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 30, 60, 120, 300 minutes).[1]
-
Reaction Quenching: To stop the reaction in each sample, immediately heat it in a boiling water bath for 5 minutes to denature the enzyme.[1]
-
Analysis: Filter the samples (e.g., using a 0.45 µm filter) and analyze them by HPLC to determine the concentrations of naringin and this compound.[1]
Protocol 2: Microwave-Assisted Acid Hydrolysis of Naringin
This protocol describes a rapid acid hydrolysis method.[1][8]
Materials:
-
Naringin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Preparation: Dissolve 1 gram of naringin in 10 mL of water in a microwave-safe reaction vessel.[1][8]
-
Acid Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.[1][8]
-
Microwave Irradiation: Heat the vessel in a microwave reactor to 120°C and maintain this temperature for 10 minutes.[1][8]
-
Cooling and Precipitation: After the reaction, cool the vessel to room temperature. The this compound product will precipitate out of the solution.[1]
-
Purification: The precipitated this compound can be collected by filtration and further purified by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Naringin and this compound Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104829579A - Method for preparing this compound by organic acid hydrolysis of naringin - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Determining optimal naringenin concentrations for cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on various studies, a common starting concentration range for this compound is between 10 µM and 400 µM.[1][2] The optimal concentration is highly dependent on the specific cell line being investigated. For instance, in melanoma cell lines like B16F10 and SK-MEL-28, effects on viability were observed starting at 100 µM.[1] In contrast, some leukemia cell lines have shown high sensitivity, while others, like Caco-2, have demonstrated lower sensitivity to this compound-induced cytotoxicity.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does this compound affect cell viability?
A2: this compound has been shown to decrease cell viability in a dose- and time-dependent manner across various cancer cell lines.[1][4] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7] In some cell lines, this compound treatment leads to the activation of caspases, which are key proteins in the apoptotic pathway.[1] For example, in B16F10 and SK-MEL-28 melanoma cells, this compound treatment upregulated the expression of activated caspase-3 and PARP.[1] However, in HeLa spheroid cultures, the cytotoxic effect was suggested to be through necrotic cell death rather than apoptosis, as caspases 3, 7, 8, and 9 were not activated.[4]
Q3: Which signaling pathways are modulated by this compound to influence cell viability?
A3: this compound modulates several key signaling pathways to exert its effects on cell viability. These include:
-
MAPK/ERK and JNK Pathways: In melanoma cells, this compound has been observed to suppress the phosphorylation of ERK1/2 and JNK, which are involved in cell proliferation and migration.[1]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, has been shown to be inhibited by this compound in some cancer models.[5]
-
JAK/STAT Pathway: In HepG2 cells, this compound was found to inhibit the JAK-2/STAT-3 signaling pathway, leading to reduced cell growth and proliferation.[8]
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit this pathway in human cervical cancer cell lines.[9]
Q4: Are there any known issues with this compound solubility?
A4: Yes, this compound has poor water solubility, which can present a challenge in cell culture experiments.[6] To overcome this, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted to the desired final concentrations in the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect cell viability on its own. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experimental setup.
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause 1: Cell Line Resistance. Different cell lines exhibit varying sensitivities to this compound.[3] Your cell line may be inherently resistant.
-
Troubleshooting Step: Try a different cell line known to be sensitive to this compound, if possible, to confirm your this compound stock and assay are working correctly. You can also try extending the incubation time with this compound.
-
-
Possible Cause 2: Suboptimal this compound Concentration. The concentrations you have tested may still be too low for your specific cell line.
-
Troubleshooting Step: Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 500 µg/ml or higher, as seen in some glioblastoma studies[10]).
-
-
Possible Cause 3: this compound Degradation. Improper storage of the this compound stock solution could lead to its degradation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and store it protected from light at an appropriate temperature (typically -20°C).
-
Issue 2: My cell viability results are highly variable between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells.
-
-
Possible Cause 2: this compound Precipitation. Due to its low solubility, this compound may precipitate out of the culture medium, especially at higher concentrations, leading to uneven exposure to the cells.
-
Troubleshooting Step: Visually inspect the wells under a microscope after adding the this compound dilutions for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent (ensuring it doesn't affect cell viability).
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for your experimental conditions. Fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
Data Summary: this compound Concentration and Cell Viability
The following tables summarize the effects of various this compound concentrations on the viability of different cancer cell lines as determined by MTT and CCK-8 assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| Melanoma | |||
| B16F10 | 100 | 24 | 90.5% |
| 400 | 24 | 43.8% | |
| SK-MEL-28 | 100 | 24 | 78.5% |
| 400 | 24 | 60.9% | |
| Breast Cancer | |||
| MDA-MB-231 | 40 µg/ml (~147 µM) | 24 | ~55% |
| 40 µg/ml (~147 µM) | 48 | ~70% |
Data compiled from multiple sources.[1][11]
Table 2: Effect of this compound on Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | % Cell Viability |
| Hepatocellular Carcinoma | ||
| HepG2 | 80 | 76.03% |
| 160 | 59.77% | |
| 240 | 53.02% |
Data from a study on HepG2 cells.[2]
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay following treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells to ensure viability is high (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability).
-
The formula is: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Visualizations
References
- 1. This compound exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory Effects of this compound on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 4. Effect of this compound and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07309A [pubs.rsc.org]
- 5. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 8. This compound Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Naringenin's Intrinsic Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference caused by naringenin's intrinsic fluorescence in biochemical assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is intrinsic fluorescence and why does this compound exhibit it?
A1: Intrinsic fluorescence, or autofluorescence, is the natural emission of light by a compound after it has absorbed light.[1] Molecules with aromatic rings and conjugated π-bond systems, like the flavonoid this compound, are often fluorescent.[2] This property can interfere with fluorescence-based assays by contributing to the background signal, potentially masking the true signal from the intended fluorescent probe or leading to false positives.[3][4]
Q2: What are the fluorescence properties of this compound?
A2: this compound possesses intrinsic fluorescence, though it is generally considered weak.[5][6] Its excitation and emission spectra can be broad and are highly dependent on environmental factors such as solvent and pH.[7] Some studies report excitation in the UV range (around 282-288 nm) with emission in the UV-to-blue range (around 315-316 nm), while others, particularly for cellular imaging, have used excitation around 470 nm with emission detected above 565 nm.[5][6] It is crucial to experimentally determine the spectral properties in your specific assay buffer.
Q3: How does pH affect this compound's fluorescence and stability?
A3: The pH of the assay buffer can significantly alter this compound's chemical structure and, consequently, its fluorescent properties. In basic conditions (pH > 7), this compound can undergo isomerization to its chalcone form, which exhibits different spectral properties, often with a notable color change and a strong fluorescence emission around 490 nm when excited at 390 nm. The solubility and stability of this compound are also pH-dependent.[8][9]
Q4: What is the "Inner Filter Effect" and how is it related to this compound?
A4: The inner filter effect (IFE) is a phenomenon where the compound of interest absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[10][11] This leads to an artificial decrease in the measured fluorescence signal, which can be misinterpreted as quenching or inhibition.[4][11] Because this compound absorbs light, particularly in the UV and blue regions, it can cause significant IFE, especially at higher concentrations.[12]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescence-based assays.
Issue 1: High Background Fluorescence in Control Wells
Your "no enzyme" or "vehicle control" wells show an unexpectedly high fluorescence signal, approaching the signal of your positive control.
-
Possible Cause A: this compound Autofluorescence. this compound itself is fluorescent and emitting light in the detection range of your assay's fluorophore.[3]
-
Solution: Implement a "pre-read" step. Before initiating the main reaction (e.g., before adding the enzyme or substrate), read the fluorescence of the plate containing this compound in assay buffer. This value can then be subtracted from the final reading of each corresponding well.
-
-
Possible Cause B: Assay Buffer/Reagent Contamination. Components of your buffer or other reagents may be contaminated with fluorescent impurities.
-
Solution: Test each reagent individually. Prepare wells containing only the assay buffer, only the buffer with the fluorogenic substrate, and only the buffer with this compound. This will help pinpoint the source of the background signal.
-
Issue 2: Poor Signal-to-Noise Ratio or Non-Linear Results
The assay window is small, or the dose-response curve for this compound is non-linear or shows a "bell shape."
-
Possible Cause A: Spectral Overlap. The emission spectrum of this compound overlaps with the excitation or emission spectrum of your assay's fluorophore.
-
Solution 1: Spectral Shift. If possible, switch to a "red-shifted" fluorophore that excites and emits at longer wavelengths (>600 nm).[3][13] Compound autofluorescence is less common in the red and far-red regions of the spectrum.[14][15]
-
Solution 2: Optimize Filter Sets. Perform excitation and emission scans for both your fluorophore and this compound in the assay buffer to identify wavelengths that maximize the fluorophore's signal while minimizing this compound's contribution.
-
-
Possible Cause B: Inner Filter Effect (IFE). At higher concentrations, this compound is absorbing the excitation or emission light, leading to an artificial decrease in signal.[12] This can cause the dose-response curve to plateau or descend at high concentrations.
Issue 3: Apparent Inhibition in Unrelated Assays (Promiscuous Inhibition)
This compound appears to be an inhibitor in multiple, mechanistically distinct assays, suggesting an artifact rather than specific biological activity.
-
Possible Cause A: Compound Aggregation. At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester proteins, leading to false inhibition signals.[2]
-
Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity of this compound is significantly reduced, it suggests aggregation was the cause.
-
-
Possible Cause B: Uncorrected Assay Interference. The apparent inhibition is due to uncorrected autofluorescence or IFE as described above.
Data Summary & Key Parameters
The following table summarizes the key photophysical properties and considerations for working with this compound.
| Parameter | Value / Consideration | Source(s) |
| Excitation Maxima (λex) | Highly condition-dependent. Reported values include ~288 nm and ~470 nm. | [5][6] |
| Emission Maxima (λem) | Highly condition-dependent. Reported values include ~315 nm and >565 nm. | [5][6] |
| pH Sensitivity | Significant. Isomerizes to fluorescent chalcone form in basic pH (>7). | [7][8] |
| Primary Interference Mechanisms | Autofluorescence, Inner Filter Effect (IFE). | [3][12] |
| Recommended Mitigation Strategy | Use red-shifted fluorophores (>600 nm). | [3][13] |
Experimental Protocols
Protocol 1: Control Setup for Mitigating this compound Interference
-
Prepare Assay Plate: Add all assay components (buffer, co-factors, etc.) to the wells.
-
Add this compound: Add this compound at the desired concentrations to the test wells. Add an equivalent volume of vehicle (e.g., DMSO) to control wells.
-
Pre-Read Plate (T₀): Before adding the enzyme or starting substrate, read the fluorescence of the entire plate using the assay's excitation and emission wavelengths. This is your background reading for each well.
-
Initiate Reaction: Add the starting reagent (e.g., enzyme) to all wells to initiate the reaction.
-
Incubate: Incubate for the desired time at the appropriate temperature.
-
Final Read (T₁): Read the fluorescence of the entire plate again.
-
Data Analysis: For each well, calculate the true signal by subtracting the pre-read value from the final read value (Signal = T₁ - T₀).
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for identifying and solving common issues related to this compound's fluorescence.
Caption: Troubleshooting workflow for this compound interference.
Mechanisms of Fluorescence Interference
This diagram illustrates the two primary ways this compound can interfere with a fluorescence assay.
Caption: Primary mechanisms of this compound fluorescence interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding Interactions of this compound and Naringin with Calf Thymus DNA and the Role of β-Cyclodextrin in the Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Structural Differences in this compound, Prenylated this compound, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Enhancing Operational Stability of Immobilized Naringinase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioconversion of naringin using immobilized naringinase.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using immobilized naringinase over the free enzyme?
A1: Immobilizing naringinase offers several key advantages over using the enzyme in its free, soluble form. A major benefit is the ability to easily separate the enzyme from the reaction mixture, which simplifies downstream processing and prevents contamination of the final product.[1][2] This reusability makes the process more cost-effective.[2][3] Furthermore, immobilization often enhances the enzyme's stability against changes in pH and temperature, broadening its operational range.[4][5][6][7]
Q2: Which factors are most critical for the operational stability of immobilized naringinase?
A2: The operational stability of immobilized naringinase is influenced by several factors. The choice of support material and the immobilization method are paramount.[1] The stability of the linkage between the enzyme and the carrier is crucial to prevent leaching. Additionally, environmental conditions such as pH, temperature, and the presence of inhibitors in the reaction medium significantly impact the enzyme's performance over time.[1][8]
Q3: How does immobilization affect the kinetic parameters (KM and Vmax) of naringinase?
A3: Immobilization frequently alters the kinetic parameters of naringinase. The Michaelis constant (KM) of the immobilized enzyme is often higher than that of the free enzyme, suggesting a lower affinity for the substrate.[1][9] This can be attributed to conformational changes in the enzyme upon immobilization or mass transfer limitations.[1] Consequently, the maximum reaction rate (Vmax) of the immobilized naringinase may be lower than that of its soluble counterpart due to steric hindrance, which can impede substrate access to the active site.[10][11]
Q4: What is a typical protocol for determining naringinase activity?
A4: Naringinase activity is commonly determined using a spectrophotometric method, such as the Davis method.[1][8][12] This assay is based on the reaction of the remaining naringin with alkaline diethylene glycol, which produces a yellow-colored complex that can be quantified by measuring its absorbance at 420 nm.[1][8] One unit of naringinase activity is typically defined as the amount of enzyme required to hydrolyze one micromole of naringin per minute under specific assay conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of immobilized naringinase for bioconversion.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low initial activity of immobilized naringinase | - Suboptimal Immobilization Conditions: The pH, temperature, or duration of the immobilization process may not be optimal for the specific enzyme and support.[4][13] - Enzyme Denaturation: The immobilization reagents (e.g., crosslinkers like glutaraldehyde) may be at a concentration that causes enzyme denaturation.[10][14] - Steric Hindrance: The enzyme's active site may be blocked or oriented unfavorably after immobilization.[10][11] | - Optimize immobilization parameters such as pH, temperature, and incubation time. - Titrate the concentration of crosslinking agents to find a balance between efficient immobilization and activity retention.[5] - Experiment with different support materials or immobilization techniques to improve enzyme orientation. |
| Rapid loss of activity during repeated use | - Enzyme Leaching: The bond between the enzyme and the support may be weak, leading to enzyme detachment during successive reaction cycles. This is more common with physical adsorption methods.[10] - Operational Inactivation: The reaction conditions (e.g., high temperature, extreme pH, presence of inhibitors in the substrate) may be denaturing the enzyme over time. - Mechanical Shear: In stirred-tank reactors, the immobilized particles may be subjected to mechanical stress that damages the enzyme or the support. | - Switch to a covalent binding method to create a more stable enzyme-support linkage.[15] - Optimize the reaction pH and temperature to enhance enzyme stability.[5] Consider pre-treating the substrate to remove potential inhibitors. - Use a packed-bed reactor to minimize mechanical stress on the immobilized enzyme. |
| Slower reaction rate compared to the free enzyme | - Mass Transfer Limitations: The substrate may have difficulty diffusing through the pores of the support material to reach the active sites of the immobilized enzyme.[1] This is particularly relevant for porous supports. - Product Inhibition: The product of the enzymatic reaction may accumulate within the support matrix and inhibit the enzyme's activity. | - Use a support material with a larger pore size or a non-porous support to reduce diffusion barriers.[5] - Optimize the particle size of the immobilized support; smaller particles generally have lower mass transfer limitations. - Increase the flow rate in a continuous reactor system to facilitate product removal. |
| Shift in optimal pH or temperature | - Microenvironmental Effects: The chemical nature of the support material can alter the local pH around the enzyme, causing a shift in its apparent optimal pH. - Conformational Changes: Immobilization can induce changes in the enzyme's three-dimensional structure, affecting its response to pH and temperature.[4] | - Characterize the pH and temperature profiles of the immobilized enzyme to determine its new optimal operating conditions.[1][4] - Select a support material with a neutral surface charge to minimize microenvironmental pH shifts. |
Data Presentation: Performance of Immobilized Naringinase
The following tables summarize key performance indicators for naringinase immobilized on various supports, providing a basis for comparison.
Table 1: Operational Stability of Immobilized Naringinase
| Support Material | Immobilization Method | Number of Cycles | Residual Activity (%) | Reference |
| Chitosan Microspheres | Covalent Binding | 10 | 88.1 ± 2.8 | [1][9] |
| Magnetic Polysaccharide Carrier | Crosslinking | 10 | > 80 | [4][6][16] |
| PEI/PDA-SBA-15 | Covalent Binding | 8 | 60.79 | [10] |
| Fe3O4 Nanoparticles | Covalent Binding | 8 | ~83 | [5] |
| Porous Silica | Adsorption | 8 | 61.81 | [13] |
Table 2: Kinetic Parameters of Free vs. Immobilized Naringinase
| Enzyme Form | Support Material | KM | Vmax | Reference |
| Free Naringinase | - | - | 0.058 g/(L·min) | [10][11] |
| Immobilized Naringinase | Chitosan Microspheres | Higher than free enzyme | Lower than free enzyme | [1][9] |
| Immobilized Naringinase | PEI/PDA-SBA-15 | 1.59 g/L | 0.044 g/(L·min) | [10][11] |
Table 3: Optimal pH and Temperature for Naringinase Activity
| Enzyme Form | Support Material | Optimal pH | Optimal Temperature (°C) | Reference |
| Free Naringinase | - | 4.0 - 4.5 | 50 - 70 | [1][10][12][13] |
| Immobilized Naringinase | Chitosan Microspheres | 4.0 | 40 | [1][9] |
| Immobilized Naringinase | Magnetic Polysaccharide Carrier | 4.0 | 65 | [4] |
| Immobilized Naringinase | PEI/PDA-SBA-15 | 7.5 | 55 | [10] |
| Immobilized Naringinase | Porous Silica | 4.5 | 45 | [13] |
| Immobilized Naringinase | PEI-modified Fe3O4 | 5.5 | 60 | [14] |
Experimental Protocols
Protocol 1: Immobilization of Naringinase on Chitosan Microspheres
This protocol describes the covalent immobilization of naringinase on glutaraldehyde-activated chitosan microspheres.
-
Preparation of Chitosan Microspheres: Prepare chitosan microspheres according to established methods.
-
Activation of Microspheres:
-
Suspend the chitosan microspheres in a solution of glutaraldehyde (e.g., 2.5% v/v).
-
Incubate with gentle shaking for a defined period (e.g., 2 hours) at room temperature.
-
Wash the activated microspheres thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add a solution of naringinase of a specific concentration (e.g., 1.5 mg/mL) to the activated chitosan microspheres.[1]
-
Incubate the mixture under optimized conditions of pH and temperature with gentle agitation.
-
After the incubation period, separate the immobilized enzyme from the solution by filtration.
-
Wash the immobilized naringinase with buffer to remove any unbound enzyme.
-
-
Storage: Store the immobilized naringinase at 4°C in a suitable buffer until use.
Protocol 2: Naringinase Activity Assay (Davis Method)
This protocol outlines the spectrophotometric determination of naringinase activity.[1][8][12]
-
Preparation of Reaction Mixture:
-
Prepare a substrate solution containing naringin (e.g., 0.05% w/v) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0).
-
-
Enzymatic Reaction:
-
Add a known amount of free or immobilized naringinase to the substrate solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).
-
-
Color Development:
-
Stop the reaction and take an aliquot of the reaction mixture.
-
Add 90% diethylene glycol to the aliquot.
-
Add a strong base (e.g., 4N NaOH) to develop the yellow color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the amount of naringin hydrolyzed based on a standard curve.
-
Express the enzyme activity in appropriate units (e.g., U/mL or U/g of support).
-
Visualizations
Caption: Workflow for naringinase immobilization and bioconversion.
Caption: Troubleshooting logic for immobilized naringinase stability issues.
References
- 1. Immobilization of Naringinase from Penicillium decumbens on Chitosan Microspheres for Debittering Grapefruit Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile preparation of immobilized naringinase on polyethyleneimine-modified Fe 3 O 4 magnetic nanomaterials with high activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01449H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. crdd.osdd.net [crdd.osdd.net]
- 9. Immobilization of Naringinase from Penicillium decumbens on Chitosan Microspheres for Debittering Grapefruit Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Strategy of Mussel-Inspired Immobilization of Naringinase with High Activity Using a Polyethylenimine/Dopamine Co-deposition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bipublication.com [bipublication.com]
- 13. The study of the characteristics and hydrolysis properties of naringinase immobilized by porous silica material - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00075E [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Immobilization of Naringinase from Aspergillus Niger on a Magnetic Polysaccharide Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for preparing stable naringenin stock solutions using DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable naringenin stock solutions using Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and use of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder is not fully dissolving in DMSO. | 1. Concentration exceeds solubility limit: The intended concentration may be too high for the given volume of DMSO. 2. Insufficient dissolution time or agitation: The powder has not been given enough time or mechanical assistance to dissolve. 3. Low-quality or hydrated DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. | 1. Verify solubility limits: this compound solubility in DMSO is high, reported as ≥ 100 mg/mL (367.31 mM), but can also be cited as approximately 5 mg/mL.[1][2] It is advisable to start with a lower concentration if unsure. 2. Aid dissolution: Use a vortex mixer for several minutes. Gentle warming of the solution (e.g., in a 37°C water bath) or sonication can also facilitate dissolution.[3][4] 3. Use appropriate DMSO: Always use anhydrous, high-purity DMSO. Store it properly to prevent water absorption.[3] |
| Precipitation occurs immediately upon dilution into aqueous media (e.g., cell culture medium, PBS). | Hydrophobicity of this compound: this compound is poorly soluble in aqueous solutions.[2] When the DMSO stock is diluted, the percentage of DMSO decreases, and the aqueous environment can no longer keep the hydrophobic this compound in solution, causing it to precipitate.[3][5] | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final aqueous volume, perform a stepwise dilution. First, mix the DMSO stock with a small volume of the aqueous medium, ensuring it is fully mixed before adding the rest of the medium. 2. Maintain a minimal final DMSO concentration: Aim for a final DMSO concentration below 0.5% in your working solution to minimize precipitation and potential solvent toxicity in cellular assays.[3][4] 3. Use co-solvents: For in vivo preparations, co-solvents like PEG300, Tween-80, or corn oil can be used in the final formulation to maintain solubility.[1][6] |
| The prepared stock solution appears cloudy or forms crystals after storage. | 1. Supersaturated solution: The initial solution may have been supersaturated, and precipitation occurred over time. 2. Temperature fluctuations: Freeze-thaw cycles can lead to precipitation, especially if the DMSO has absorbed water.[7] 3. Improper storage conditions: Storing the solution at an incorrect temperature can affect its stability. | 1. Prepare a lower concentration: If precipitation persists, remake the stock solution at a slightly lower concentration. 2. Aliquot and store properly: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[7] Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] 3. Re-dissolve before use: If slight precipitation is observed, gently warm the vial and vortex until the solution is clear before making dilutions.[3] |
| Inconsistent experimental results using the this compound stock solution. | 1. Inaccurate initial concentration: This could be due to weighing errors or incomplete dissolution. 2. Degradation of this compound: Although stable in DMSO when stored properly, prolonged storage at room temperature or exposure to light can lead to degradation. 3. Precipitation in working solution: this compound may be precipitating out of the final aqueous solution, leading to a lower effective concentration. | 1. Verify concentration: If feasible, verify the concentration of the stock solution using UV-Vis spectrophotometry (this compound has a λmax around 289 nm).[2][8] 2. Follow storage guidelines: Adhere strictly to the recommended storage conditions.[1] 3. Visually inspect working solutions: Before each experiment, visually check for any signs of precipitation in the final working solution.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A1: While some sources indicate a solubility of ≥ 100 mg/mL (367.31 mM) in DMSO, it is practically advisable to prepare a stock solution in the range of 10-50 mM to ensure complete dissolution and stability.[1][4] For most in vitro experiments, a 10 mM stock is sufficient and easy to work with.[4]
Q2: How should I store my this compound powder and DMSO stock solutions for maximum stability?
A2: this compound powder is stable for up to 3 years at -20°C and 2 years at 4°C.[1] For this compound stock solutions in DMSO, the recommended storage conditions are:
-
-80°C: for up to 6 months.[1]
-
-20°C: for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q3: My this compound precipitated after I diluted it in my cell culture medium. Can I still use it?
A3: It is not recommended to use a solution with visible precipitate. The presence of solid this compound means the actual concentration in the solution is unknown and lower than intended, which will lead to inaccurate and non-reproducible results.[3] The best course of action is to prepare a fresh working solution, taking care to prevent precipitation as described in the troubleshooting guide.
Q4: Is it necessary to use anhydrous DMSO?
A4: Yes, using anhydrous (water-free) DMSO is highly recommended.[3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly lower the solubility of hydrophobic compounds like this compound, leading to dissolution problems and precipitation.[7]
Q5: Can I sonicate or warm the this compound/DMSO mixture to help it dissolve?
A5: Yes, both sonication and gentle warming (e.g., to 37°C) are acceptable methods to aid in the dissolution of this compound in DMSO.[3][4] However, avoid excessive heat, as it could potentially degrade the compound.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 272.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 272.25 g/mol = 2.7225 mg
-
-
-
Weigh the this compound powder:
-
On a calibrated analytical balance, carefully weigh out 2.72 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the this compound:
-
Visual Inspection:
-
Visually inspect the solution to ensure there are no undissolved particles. A stable stock solution should be completely clear.
-
-
Storage:
-
For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
This compound Solubility and Stability Data
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | ≥ 100 mg/mL (367.31 mM) | [1] |
| DMSO | ~5 mg/mL | [2] | |
| Ethanol | ~2.5 mg/mL | [2] | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [2] | |
| Water | Insoluble (almost) | [9] | |
| Stock Solution Stability | DMSO at -80°C | 6 months | [1] |
| DMSO at -20°C | 1 month | [1] | |
| Powder Stability | Powder at -20°C | 3 years | [1] |
| Powder at 4°C | 2 years | [1] |
Experimental Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. ziath.com [ziath.com]
- 8. ijrpr.com [ijrpr.com]
- 9. This compound CAS#: 67604-48-2 [m.chemicalbook.com]
Using centrifugation to confirm complete solubilization of naringenin
Technical Support Center: Naringenin Solubilization
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for using centrifugation to confirm the complete solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of centrifuging a this compound solution?
Centrifugation is a critical step used to physically separate undissolved solid particles from the liquid solvent.[1][2][3][4] If this compound is completely solubilized, the solution will be a single phase. If undissolved solid remains, centrifugation will force this material to the bottom of the tube, forming a visible pellet. This provides a clear, qualitative confirmation of whether your target concentration has been successfully achieved.
Q2: What does a "completely solubilized" this compound solution look like after centrifugation?
A completely solubilized solution will appear clear and homogenous, with no visible pellet at the bottom or sides of the centrifuge tube after being subjected to appropriate centrifugal force. The supernatant should be free of haziness or cloudiness.[5]
Q3: What are the recommended solvents for dissolving this compound?
This compound, a hydrophobic flavonoid, has very poor solubility in aqueous buffers alone.[6][7][8][9] Therefore, a common strategy is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into the final aqueous medium.[6][10][11] Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).[10]
Q4: What are the suggested centrifugation settings for this procedure?
While optimal parameters can vary based on the solvent and concentration, a general starting point is to centrifuge the solution at 10,000 - 15,000 x g for 10 to 15 minutes at a controlled temperature.[12] It is important to note that excessively high speeds or long durations can sometimes lead to an overestimation of solubility.[2][3][13] If results are ambiguous, testing different centrifugation parameters is recommended.[2][14][15]
Data Presentation: this compound Solubility
The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [6] |
| Ethanol | ~2.5 mg/mL | [6] |
| Acetonitrile | ~21 mg/mL (77 mmol·L⁻¹) | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | [6] |
| Water / Aqueous Buffers | Very Low (~0.004 - 0.046 mg/mL) | [8] |
Experimental Protocols
Protocol: Confirmation of this compound Solubilization using Centrifugation
This protocol describes the standard shake-flask method combined with centrifugation to assess solubility.
-
Preparation of this compound Suspension:
-
Accurately weigh an excess amount of this compound solid into an appropriate vessel (e.g., a microcentrifuge tube or glass vial).
-
Add a precise volume of the desired solvent to achieve a concentration higher than the expected solubility limit.
-
-
Equilibration:
-
Phase Separation by Centrifugation:
-
Place the vessel in a centrifuge. Ensure the centrifuge is properly balanced.
-
Centrifuge the sample at 10,000 - 15,000 x g for 10-15 minutes. The temperature should be set to match the equilibration temperature.
-
-
Visual Inspection and Supernatant Collection:
-
Carefully remove the tube from the centrifuge without disturbing the contents.
-
Visually inspect the tube against a well-lit background. Check for the presence of a pellet at the bottom of the tube and any haziness in the supernatant.
-
If a pellet is present, this compound is not fully dissolved at this concentration.
-
If the solution is clear and no pellet is visible, this compound is likely fully solubilized.
-
Carefully collect the supernatant without disturbing any potential pellet for downstream applications or quantitative analysis.
-
Troubleshooting Guide
Q: I see a distinct pellet after centrifuging my this compound solution. What does this mean and what should I do?
A: A visible pellet is a clear indication that the this compound has not fully dissolved at the prepared concentration in the chosen solvent system. The amount of solid in the pellet represents the undissolved excess.
-
Solution 1: Reduce Concentration: The simplest solution is to prepare a new, lower-concentration solution and repeat the process.
-
Solution 2: Modify Solvent System: If you are working with an aqueous buffer, increase the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution, but remain mindful of the tolerance of your experimental system.[10]
-
Solution 3: Adjust pH: this compound's solubility can be pH-dependent, often increasing at a more alkaline pH (e.g., pH 8).[7] Consider adjusting the pH of your buffer if your experiment allows.
Q: My solution is hazy or cloudy after centrifugation, but there's no solid pellet. Is it dissolved?
A: Not necessarily. Haziness or cloudiness (turbidity) suggests the presence of very fine, suspended particles that were not successfully pelleted by centrifugation.[3][5] This can occur when a compound precipitates out of a solution upon dilution of an organic stock into an aqueous buffer, forming amorphous aggregates or fine crystals. This solution is not fully solubilized and should not be used for assays where concentration accuracy is critical.
-
Solution 1: Increase Centrifugal Force: Try increasing the centrifugation speed and/or time to pellet these finer particles.[14]
-
Solution 2: Improve Initial Dissolution: Before diluting into the aqueous buffer, ensure the this compound is completely dissolved in the organic stock. Gentle warming or sonication can aid in dissolving the compound in the initial stock solution.[10]
-
Solution 3: Filtration: For downstream analysis, you can filter the supernatant through a 0.22 µm syringe filter to remove fine particles, but be aware that the compound might adsorb to the filter material, potentially underestimating the true solubility.[3]
Mandatory Visualization
Caption: Workflow for assessing this compound solubility via centrifugation.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Systems of this compound with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound Nanoparticles to Improve the Antitussive Effects on Post-Infectious Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Naringenin and Quercetin: A Guide for Researchers
Introduction
Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, are renowned for their potent antioxidant properties. Among the most extensively studied are quercetin and naringenin, which are abundant in fruits, vegetables, and medicinal herbs. Quercetin, a flavonol, is found in onions, apples, and berries, while this compound, a flavanone, is prevalent in citrus fruits like grapefruit.[1][2] Although both are recognized for their health benefits, their antioxidant capacities differ significantly due to subtle yet crucial variations in their chemical structures. This guide provides an objective, data-driven comparison of this compound and quercetin, detailing their antioxidant performance, mechanisms of action, and the experimental protocols used for their evaluation.
Structural Basis of Antioxidant Activity
The antioxidant efficacy of a flavonoid is largely dictated by its molecular structure. Key features include the number and arrangement of hydroxyl (-OH) groups, the presence of a C2=C3 double bond in the C-ring, and a 4-oxo (carbonyl) group.[3]
-
Quercetin possesses a highly favorable structure for antioxidant activity. It has five hydroxyl groups, including a catechol (3',4'-dihydroxy) group on the B-ring and a C2=C3 double bond conjugated with the 4-oxo group. This configuration allows for efficient delocalization of electrons, which stabilizes the molecule after it donates a hydrogen atom to neutralize a free radical.[3][4][5]
-
This compound has a less optimal structure for direct radical scavenging. It lacks the C2=C3 double bond found in quercetin, resulting in a non-planar structure that limits electron delocalization.[3][6] It also lacks the catechol group on the B-ring, possessing only a single hydroxyl group in that position.[3] These differences are central to quercetin's generally superior direct antioxidant performance.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the anticancer potential of naringenin relative to other flavonoids
An Objective Evaluation of Naringenin Versus Other Prominent Flavonoids in Oncology Research
Introduction
Flavonoids, a broad class of plant secondary metabolites, are gaining significant attention in oncology for their potential as chemopreventive and therapeutic agents.[1][2][3] Among these, this compound—a flavanone predominantly found in citrus fruits—has been extensively studied for its pleiotropic anticancer effects.[1][4][5] This guide provides a comparative analysis of this compound's anticancer potential relative to other well-researched flavonoids like quercetin, kaempferol, and apigenin. It aims to equip researchers, scientists, and drug development professionals with objective, data-driven insights into their relative efficacies and mechanisms of action.
This compound has been shown to modulate numerous dysregulated signaling cascades implicated in cancer initiation, promotion, and progression.[6][7] Its mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting inflammation, angiogenesis, and metastasis.[1][5][6][8] This document synthesizes quantitative data, details common experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive evaluation.
Comparative Cytotoxicity: An In Vitro Overview
A primary indicator of anticancer potential is a compound's ability to induce cytotoxicity in cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a standard metric for this evaluation.[2] The table below summarizes IC50 values for this compound and other flavonoids across various cancer cell lines, demonstrating their relative potencies. Lower IC50 values indicate greater cytotoxic potential.
| Flavonoid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HepG2 (Liver) | MTT | 150 | [9] |
| This compound | HT-29 (Colon) | Not Specified | >100 | [10] |
| Quercetin | HepG2 (Liver) | MTT | 37 | [9] |
| Quercetin | A549 (Lung) | MTT | >100 | [11] |
| Kaempferol | A549 (Lung) | MTT | >100 | [11] |
| Apigenin | A549 (Lung) | MTT | 15.6 | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell density and treatment duration can influence the results.[2]
Mechanisms of Action: Key Signaling Pathways
Flavonoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death. This compound, in particular, has been shown to interfere with several critical oncogenic pathways.[5][6][8]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several studies have confirmed that this compound exerts a strong inhibitory effect on this pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.[1][8][12]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division. This compound has been demonstrated to hinder this pathway, contributing to its anti-proliferative effects.[6][12] Quercetin is also a known modulator of the MAPK pathway.[2]
Caption: Flavonoids like this compound inhibit the MAPK/ERK signaling cascade.
Intrinsic Apoptosis Pathway
Inducing apoptosis, or programmed cell death, is a key strategy for anticancer agents. This compound promotes apoptosis by modulating the balance of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins within the cell.[1][8][13] This shifts the equilibrium towards cell death, primarily through the mitochondrial-mediated intrinsic pathway.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Standard Experimental Protocols
Reproducible and verifiable data are the cornerstones of scientific research. Below are detailed methodologies for key experiments used to evaluate the anticancer potential of flavonoids.
General Workflow for In Vitro Anticancer Evaluation
The process of assessing a compound's anticancer activity typically follows a standardized workflow from cell culture to specific functional assays.
Caption: Standard workflow for evaluating the anticancer potential of flavonoids.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[2] The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the flavonoid (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[2]
-
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms and signaling pathways affected by a compound.
-
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Treat cells with the flavonoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-ERK, anti-Caspase-3) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
This compound demonstrates significant anticancer potential through its ability to modulate multiple oncogenic signaling pathways, leading to reduced cell proliferation and increased apoptosis.[6][14] While comparative in vitro data suggests that other flavonoids like quercetin may exhibit greater cytotoxicity in specific cell lines, this compound's efficacy is well-documented across a range of cancers including breast, colon, and liver.[1][6][10][12] The choice of flavonoid for further investigation will ultimately depend on the specific cancer type and the molecular pathways driving its progression.[2] This guide provides a foundational framework for such comparative evaluations, emphasizing the importance of standardized protocols and pathway-specific analysis in the rational development of flavonoid-based anticancer therapies. Further in vivo studies and clinical trials are necessary to fully realize the therapeutic promise of this compound and its counterparts.[6]
References
- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 7. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 8. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential [jmb.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Cross-Validation of HPLC Methods for Accurate Naringenin Quantification
For Researchers, Scientists, and Drug Development Professionals
Accurate and reliable quantification of the flavonoid naringenin is paramount for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose. This guide provides an objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for this compound quantification, offering detailed experimental protocols and performance data to assist researchers in selecting and cross-validating methods for their specific needs.
Cross-validation is a critical process to verify that an analytical method produces consistent and reliable results under varying conditions, such as when transferring a method between different laboratories or instruments.[1] This ensures data integrity and supports regulatory compliance.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are protocols for two validated RP-HPLC methods for this compound quantification.
Method A: Isocratic Elution
This method, adapted from a procedure for quantifying this compound in nano- and microparticle suspensions, employs a straightforward isocratic mobile phase, making it robust and easy to implement.[2]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and water (60:40 v/v), with the pH adjusted to 2.5.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: UV detection at 288 nm.[2]
-
Column Temperature: 30°C.[3]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.[4]
Method B: Gradient Elution
This method is designed for the simultaneous determination of multiple flavonoids, including this compound, and uses a gradient elution to achieve optimal separation from potentially interfering compounds.[5]
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.[5]
-
Column: C18 column.[5]
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B).[5] A representative gradient could be: 0-4 min, 20% A; 4-16 min, increase to 35% A; 16-28 min, increase to 75% A; held until 32 min, then return to initial conditions.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: PDA detection at 280 nm.[5]
-
Column Temperature: 40°C.[6]
-
Sample Preparation: Similar to Method A, samples are dissolved and filtered. For complex matrices like plant extracts, an initial extraction with a solvent like 70% ethanol followed by sonication may be necessary.[6]
Data Presentation: Performance Comparison
The selection of an analytical method depends on its performance characteristics. The following table summarizes the key validation parameters for the two HPLC methods, allowing for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) |
| Linearity Range (µg/mL) | 0.1 - 15.0[2] | 2.5 - 100[6] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.9997[6] |
| Accuracy (% Recovery) | 98 - 101% | 92.3 - 108.8%[6] |
| Precision (% RSD) | < 2% (Intra- & Inter-day) | < 0.6% (Intra- & Inter-day)[6] |
| Limit of Detection (LOD) (µg/mL) | 0.046[2] | 0.05 - 0.44 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1[2] | 0.16 - 1.33[6] |
| Retention Time (min) | ~6.98 | ~21.3 |
Visualizing the Process
To further clarify the analytical and validation workflows, the following diagrams have been generated.
Caption: General experimental workflow for this compound quantification using HPLC.
Caption: Logical workflow for the cross-validation of two distinct HPLC methods.
Discussion and Conclusion
Both Method A and Method B demonstrate high linearity, accuracy, and precision, making them suitable for the quantification of this compound.
-
Method A (Isocratic) is simpler, faster, and likely more cost-effective due to the consistent mobile phase composition. This makes it an excellent choice for routine quality control and high-throughput analysis where the sample matrix is relatively clean and free from interfering compounds. Its lower LOD and LOQ suggest slightly better sensitivity for low-concentration samples.[2]
-
Method B (Gradient) offers greater flexibility and resolving power, which is advantageous when analyzing complex samples (e.g., crude plant extracts, biological fluids) where this compound may co-elute with other components. The gradient elution can separate this compound from impurities, ensuring higher specificity.[5][6]
The cross-validation process, as outlined in the workflow diagram, involves validating each method independently and then analyzing the same set of samples with both methods. A statistical comparison of the results will determine if the methods are interchangeable. If the results are statistically equivalent, it provides a high degree of confidence in the robustness and reliability of the quantification, regardless of the method used. This is particularly crucial in regulated environments and during method transfer between different analytical laboratories.[1]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Flavonoids in Different Parts of Citrus reticulata‘Chachi’ Fruit by High Performance Liquid Chromatography—Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Naringenin vs. Hesperidin: A Comparative Guide for Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural flavonoids as potential therapeutic agents in oncology has identified naringenin and hesperidin, predominantly found in citrus fruits, as promising candidates for breast cancer treatment.[1][2][3] Both flavanones have demonstrated significant anti-cancer properties, including the ability to modulate critical signaling pathways, induce programmed cell death (apoptosis), and inhibit tumor invasion and metastasis.[1][2][3][4][5] This guide provides an objective, data-driven comparison of this compound and hesperidin, summarizing their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, to support ongoing research and drug development efforts.
Comparative Efficacy: An Overview
The cytotoxic effects of this compound and hesperidin have been evaluated across various breast cancer cell lines, yielding a range of inhibitory concentrations (IC50) that highlight their potential and variability.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for this compound and hesperidin in different breast cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 | 16 µM | [6] |
| MCF-7 | 150 µM | [7] | |
| Hesperidin | MCF-7/Dox | 11 µM | [8][9] |
| MDA-MB-231 | Lower dose (5 µM) showed significant viability reduction | [2] | |
| MCF-7 | Highest cytotoxic activity at 100 µM | [2] |
Note: IC50 values can vary based on experimental conditions, such as treatment duration and assay methodology.
Data Presentation: Effects on Key Oncogenic Processes
Beyond direct cytotoxicity, the therapeutic potential of these compounds lies in their ability to interfere with fundamental processes of cancer progression.
| Biological Process | This compound | Hesperidin |
| Apoptosis Induction | Induces mitochondrial-mediated intrinsic pathway; increases caspases 3, 8, 9, and Bax; decreases Bcl-2.[10][11][12] | Induces apoptosis via upregulation of Bax and downregulation of Bcl-2 in MCF-7 cells. In MDA-MB-231 cells, apoptosis is induced through a different mechanism, independent of the Bax/Bcl-2 pathway.[13][14] |
| Cell Cycle Arrest | Promotes cell cycle arrest, primarily at the G0/G1 and G2/M phases.[4][11][12] | Induces cell cycle arrest at the G0/G1 or S phase.[13][14][15] |
| Metastasis/Invasion | Impedes cell movement and infiltration by suppressing pathways like PI3K/Akt and MAPK/ERK.[4] | Decreases the activation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, impeding cell migration.[13] |
| Synergism | Enhances the efficacy of tamoxifen in MCF-7 cells.[12] | Shows synergistic effects when combined with doxorubicin, tamoxifen, and letrozole.[5][16] |
Mechanisms of Action: Signaling Pathways
Both this compound and hesperidin exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.
This compound Signaling Pathways
This compound has been shown to interfere with multiple oncogenic signaling cascades.[4] It effectively hinders the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][10] Furthermore, it regulates the NF-κB and Wnt/β-catenin signaling systems, which are linked to inflammation, metastasis, and cancer stem cell maintenance.[4][12][17] By interacting with estrogen receptors (ERα), this compound can also impact hormone-dependent breast cancer progression.[4][12]
Hesperidin Signaling Pathways
Hesperidin's mechanism of action also involves the modulation of several key pathways. It has been shown to inhibit the NF-κB and Akt signaling pathways, thereby suppressing cancer progression and PD-L1 expression.[13][18] In hormone-receptor-positive cells like MCF-7, hesperidin induces apoptosis by increasing the Bax:Bcl-2 ratio and activating caspases.[19] It also triggers cell cycle arrest by downregulating critical proteins such as cyclin D1.[13]
Experimental Protocols
Reproducible and standardized methodologies are paramount for the comparative assessment of therapeutic compounds. Below are detailed protocols for key in vitro assays frequently cited in the evaluation of this compound and hesperidin.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[20]
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of this compound or hesperidin for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22][23]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[21][23]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study collective cell migration in vitro.[24]
-
Create a Monolayer: Seed cells in a 12-well or 24-well plate and grow them to 95-100% confluency.[24][25]
-
Create the "Wound": Using a sterile 1 mL or 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[24][25][26]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[27] Add fresh medium containing the desired concentration of this compound, hesperidin, or a vehicle control.
-
Image Acquisition: Place the plate on a microscope and capture images of the scratch at time 0. Continue to capture images of the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[26]
-
Analysis: Quantify the rate of wound closure by measuring the change in the width of the cell-free gap over time using software like ImageJ.[26]
Western Blot for Apoptosis Marker Detection
Western blotting allows for the detection and quantification of specific proteins, such as those involved in apoptosis.[28]
-
Sample Preparation: Treat cells with this compound or hesperidin for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[29][30]
-
SDS-PAGE: Denature an equal amount of protein (20-30 µg) from each sample with Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[29]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[30] Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL (chemiluminescence) substrate and capture the signal with an imaging system.[29]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in cleaved caspase and PARP forms, or a shift in the Bax/Bcl-2 ratio, indicates apoptosis induction.
Conclusion and Future Directions
Both this compound and hesperidin demonstrate significant potential as anti-cancer agents for breast cancer therapy. This compound appears to have a broad-spectrum inhibitory effect on multiple major signaling pathways, including PI3K/Akt and MAPK. Hesperidin shows potent activity, particularly in inducing apoptosis and cell cycle arrest, with mechanisms that can differ between breast cancer subtypes.
The data suggests that both compounds could be valuable as co-adjuvant therapies, potentially enhancing the efficacy of conventional chemotherapeutic drugs and overcoming resistance.[9][12][16] Future research should focus on in vivo studies to validate these in vitro findings, optimize delivery systems to overcome bioavailability challenges, and conduct clinical trials to establish their therapeutic efficacy and safety in breast cancer patients.
References
- 1. [PDF] this compound and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer | Semantic Scholar [semanticscholar.org]
- 2. This compound and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits migration of breast cancer cells via inflammatory and apoptosis cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Therapeutic potential of hesperidin: Apoptosis induction in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. clyte.tech [clyte.tech]
- 25. Scratch Wound Healing Assay [bio-protocol.org]
- 26. med.virginia.edu [med.virginia.edu]
- 27. Wound healing migration assay (Scratch assay) [protocols.io]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
In vivo and in vitro experimental validation of naringenin's pharmacological effects
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Extensive in vivo and in vitro studies have demonstrated its potential as a therapeutic agent in a range of diseases, primarily attributed to its potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][4] This guide provides a comparative overview of the experimental validation of this compound's pharmacological effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anti-inflammatory and Antioxidant Effects
This compound's anti-inflammatory and antioxidant activities are central to its therapeutic potential, with numerous studies validating its efficacy in both cellular and animal models.[2][5]
Quantitative Data Summary: Anti-inflammatory and Antioxidant Effects
| Assay | Model System | Treatment | Key Findings | Reference |
| Ear Edema | Arachidonic Acid (AA)-induced mouse model | Topical this compound (1% and 2%) | Dose-dependent reduction in ear swelling (22% and 56% respectively) | [6] |
| Ear Edema | Tetradecanoylphorbol-13-acetate (TPA)-induced mouse model | Topical this compound (0.5%, 1%, and 2%) | Dose-dependent inhibition of ear edema (32%, 56%, and 62% respectively) | [6] |
| Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-treated RAW 264.7 macrophages | This compound | Inhibition of NO production | [7] |
| Pro-inflammatory Cytokines | LPS-treated RAW 264.7 macrophages | This compound | Decreased expression of TNF-α, IL-6, and IL-1β | [7][8] |
| Oxidative Stress Markers | Streptozotocin (STZ)-induced diabetic rats | Oral this compound (50 and 100 mg/kg) | Reduced lipid peroxidation and increased antioxidant enzyme levels | [5] |
| Reactive Oxygen Species (ROS) | Hypoxia/reoxygenation-treated neurons | This compound (20, 40, 80 µM) | Reduced ROS levels and improved mitochondrial function | [9] |
Experimental Protocols
1. TPA-Induced Mouse Ear Edema Model:
-
Animals: Male ddY mice.
-
Procedure:
-
A solution of TPA (1 µg) in acetone (20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
This compound, dissolved in a suitable vehicle, is applied topically to the ear at specified concentrations (e.g., 0.5%, 1%, 2%) immediately after TPA application.[6]
-
After a set period (e.g., 6 hours), the mice are euthanized, and circular sections are taken from both the treated (right) and untreated (left) ears using a biopsy punch.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to quantify the extent of edema.
-
The percentage inhibition of edema by this compound treatment is calculated relative to the vehicle-treated control group.
-
2. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solutions of varying concentrations, Methanol (or other suitable solvent).
-
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to separate tubes.
-
The DPPH solution is added to each tube, and the mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Signaling Pathways and Experimental Workflow
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][7] In its antioxidant capacity, this compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9]
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Anti-Cancer Effects
This compound has demonstrated significant anti-cancer properties across various cancer cell lines and in vivo models.[1][3] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1][10]
Quantitative Data Summary: Anti-Cancer Effects
| Cancer Type | Model System | Treatment | Key Findings | Reference |
| Colon Cancer | HT-29 cells | This compound (0.71–2.85 mM) | Inhibition of cell proliferation | [1] |
| Glioblastoma | U-87 cells | This compound (100, 200, 300 μM) | Reduced migration and invasion; Suppressed MMP-2 and MMP-9 activity | [3] |
| Lung Cancer | A549 cells | This compound (100, 200 µM) | Reduced expression of MMP-2 and MMP-9, decreasing proliferation and metastasis | [3] |
| Melanoma | B16F10 and SK-MEL-28 cells | This compound | Dose-dependent inhibition of proliferation and migration; induced apoptosis | [11] |
| Breast Cancer | MDA-MB-231 xenograft mice | Naringin | Decreased tumor volume and weight | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay):
-
Materials: 96-well plates, cancer cell line of interest, complete culture medium, this compound solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
2. In Vitro Angiogenesis Assay (Tube Formation Assay):
-
Materials: Matrigel, 24-well plates, Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, this compound solutions.
-
Procedure:
-
Coat the wells of a 24-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plate for a period that allows for tube formation (e.g., 6-12 hours).
-
Visualize the tube-like structures under a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.
-
Signaling Pathways and Experimental Workflow
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1]
Caption: this compound's inhibition of the PI3K/Akt pathway in cancer cells.
Neuroprotective Effects
This compound has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[13][14]
Quantitative Data Summary: Neuroprotective Effects
| Disease Model | Model System | Treatment | Key Findings | Reference |
| Alzheimer's Disease | Aβ-stimulated PC12 cells | This compound | Attenuation of apoptosis and neurotoxicity; activation of PI3K/Akt pathway | [13][14] |
| Parkinson's Disease | 6-OHDA-induced SH-SY5Y cells | This compound-loaded nanoparticles | Enhanced neuroprotective and antioxidant effects | [15] |
| Stroke | Oxygen-glucose deprivation/reoxygenation (OGD/R) in rat cortical neurons | This compound | Diminished apoptosis-related proteins | [14] |
| Neuroinflammation | LPS-induced neuroinflammation in rats | This compound | Downregulation of iNOS, TNF-α, COX2, NF-κB, and TLR4 | [13] |
Experimental Protocols
1. In Vitro Model of Alzheimer's Disease (Aβ-induced Neurotoxicity):
-
Cell Line: PC12 or SH-SY5Y cells.
-
Procedure:
-
Culture the neuronal cells in appropriate medium.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Expose the cells to aggregated amyloid-beta (Aβ) peptides to induce neurotoxicity.
-
After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay.
-
Further mechanistic studies can be performed, such as measuring levels of apoptotic markers (e.g., caspase-3) or signaling proteins (e.g., phosphorylated Akt) by Western blotting.[13][14]
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound involve the modulation of multiple signaling pathways, including the PI3K/Akt pathway, which promotes cell survival, and the inhibition of pro-inflammatory pathways like NF-κB.[13][14]
Caption: A typical workflow for assessing this compound's neuroprotective effects in vitro.
References
- 1. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of this compound: A Review of Clinical Trials [mdpi.com]
- 5. Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects of this compound in liver diseases: Molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective and Antioxidant Effect of this compound-Loaded Nanoparticles for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringenin and Other Citrus Flavonoids: Bioactivity and Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the bioactivities of citrus flavonoids, with a particular focus on naringenin, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth analysis of the antioxidant, anti-inflammatory, and anticancer properties of this compound in comparison to other prominent citrus flavonoids such as hesperidin, quercetin, and nobiletin. The publication aims to provide a valuable resource for the scientific community, featuring quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
This compound, a flavanone predominantly found in grapefruit, has garnered significant attention for its wide range of pharmacological effects.[1] This guide delves into the experimental evidence that substantiates these claims and objectively compares its performance against other notable flavonoids derived from citrus fruits.
Comparative Bioactivity: A Quantitative Overview
To facilitate a clear comparison, the biological activities of this compound and other citrus flavonoids are summarized below. The data, including IC50 values which represent the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, has been compiled from various in vitro studies.
Antioxidant Activity
The antioxidant potential of flavonoids is a cornerstone of their therapeutic benefits. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate the free radical scavenging capabilities of these compounds.
| Flavonoid | Antioxidant Assay | IC50 Value (µM) | Source |
| This compound | DPPH | Did not react | [2] |
| This compound | DPPH | 1.97 | [3] |
| Quercetin | DPPH | 4.60 ± 0.3 | [4] |
| Catechin | DPPH | - | [2] |
| Hesperetin | DPPH | Higher activity than Hesperidin | [5] |
| This compound | ABTS | - | - |
| Quercetin | ABTS | 48.0 ± 4.4 | [4] |
| Hesperetin | ABTS | Higher activity than Hesperidin | [5] |
Note: A lower IC50 value indicates greater antioxidant activity. Variations in experimental conditions can affect these values.
Studies have shown that the antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.[3] For instance, quercetin generally exhibits stronger antioxidant activity compared to this compound in some assays.[2] this compound's aglycone form has been found to be a more potent antioxidant and radical scavenger than its glycoside form, naringin.[6]
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. A key mechanism is the suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]
| Flavonoid | Cell Line | Target | Effect | Source |
| This compound | RAW 264.7 Macrophages | iNOS, COX-2 | Dose-dependent inhibition | [9] |
| This compound | BV2 Microglia | iNOS, COX-2 | Dose-dependent inhibition | [9] |
| Nobiletin | RAW 264.7 Macrophages | iNOS, COX-2 | Inhibition | [10] |
| Hesperetin | RAW 264.7 Macrophages | iNOS, COX-2 | Inhibition | [10] |
| Narirutin | RAW 264.7 Macrophages | iNOS | Potent inhibition | [11] |
| Naringin | RAW 264.7 Macrophages | COX-2 | Comparable inhibition to Narirutin | [11] |
This compound has been demonstrated to inhibit the production of inflammatory mediators in macrophages and microglia, suggesting its potential in mitigating both systemic and neuro-inflammation.[9] Comparative studies indicate that while this compound is effective, other flavonoids like narirutin may exhibit more potent inhibition of specific inflammatory markers.[11]
Anticancer Properties
The potential of citrus flavonoids as anticancer agents is an area of intense research. Their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways in cancer cells is well-documented.
| Flavonoid | Cell Line | Cancer Type | IC50 Value | Source |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 70 µg/mL | [3] |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 238 µg/mL | [3] |
| This compound | HT-29 | Colon Cancer | 780-880 µM | [12] |
| This compound | MCF-7 | Breast Cancer | 780-880 µM | [12] |
| Hesperidin | MCF-7 | Breast Cancer | > 50 µg/mL (low activity) | [3] |
| Nobiletin | Caco-2 | Colon Cancer | 124.5 µM (for 24h) | [13] |
| Kaempferol & this compound (Combination) | MDA-MB-231 | Triple-Negative Breast Cancer | 44 µg/mL | [3] |
This compound has shown cytotoxic effects against various cancer cell lines, with its efficacy varying depending on the cell type.[3][12] In some instances, hesperidin has demonstrated lower anticancer activity compared to this compound.[3] Notably, combinations of flavonoids, such as this compound and kaempferol, have exhibited synergistic effects, resulting in enhanced cytotoxicity against cancer cells.[3]
Mechanisms of Action: A Look at Key Signaling Pathways
The biological activities of this compound and other citrus flavonoids are underpinned by their ability to modulate critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to cellular processes like inflammation, proliferation, and survival, and are often dysregulated in diseases like cancer.
This compound has been shown to inhibit the activation of both MAPK and NF-κB pathways in response to inflammatory stimuli.[14][15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes. Similarly, other citrus flavonoids like nobiletin and hesperidin also exert their anti-inflammatory and anticancer effects by targeting these pathways.[10][16]
Caption: Experimental workflow for comparative analysis of citrus flavonoids.
Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this guide provides detailed methodologies for key experiments.
DPPH Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure:
-
Add a solution of the test flavonoid at various concentrations to a solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of scavenging activity against the flavonoid concentration.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory effects of flavonoids on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test flavonoid for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Compare the levels of inflammatory mediators in flavonoid-treated cells to those in LPS-stimulated control cells to determine the inhibitory effect.
Western Blot Analysis for MAPK and NF-κB Signaling
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p65, p65).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, indicating pathway activation. Normalize the phosphorylated protein levels to the total protein levels.[18]
This comparative guide underscores the significant therapeutic potential of this compound and other citrus flavonoids. By providing a clear, data-driven comparison and detailed experimental methodologies, it serves as a critical resource for advancing research in the fields of nutrition, pharmacology, and drug discovery.
References
- 1. This compound: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid this compound and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the inhibition effects of this compound and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of potential therapeutic target of this compound in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sinobiological.com [sinobiological.com]
A Researcher's Guide: Validating Naringenin's Therapeutic Targets with Mendelian Randomization
An Objective Comparison of Genetic Validation and Conventional Preclinical Methods
The flavonoid naringenin, found abundantly in citrus fruits, has demonstrated a wide array of promising biological activities in preclinical studies, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These effects are attributed to its interaction with multiple molecular targets and signaling pathways.[3][4][5] However, a critical challenge in translating these promising findings into effective therapeutics is the rigorous validation of its biological targets. Traditional drug discovery pipelines are often hampered by high failure rates, largely due to a disconnect between preclinical models and human disease.[6]
This guide provides a comparative overview of using Mendelian randomization (MR), a powerful genetic epidemiology method, to validate the causal effects of this compound's targets against traditional preclinical approaches. By leveraging naturally occurring genetic variation in human populations, MR can offer robust insights into the lifelong consequences of target perturbation, thereby strengthening causal inference and potentially de-risking the drug development process.[7][8][9]
This compound's Key Molecular Targets and Pathways
This compound exerts its pleiotropic effects by modulating a complex network of signaling pathways crucial in inflammation, cell proliferation, and apoptosis.[4][10] In vitro and in vivo studies have identified several key protein targets.[1][3][11] A summary of these principal targets and their associated pathways is presented below.
Table 1: Key Molecular Targets and Signaling Pathways of this compound
| Target Protein/Complex | Signaling Pathway | Implicated In | Reference |
| NF-κB (p65 subunit) | NF-κB Signaling | Inflammation, Cell Survival, Proliferation | [3][4][11] |
| MAPKs (ERK, JNK, p38) | MAPK Signaling | Inflammation, Apoptosis, Cell Proliferation | [5][11] |
| PI3K / Akt / mTOR | PI3K/Akt/mTOR Signaling | Cell Growth, Proliferation, Survival, Autophagy | [3][4] |
| PPAR-γ | Peroxisome Proliferator-Activated Receptor | Insulin Sensitization, Metabolism | [3] |
| Nrf2 | Nrf2/ARE Signaling | Oxidative Stress Response | [12] |
| Caspase-3 | Apoptosis Pathway | Programmed Cell Death | [3] |
| TGF-β / Smad3 | TGF-β Signaling | Cell Migration, Invasion (EMT) | [5] |
Below is a diagram illustrating the interplay between this compound and some of its core signaling pathways.
Methodological Comparison: Mendelian Randomization vs. Traditional Target Validation
Drug target validation aims to confirm that modulating a specific target will lead to the desired therapeutic effect. The approaches to achieve this vary significantly in their principles, strengths, and limitations.
Table 2: Comparison of Target Validation Methodologies
| Feature | Mendelian Randomization (MR) | Traditional Preclinical Methods (In Vitro / In Vivo) |
| Principle | Uses genetic variants as proxies for lifelong target perturbation in human populations.[7] | Direct modulation of a target in cell lines or animal models using chemical or genetic tools. |
| Causal Inference | Stronger causal inference; less prone to confounding and reverse causation due to random allocation of genes.[9][13] | Prone to confounding from off-target effects, experimental conditions, and model system limitations. |
| Human Relevance | Directly assesses effects in humans, enhancing translational relevance.[6] | Translation from cell/animal models to humans is often poor and a major cause of clinical trial failure. |
| Effect Assessed | Lifelong, systemic effect of target modulation.[14] | Typically short-term, acute effects of intervention. |
| Data Source | Large-scale human genetic data (GWAS, pQTLs, eQTLs).[15] | Laboratory-generated experimental data. |
| Potential for Bias | Potential for bias from horizontal pleiotropy (gene affects outcome via a different pathway).[13] | Off-target effects of inhibitors, artificial nature of cell culture, species differences in animal models. |
| Time & Cost | Potentially faster and less expensive if summary-level genetic data is publicly available. | Time-consuming and expensive, requiring extensive laboratory work and animal studies. |
| Application | Target validation, identifying on-target adverse effects, and identifying repurposing opportunities.[6][14] | Mechanism of action studies, dose-response relationships, initial efficacy and toxicity screening. |
Mendelian Randomization: An Experimental Workflow
MR acts as a "natural" randomized controlled trial.[14] By using genetic variants (like single nucleotide polymorphisms, SNPs) that are robustly associated with the expression or activity of a potential drug target (e.g., NF-κB), we can investigate the causal effect of this target on a disease outcome. The two-sample MR approach, which utilizes summary statistics from separate genome-wide association studies (GWAS), is a particularly efficient design.[16]
Experimental Protocols
Protocol 1: Two-Sample Mendelian Randomization for a this compound Target
This protocol outlines the steps to investigate the causal effect of inhibiting a this compound target, such as NF-κB (gene: NFKB1), on a relevant inflammatory disease like rheumatoid arthritis (RA).
Objective: To determine if genetically proxied lower expression/activity of NFKB1 is causally associated with a reduced risk of RA.
Methodology:
-
Instrument Selection:
-
Identify independent (linkage disequilibrium R² < 0.001) genetic variants (SNPs) strongly associated (p < 5x10⁻⁸) with the expression of NFKB1 (expression quantitative trait loci or eQTLs) or the circulating levels of its protein product (pQTLs).[15] These SNPs will serve as the instrumental variables.
-
Data can be sourced from large consortia like the eQTLGen Consortium or pQTL databases.
-
Calculate the F-statistic for each SNP to assess instrument strength and avoid weak instrument bias; an F-statistic > 10 is considered adequate.[17]
-
-
Data Extraction:
-
From the exposure GWAS (e.g., the eQTL/pQTL study), extract the effect size (beta), standard error (SE), and effect allele for each instrumental SNP.
-
From a large, independent outcome GWAS for rheumatoid arthritis (e.g., from the FinnGen consortium or a specific RA consortium), extract the beta and SE for the same set of SNPs.[18] Using summary statistics from non-overlapping samples is crucial for the validity of two-sample MR.[16]
-
-
Data Harmonization:
-
Carefully align the datasets to ensure that the effect allele for the exposure (e.g., the allele associated with lower NFKB1 expression) is the same as the effect allele in the outcome dataset.[16][19]
-
If alleles are palindromic (A/T or G/C), use allele frequency information to infer the correct strand. Exclude ambiguous SNPs where harmonization is uncertain.
-
-
MR Analysis:
-
Primary Analysis: Use the Inverse-Variance Weighted (IVW) method to combine the causal estimates from each SNP into a single, precise estimate. The IVW method assumes no directional horizontal pleiotropy.[17]
-
Sensitivity Analyses: To check the robustness of the findings and test for violations of MR assumptions, perform additional analyses:
-
MR-Egger Regression: Provides a causal estimate that is adjusted for directional pleiotropy. The intercept term can be used to test for the presence of such pleiotropy.[20]
-
Weighted Median Estimator: Provides a valid causal estimate even if up to 50% of the instrumental variables are invalid.[20]
-
MR-PRESSO: Can detect and correct for pleiotropic outliers.
-
-
-
Interpretation:
-
Evaluate the causal estimate (often an odds ratio for disease risk) and its 95% confidence interval. A statistically significant result suggests a causal relationship.
-
Assess the consistency of the results across the different MR methods. If the IVW, MR-Egger, and weighted median methods provide estimates in the same direction, confidence in the causal finding is increased.
-
Examine the results of the pleiotropy tests. A non-significant MR-Egger intercept suggests no evidence of directional pleiotropy, strengthening the validity of the IVW estimate.
-
Protocol 2: Overview of Traditional In Vitro Target Validation
Objective: To determine if this compound directly inhibits NF-κB activity in a human cell line.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., RAW 264.7 macrophages or HEK293 cells) under standard conditions.
-
Reporter Assay: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Stimulation and Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activity.[11]
-
-
Measurement: After stimulation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal in this compound-treated cells compared to stimulated-only cells indicates inhibition of NF-κB transcriptional activity.
-
Data Analysis: Calculate the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Conclusion
Validating the molecular targets of promising natural compounds like this compound is a cornerstone of modern drug development. While traditional preclinical methods provide essential mechanistic insights, they are often limited in their ability to predict human efficacy and are susceptible to confounding.[6]
Mendelian randomization offers a complementary and powerful approach, leveraging human genetic data to provide evidence for or against a causal link between target modulation and disease outcome.[8][21] By integrating MR early in the target validation process, researchers can increase confidence in selected targets, identify potential on-target adverse effects, and ultimately improve the efficiency and success rate of the drug development pipeline. The application of MR to validate the targets of this compound could provide the genetic evidence needed to prioritize which of its many potential therapeutic avenues are most likely to translate into successful clinical applications.
References
- 1. Biological activities of this compound: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]
- 4. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mendelian randomization as a tool to inform drug development using human genetics | Cambridge Prisms: Precision Medicine | Cambridge Core [cambridge.org]
- 7. Mendelian randomization as a tool to inform drug development using human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Discovery for Drug Development Using Mendelian Randomization | Springer Nature Experiments [experiments.springernature.com]
- 9. Genetic drug target validation using Mendelian randomisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. Common pitfalls in drug target Mendelian randomization and how to avoid them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Introduction • TwoSampleMR [mrcieu.github.io]
- 20. The use of two-sample methods for Mendelian randomization analyses on single large datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparing the antifungal efficacy of naringenin to standard azole antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of the natural flavonoid naringenin against standard azole antifungals. The information presented is based on available experimental data, offering insights into their mechanisms of action, in vitro activity, and potential for synergistic application.
Executive Summary
This compound, a flavonoid found in citrus fruits, has demonstrated notable antifungal properties against a range of pathogenic fungi. While generally less potent than standard azole antifungals such as fluconazole, itraconazole, and voriconazole when used alone, this compound exhibits a multi-targeted mechanism of action and shows significant promise in synergistic combinations with these conventional drugs. Azoles remain a cornerstone of antifungal therapy, primarily acting by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide delves into the experimental data comparing their efficacy, outlines the methodologies for key experiments, and visualizes their mechanisms of action.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard azole antifungals against common fungal pathogens. It is important to note that direct comparative studies testing this compound against a panel of azoles under identical conditions are limited. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.
Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 40 - >160 | 40 | - |
| Fluconazole | ≤0.25 - 64 | 0.5 | 8 |
| Itraconazole | ≤0.03 - >16 | - | - |
| Voriconazole | ≤0.015 - 8 | - | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for this compound is limited, and MIC90 is not available from the reviewed sources.
Table 2: Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | - | - | - |
| Itraconazole | 0.12 - >16 | - | - |
| Voriconazole | 0.25 - 2 | - | - |
Direct experimental data for the MIC of this compound against Aspergillus fumigatus from the reviewed comparative studies was not available.
Synergistic Effects
Studies have shown that this compound can act synergistically with fluconazole against fluconazole-resistant strains of Candida albicans. This suggests that this compound may enhance the efficacy of azole antifungals, potentially by increasing fungal membrane permeability or inhibiting efflux pumps that contribute to drug resistance.
Mechanisms of Action
Azole Antifungals
Azole antifungals are well-characterized inhibitors of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1][2][3][4][5]
This compound
The antifungal mechanism of this compound is believed to be multi-targeted. Evidence suggests it may involve the inhibition of fatty acid synthesis, disruption of fungal cell membrane integrity, and interference with key cellular enzymes like HMG-CoA reductase and DNA topoisomerase II.[6][7][8] One study also points to the inhibition of nucleoside-diphosphate kinase in Aspergillus fumigatus. This multifaceted approach may contribute to its synergistic effects with other antifungals and potentially a lower propensity for the development of resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Broth Microdilution Method (CLSI M27-A3)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[9][10][11][12][13]
Detailed Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of antifungal susceptibility.[1][5][14][15][16]
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intertekinform.com [intertekinform.com]
- 12. scribd.com [scribd.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. fullstandards.com [fullstandards.com]
- 15. researchgate.net [researchgate.net]
- 16. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Naringenin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of naringenin, a flavonoid commonly used in research. Adherence to these protocols is vital for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and disposal. It is known to cause skin and serious eye irritation. Some derivatives are also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and its waste products are not released into the sewer system or the general environment.
Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. For large quantities or spills, a respirator may be necessary.
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed through a licensed chemical waste contractor or your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
A chemical is considered waste when it is no longer intended for use.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Place solid this compound waste, as well as contaminated lab supplies (e.g., gloves, absorbent paper), into a designated, compatible, and sealable hazardous waste container.
-
Plastic containers are often recommended over glass to minimize the risk of breakage.
-
Ensure the container has a leak-proof, screw-on cap. Parafilm and corks are not acceptable closures.
-
Do not fill containers to more than 90% of their capacity.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a description of its hazards (e.g., Irritant, Ecotoxic).
-
Indicate the date when the container became full.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste storage area, also known as a Satellite Accumulation Area (SAA), within the laboratory.
-
This area should be under the direct supervision of laboratory personnel.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be capable of holding 110% of the volume of the primary container.
Step 5: Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste handover.
Spill and Emergency Procedures
In the event of a this compound spill, immediate action is required to mitigate risks.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate all personnel from the immediate area.
-
Prevent the spill from entering drains if it is safe to do so.
-
Immediately contact your institution's EHS or emergency response team.
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that previously held this compound must be handled carefully to ensure no residual chemical remains.
-
Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving this compound).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label.
-
The clean, air-dried container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | |
| Disposal Method | Licensed Contractor / EHS Pickup | |
| Incompatible Materials | Strong Oxidizing Agents | |
| Container Type | Compatible, Sealable (Plastic Preferred) | |
| Container Fill Level | Max 90% Capacity | |
| Secondary Containment | Required, 110% of Primary Container Volume | |
| Drain Disposal | Prohibited | |
| Trash Disposal | Prohibited (for chemical waste) |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
